2,6-Di-tert-butyl-4-ethylphenol
描述
Structure
3D Structure
属性
IUPAC Name |
2,6-ditert-butyl-4-ethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-8-11-9-12(15(2,3)4)14(17)13(10-11)16(5,6)7/h9-10,17H,8H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUXDWXKPROUDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0029262 | |
| Record name | 2,6-Di-tert-butyl-4-ethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0029262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid | |
| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Di-tert-butyl-4-ethylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040179 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
272.00 °C. @ 760.00 mm Hg | |
| Record name | 2,6-Di-tert-butyl-4-ethylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040179 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4130-42-1 | |
| Record name | 2,6-Di-tert-butyl-4-ethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4130-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Di-tert-butyl-4-ethylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004130421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Di-tert-butyl-4-ethylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14453 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Di-tert-butyl-4-ethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0029262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-di-tert-butyl-4-ethylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DI-TERT-BUTYL-4-ETHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV7OZ6J97M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,6-Di-tert-butyl-4-ethylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040179 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
43.5 - 45 °C | |
| Record name | 2,6-Di-tert-butyl-4-ethylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040179 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,6-di-tert-butyl-4-ethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,6-di-tert-butyl-4-ethylphenol, a sterically hindered phenol (B47542) with significant applications as an antioxidant and stabilizer in various industries, including pharmaceuticals and polymers. This document details two main synthetic routes: a traditional two-step approach involving Friedel-Crafts acylation followed by reduction, and a more recent, direct one-step iridium-catalyzed alkylation.
Core Synthesis Pathways
Two principal routes for the synthesis of this compound have been identified and are detailed below. The choice of pathway may depend on factors such as reagent availability, desired purity, and scalability.
1. Two-Step Synthesis via Friedel-Crafts Acylation and Subsequent Reduction:
This classical approach first introduces an acetyl group onto the para-position of 2,6-di-tert-butylphenol (B90309) via a Friedel-Crafts acylation reaction. The resulting ketone intermediate, 4-acetyl-2,6-di-tert-butylphenol, is then reduced to the target ethyl group using standard reduction methods like the Clemmensen or Wolff-Kishner reduction.
2. One-Step Iridium-Catalyzed C-H Alkylation:
A more contemporary and efficient method involves the direct C-H functionalization of 2,6-di-tert-butylphenol at the para-position using ethanol (B145695) as the alkylating agent. This reaction is catalyzed by an iridium complex in a hydrogen-borrowing process, offering a more atom-economical and direct route to the final product.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis pathways.
Table 1: Reactants and Products
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |
| Starting Material | 2,6-di-tert-butylphenol | C₁₄H₂₂O | 206.32 |
| Intermediate | 4-acetyl-2,6-di-tert-butylphenol | C₁₆H₂₄O₂ | 248.36 |
| Final Product | This compound | C₁₆H₂₆O | 234.38 |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2,6-di-tert-butylphenol | 7.09 (d, 2H), 6.83 (t, 1H), 5.15 (s, 1H), 1.45 (s, 18H) | 152.9, 135.8, 122.9, 115.2, 34.4, 30.3 |
| This compound [1] | 7.00 (s, 2H), 5.00 (s, 1H), 2.58 (q, J=7.6 Hz, 2H), 1.44 (s, 18H), 1.22 (t, J=7.6 Hz, 3H) | 151.7, 135.8, 134.8, 124.3, 34.3, 30.4, 28.8, 15.9 |
Table 3: Comparison of Synthesis Pathways
| Pathway | Key Steps | Reported Yield | Advantages | Disadvantages |
| Two-Step Synthesis | 1. Friedel-Crafts Acylation2. Clemmensen or Wolff-Kishner Reduction | Variable, requires optimization | Utilizes common lab reagents | Multi-step, potentially lower overall yield, harsh reaction conditions |
| Iridium-Catalyzed Alkylation | Direct C-H ethylation with ethanol | ~82%[2] | One-step, high yield, atom-economical | Requires specialized iridium catalyst |
Experimental Protocols
Pathway 1: Two-Step Synthesis
Step 1: Friedel-Crafts Acylation of 2,6-di-tert-butylphenol
This procedure is a general representation and may require optimization for the sterically hindered substrate.
-
Reagents:
-
2,6-di-tert-butylphenol (1.0 equiv)
-
Acetyl chloride (1.1 equiv)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 equiv)
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 2,6-di-tert-butylphenol in anhydrous DCM.
-
Slowly add the 2,6-di-tert-butylphenol solution to the AlCl₃ suspension with stirring.
-
Add acetyl chloride dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude 4-acetyl-2,6-di-tert-butylphenol can be purified by column chromatography or recrystallization.
-
Step 2: Reduction of 4-acetyl-2,6-di-tert-butylphenol
Two common methods for the reduction of the acetyl group are the Clemmensen and Wolff-Kishner reductions.
a) Clemmensen Reduction (Acidic Conditions)
-
Reagents:
-
4-acetyl-2,6-di-tert-butylphenol (1.0 equiv)
-
Amalgamated zinc (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
-
Procedure:
-
Prepare amalgamated zinc by stirring zinc granules with a dilute solution of mercury(II) chloride.
-
In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated HCl, and toluene.
-
Add the 4-acetyl-2,6-di-tert-butylphenol to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, with the addition of more concentrated HCl as needed. Monitor the reaction by TLC.
-
After completion, cool the mixture and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent to yield the crude product, which can be purified by distillation or chromatography.
-
b) Wolff-Kishner Reduction (Basic Conditions)
-
Reagents:
-
4-acetyl-2,6-di-tert-butylphenol (1.0 equiv)
-
Hydrazine (B178648) hydrate (B1144303) (excess)
-
Potassium hydroxide (B78521) (KOH) (excess)
-
Diethylene glycol as a high-boiling solvent
-
-
Procedure:
-
To a round-bottom flask fitted with a reflux condenser, add 4-acetyl-2,6-di-tert-butylphenol, hydrazine hydrate, and diethylene glycol.
-
Heat the mixture to form the hydrazone intermediate.
-
Add powdered KOH to the reaction mixture.
-
Increase the temperature to allow for the decomposition of the hydrazone and the evolution of nitrogen gas, distilling off water and excess hydrazine.
-
Maintain the high temperature until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and add water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or toluene).
-
Wash the combined organic extracts, dry over an anhydrous salt, and remove the solvent to obtain the crude product for further purification.
-
Pathway 2: One-Step Iridium-Catalyzed C-H Alkylation
This procedure is adapted from a reported method for the C4-alkylation of 2,6-di-tert-butylphenol.[2]
-
Reagents:
-
2,6-di-tert-butylphenol (1.0 equiv)
-
Ethanol (as both reagent and solvent)
-
[Cp*IrCl₂]₂ (pentamethylcyclopentadienyl iridium(III) chloride dimer) (5 mol%)
-
Potassium hydroxide (KOH) (4.0 equiv)
-
Argon
-
-
Procedure:
-
In a reaction vessel equipped with a stirrer bar, combine 2,6-di-tert-butylphenol, [Cp*IrCl₂]₂, and KOH.
-
Add ethanol as the solvent and alkylating agent.
-
Seal the vessel and purge with argon for 5-10 minutes.
-
Heat the reaction mixture in a preheated oil bath to a temperature of approximately 120-140 °C.
-
Stir the reaction for 24 hours.
-
After cooling to room temperature, filter the mixture through a plug of silica (B1680970) gel, eluting with a suitable solvent to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield pure this compound.
-
Mandatory Visualization
References
Physical and chemical properties of 2,6-di-tert-butyl-4-ethylphenol
An In-depth Technical Guide to 2,6-di-tert-butyl-4-ethylphenol
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Identity and Physical Properties
This compound is a sterically hindered phenolic compound. The bulky tert-butyl groups flanking the hydroxyl group are key to its function as a potent antioxidant.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 4130-42-1[1] |
| Molecular Formula | C₁₆H₂₆O[2] |
| Molecular Weight | 234.38 g/mol [2] |
| InChI | InChI=1S/C16H26O/c1-8-11-9-12(15(2,3)4)14(17)13(10-11)16(5,6)7/h9-10,17H,8H2,1-7H3[1] |
| InChIKey | BVUXDWXKPROUDO-UHFFFAOYSA-N[1] |
| SMILES | CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C[1] |
| Synonyms | Ionol 2, 4-Ethyl-2,6-di-tert-butylphenol, Yoshinox 250, Nocrac M 17[1] |
Table 2: Physical Properties
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 42 - 47 °C |
| Boiling Point | 272 °C at 760 mmHg |
| Density | 0.9 ± 0.1 g/cm³ |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and chloroform. Limited solubility in water.[2] |
| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data
| Technique | Key Data |
| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): 7.00 (s, 2H, Ar-H), 5.00 (s, 1H, -OH), 2.58 (q, 2H, -CH₂-), 1.44 (s, 18H, -C(CH₃)₃), 1.22 (t, 3H, -CH₃)[1] |
| ¹³C NMR (CDCl₃, 50.18 MHz) | δ (ppm): 151.69, 135.78, 134.76, 124.28, 34.32, 30.41, 28.75, 15.86[1] |
| Infrared (IR) | Characteristic peaks for O-H stretching (around 3640 cm⁻¹), C-H stretching (around 2960 cm⁻¹), and aromatic C=C stretching (around 1600 cm⁻¹). |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 234.[2] |
Chemical Properties and Applications
The primary application of this compound stems from its ability to act as a potent antioxidant.[2]
Antioxidant Activity
As a hindered phenolic antioxidant, this compound functions as a free radical scavenger. The bulky tert-butyl groups sterically hinder the hydroxyl group, which allows it to donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.[3][4][5] The resulting phenoxyl radical is stabilized by resonance and the steric hindrance of the adjacent tert-butyl groups, preventing it from initiating further oxidation.[5]
This property makes it a valuable additive in various materials such as plastics, rubbers, lubricants, and fuels to prevent degradation from heat, light, and oxygen exposure.[3]
Synthesis
A common method for the synthesis of hindered phenols like this compound is through the Friedel-Crafts alkylation of a less substituted phenol.
References
- 1. This compound | C16H26O | CID 20087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 4130-42-1 | FD70708 [biosynth.com]
- 3. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 4. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]
- 5. partinchem.com [partinchem.com]
An In-depth Technical Guide to 2,6-di-tert-butyl-4-ethylphenol (CAS: 4130-42-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-di-tert-butyl-4-ethylphenol, a sterically hindered phenolic compound with significant applications as an antioxidant. This document details its physicochemical properties, synthesis, spectral analysis, and explores its biological mechanism of action, with a focus on its role in cellular antioxidant pathways.
Chemical and Physical Properties
This compound, also known by trade names such as Ionol 2 and Yoshinox 250, is a white to off-white crystalline solid at room temperature.[1] Its bulky tert-butyl groups flanking the hydroxyl group are a hallmark of hindered phenolic antioxidants, contributing to its stability and efficacy in scavenging free radicals.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4130-42-1 | [3] |
| Molecular Formula | C₁₆H₂₆O | [3] |
| Molecular Weight | 234.38 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Melting Point | 43.5 - 45 °C | [3] |
| Boiling Point | 272.0 °C at 760 mmHg | [3] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Generally soluble in organic solvents (e.g., ethanol (B145695), acetone, chloroform); limited solubility in water. | [1] |
Synthesis
General Experimental Protocol: Friedel-Crafts Alkylation
-
Reactants : p-Ethylphenol and an excess of isobutylene (B52900) (or a tert-butylating agent like tert-butanol).
-
Catalyst : A strong acid catalyst such as sulfuric acid or a solid acid catalyst like an ion-exchange resin (e.g., Amberlyst 15).
-
Solvent : A non-polar organic solvent such as hexane (B92381) or heptane.
-
Reaction Conditions : The reaction is typically carried out at elevated temperatures and pressures to facilitate the alkylation process. The exact conditions would be optimized to maximize the yield of the desired 2,6-disubstituted product and minimize the formation of mono-alkylated or other isomers.
-
Workup and Purification : Following the reaction, the catalyst is neutralized and removed. The product is then isolated and purified, typically by distillation or recrystallization, to yield the final this compound.
Spectral Data and Analysis
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectrum:
The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule.
Table 2: ¹H NMR Spectral Data of this compound (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.00 | s | 2H | Aromatic protons (meta to -OH) |
| ~5.00 | s | 1H | Hydroxyl proton (-OH) |
| ~2.58 | q | 2H | Methylene protons (-CH₂-) of the ethyl group |
| ~1.44 | s | 18H | Protons of the two tert-butyl groups |
| ~1.20 | t | 3H | Methyl protons (-CH₃) of the ethyl group |
s = singlet, t = triplet, q = quartet
¹³C NMR Spectrum:
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are observed.
Table 3: ¹³C NMR Spectral Data of this compound (CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~151.7 | C-OH (ipso-carbon) |
| ~135.8 | Aromatic C-H (meta to -OH) |
| ~134.8 | Aromatic C-tert-butyl (ortho to -OH) |
| ~124.3 | Aromatic C-ethyl (para to -OH) |
| ~34.3 | Quaternary carbon of tert-butyl groups |
| ~30.4 | Methyl carbons of tert-butyl groups |
| ~28.8 | Methylene carbon (-CH₂) of the ethyl group |
| ~15.9 | Methyl carbon (-CH₃) of the ethyl group |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum reveals the presence of key functional groups.
Table 4: FT-IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3640 | O-H stretch (sharp) | Free hydroxyl group |
| ~2960 | C-H stretch | Aliphatic C-H (in tert-butyl and ethyl groups) |
| ~1440 | C=C stretch | Aromatic ring |
| ~1230 | C-O stretch | Phenolic C-O |
The sharp O-H stretching band is characteristic of a sterically hindered phenol (B47542) where intermolecular hydrogen bonding is minimized.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺) : The mass spectrum will show a prominent molecular ion peak at m/z = 234, corresponding to the molecular weight of the compound.
-
Major Fragmentation Peak : A significant fragment is typically observed at m/z = 219, resulting from the loss of a methyl group (-CH₃) from one of the tert-butyl groups, forming a stable benzylic cation.
Mechanism of Action as an Antioxidant
The primary function of this compound is as a radical-scavenging antioxidant. The bulky tert-butyl groups sterically hinder the hydroxyl group, which allows the phenolic proton to be readily donated to a free radical, while the resulting phenoxy radical is stabilized by resonance and steric hindrance, preventing it from initiating new radical chains.
Radical Scavenging Mechanism
The antioxidant activity of hindered phenols involves the donation of the hydrogen atom from the hydroxyl group to a free radical (R•), thus neutralizing it. This process generates a stable phenoxy radical that does not propagate the radical chain reaction.
Caption: Radical scavenging mechanism of a hindered phenol.
Cellular Antioxidant Signaling: The Keap1-Nrf2 Pathway
While direct radical scavenging is a key mechanism, phenolic antioxidants can also exert their protective effects by activating endogenous antioxidant defense systems. A critical pathway in this process is the Keap1-Nrf2 signaling pathway.[4][5] Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, which targets Nrf2 for degradation. However, in the presence of oxidative stress or electrophilic compounds, including some phenolic antioxidants, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression. This results in an enhanced cellular antioxidant capacity.
Caption: The Keap1-Nrf2 antioxidant response pathway.
Experimental Protocols for Antioxidant Activity Assessment
The antioxidant capacity of this compound can be evaluated using several in vitro assays. The following are detailed protocols for three common methods.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle : This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagents :
-
DPPH solution (0.1 mM in methanol)
-
This compound stock solution (in methanol)
-
-
Procedure :
-
Prepare a series of dilutions of the this compound stock solution.
-
In a 96-well plate, add a specific volume of each dilution to the wells.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing only methanol and DPPH solution is also measured.
-
-
Data Analysis : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle : This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), leading to a reduction in its characteristic blue-green color.
-
Reagents :
-
ABTS stock solution (7 mM in water)
-
Potassium persulfate (2.45 mM in water)
-
This compound stock solution (in a suitable solvent)
-
Ethanol or phosphate-buffered saline (PBS)
-
-
Procedure :
-
Prepare the ABTS•⁺ working solution by mixing the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ working solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the this compound stock solution.
-
In a 96-well plate, add a specific volume of each dilution to the wells.
-
Add the diluted ABTS•⁺ working solution to each well and mix.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis : The percentage of inhibition is calculated as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a standard curve of Trolox (a water-soluble analog of vitamin E).
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle : This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Reagents :
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
FRAP reagent (prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)
-
This compound stock solution
-
-
Procedure :
-
Warm the FRAP reagent to 37 °C.
-
Prepare a series of dilutions of the this compound stock solution.
-
In a 96-well plate, add a specific volume of each dilution to the wells.
-
Add the FRAP reagent to each well and mix.
-
Incubate at 37 °C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis : A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., in µM Fe²⁺).
Caption: Experimental workflows for antioxidant assays.
Safety and Handling
This compound is classified as a hazardous substance. It may cause skin and serious eye irritation, and may also cause respiratory irritation. It is very toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a well-characterized hindered phenolic antioxidant with significant industrial applications. Its efficacy is derived from its ability to efficiently scavenge free radicals and potentially modulate cellular antioxidant defense mechanisms such as the Keap1-Nrf2 pathway. The analytical and experimental protocols outlined in this guide provide a framework for its synthesis, characterization, and the evaluation of its antioxidant properties, serving as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. mzCloud – 2 6 di tert Butylphenol [mzcloud.org]
Spectroscopic Profile of 2,6-di-tert-butyl-4-ethylphenol: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 2,6-di-tert-butyl-4-ethylphenol, a sterically hindered phenolic antioxidant. The information is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Molecular Structure and Properties
This compound (IUPAC name: 2,6-bis(1,1-dimethylethyl)-4-ethylphenol) is an organic compound with the chemical formula C16H26O.[1][2] It is a derivative of phenol (B47542) with two bulky tert-butyl groups at positions 2 and 6, and an ethyl group at position 4 of the benzene (B151609) ring. These bulky substituents sterically hinder the hydroxyl group, which influences its chemical reactivity and spectroscopic properties.
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular Structure of this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data [1][3]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.00 | Singlet | 2H | Ar-H |
| 5.00 | Singlet | 1H | O-H |
| 2.58 (avg. of 2.62, 2.53) | Quartet | 2H | -CH₂-CH₃ |
| 1.44 | Singlet | 18H | -C(CH₃)₃ |
| 1.18 (avg. of 1.22, 1.13) | Triplet | 3H | -CH₂-CH₃ |
¹³C NMR (Carbon NMR) Data [1]
| Chemical Shift (ppm) | Assignment |
| 151.69 | C-OH |
| 135.78 | Ar-C-C(CH₃)₃ |
| 134.76 | Ar-C-CH₂CH₃ |
| 124.28 | Ar-CH |
| 34.32 | -C(CH₃)₃ |
| 30.41 | -C(CH₃)₃ |
| 28.75 | -CH₂-CH₃ |
| 15.86 | -CH₂-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3640 | Sharp, Weak | Free O-H stretch |
| ~3550 - 3230 | Broad | Hydrogen-bonded O-H stretch |
| ~2960 | Strong | C-H stretch (aliphatic) |
| ~1600-1440 | Medium-Strong | C=C stretch (aromatic) |
| ~1410 - 1310 | Medium | C-O stretch |
| ~1230 - 1140 | Medium | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry data reveals the molecular weight and fragmentation pattern of the compound.[1][5]
| m/z | Relative Intensity | Assignment |
| 234 | High | [M]⁺ (Molecular ion) |
| 219 | High | [M - CH₃]⁺ |
| 172 | Medium | [M - C₄H₉ - H]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1][6] Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).[6]
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition :
-
Set the spectral width to approximately 12-15 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Set the spectral width to approximately 200-220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
IR Spectroscopy
-
Sample Preparation :
-
KBr Pellet : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Solution : Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) and place the solution in an appropriate IR cell.[7]
-
-
Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition :
-
Record a background spectrum of the empty sample holder (or the pure solvent).
-
Record the spectrum of the sample.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization : Use a suitable ionization technique, such as electron ionization (EI) for GC-MS, which is a common method for this type of compound.[5]
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a phenolic compound like this compound.
Caption: A generalized workflow for spectroscopic analysis.
References
- 1. This compound | C16H26O | CID 20087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. spectrabase.com [spectrabase.com]
- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethyl- [webbook.nist.gov]
- 6. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
The Solubility Profile of 2,6-di-tert-butyl-4-ethylphenol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-di-tert-butyl-4-ethylphenol, a sterically hindered phenolic antioxidant of significant interest in the pharmaceutical, cosmetic, and polymer industries. Due to its antioxidant properties, understanding its solubility is critical for formulation development, process optimization, and quality control. This document outlines the qualitative solubility of this compound, provides a detailed experimental protocol for its quantitative determination, and presents a logical workflow for this procedure.
Introduction to this compound
This compound is a synthetic organic compound characterized by a phenol (B47542) ring substituted with two bulky tert-butyl groups at the ortho positions and an ethyl group at the para position. This steric hindrance around the hydroxyl group is key to its function as a potent antioxidant, preventing oxidative degradation of various materials.[1] It appears as a white to off-white crystalline solid.[1] Its efficacy in a given application is often dictated by its solubility in the relevant solvent or matrix.
Chemical Structure and Properties:
-
IUPAC Name: this compound
-
CAS Number: 4130-42-1
-
Molecular Formula: C₁₆H₂₆O
-
Molecular Weight: 234.38 g/mol [2]
-
Melting Point: Approximately 45 °C[2]
Solubility Profile
Qualitative Solubility
Based on its chemical structure, this compound is a nonpolar compound with a single polar hydroxyl group. The large, nonpolar tert-butyl and ethyl groups dominate the molecule's character, leading to the following general solubility principles:
-
High Solubility in Nonpolar and Weakly Polar Organic Solvents: It is readily soluble in common organic solvents such as ethanol, acetone, and chloroform.[1][2]
-
Limited Solubility in Polar Solvents: Due to its hydrophobic nature, it exhibits low solubility in polar solvents like water.[1] A predicted water solubility is approximately 0.0064 g/L, though this is a computational estimate.
Quantitative Solubility Data
A thorough search of publicly available scientific literature did not yield specific quantitative solubility data for this compound in various organic solvents. To address this gap, a standardized experimental protocol is provided in the following section to enable researchers to determine these values.
Table 1: Quantitative Solubility of this compound (Data to be determined experimentally)
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Ethanol | TBD | TBD | TBD |
| Acetone | TBD | TBD | TBD |
| Chloroform | TBD | TBD | TBD |
| Other Solvents | TBD | TBD | TBD |
| TBD: To Be Determined |
Experimental Protocol for Solubility Determination
The following section details a robust methodology for the quantitative determination of this compound solubility in organic solvents, primarily based on the widely accepted shake-flask method coupled with quantitative analysis.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials for sample collection
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC/MS) system.
-
Reference standards of this compound for calibration
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature.
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The concentration of the dissolved solid should remain constant over time at equilibrium.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method such as HPLC-UV or GC/MS.
-
Construct a calibration curve by plotting the analytical signal versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Factors Influencing Solubility
-
Temperature: The solubility of solids in liquids generally increases with temperature. It is crucial to control the temperature during solubility determination.
-
Solvent Polarity: As a largely nonpolar molecule, this compound will exhibit higher solubility in solvents with lower polarity, following the "like dissolves like" principle.
-
Purity of Compound and Solvent: Impurities can affect the measured solubility. Therefore, high-purity materials should be used.
Conclusion
References
An In-depth Technical Guide on the Thermal Stability and Degradation of 2,6-di-tert-butyl-4-ethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 2,6-di-tert-butyl-4-ethylphenol, a hindered phenolic antioxidant. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from the closely related and extensively studied antioxidant, Butylated Hydroxytoluene (BHT), which is structurally analogous (differing only by an ethyl versus a methyl group at the para-position). The thermal behavior and degradation pathways are expected to be highly similar.
Introduction to this compound
This compound is a synthetic phenolic antioxidant used to prevent the oxidative degradation of various materials, including polymers, plastics, and certain pharmaceutical formulations.[1][2] Its antioxidant activity stems from the sterically hindered hydroxyl group on the phenol (B47542) ring, which can donate a hydrogen atom to scavenge free radicals, thereby terminating chain reactions that lead to material degradation.[1] Understanding the thermal stability of this compound is crucial for its application in processes involving elevated temperatures and for ensuring the stability of the final product.
Thermal Stability Analysis
The thermal stability of hindered phenolic antioxidants is typically evaluated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Table 1: Representative Thermogravimetric Data for a Hindered Phenolic Antioxidant (based on BHT)
| Parameter | Value (Nitrogen Atmosphere) | Value (Oxygen Atmosphere) |
| Onset of Decomposition (Tonset) | ~150 °C | ~159 °C |
| Temperature at 5% Mass Loss (T5%) | ~180 °C | ~175 °C |
| Temperature at 10% Mass Loss (T10%) | ~195 °C | ~185 °C |
| Temperature at 50% Mass Loss (T50%) | ~230 °C | ~210 °C |
| Residual Mass at 600 °C | < 1% | ~0% |
Note: This data is representative of a typical hindered phenolic antioxidant like BHT and is intended to provide an expected range for this compound.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting and the onset of oxidative degradation. For BHT, DSC analysis shows an initial oxidation temperature of around 332 K (59 °C) in an oxygen atmosphere.[1]
Table 2: Representative Differential Scanning Calorimetry Data for a Hindered Phenolic Antioxidant (based on BHT)
| Parameter | Value |
| Melting Point (Tm) | 70 - 73 °C |
| Onset of Oxidation (OOT) in Oxygen | ~160 °C |
| Peak Oxidation Temperature in Oxygen | ~185 °C |
Note: This data is representative and serves as an estimate for the thermal behavior of this compound.
Thermal Degradation Pathway and Products
The thermal degradation of hindered phenolic antioxidants proceeds through a free radical mechanism. At elevated temperatures, the primary antioxidant molecule can break down into various smaller, volatile compounds. For BHT, the main decomposition products are isobutene and 2-tert-butyl-4-methylphenol.[3] It is important to note that this compound has been identified as a thermal decomposition product of BHT's peroxide derivative (BHTOOH), suggesting a close relationship in their degradation pathways.[3]
Table 3: Potential Thermal Degradation Products of this compound
| Product Name | Chemical Formula | Method of Identification |
| Isobutene | C4H8 | Pyrolysis-GC-MS |
| 2-tert-butyl-4-ethylphenol | C12H18O | Pyrolysis-GC-MS |
| 3,5-di-tert-butyl-4-hydroxybenzaldehyde | C15H22O2 | GC-MS (from BHT oxidation)[1] |
| 2,6-di-tert-butyl-p-benzoquinone | C14H20O2 | GC-MS (from BHT oxidation)[1] |
Note: The listed products are based on the degradation of structurally similar hindered phenols and represent likely degradation products of this compound.
Experimental Protocols
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen) or an oxidative gas (e.g., air or oxygen) at a flow rate of 20-50 mL/min for at least 30 minutes to establish a stable atmosphere.
-
Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition, temperatures at various percentages of mass loss, and the final residual mass.
Differential Scanning Calorimetry (DSC) Protocol for Oxidative Stability
Objective: To determine the oxidative induction time (OIT) or oxidative onset temperature (OOT) of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Accurately weigh 3-5 mg of the sample into an open aluminum DSC pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the DSC cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Heat the sample to a specified isothermal temperature (e.g., 180 °C) at a heating rate of 20 °C/min.
-
Once the isothermal temperature is reached and stabilized, switch the purge gas to oxygen at the same flow rate.
-
Record the heat flow as a function of time until a sharp exothermic peak, indicating the onset of oxidation, is observed. The time from the introduction of oxygen to the onset of the exotherm is the OIT.
-
Alternatively, for OOT, heat the sample under an oxygen atmosphere from ambient temperature at a constant heating rate (e.g., 10 °C/min) until an exothermic event is detected.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol
Objective: To identify the volatile thermal degradation products of this compound.
Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Place a small amount (0.1-0.5 mg) of the sample into a pyrolysis cup.
-
Insert the cup into the pyrolyzer, which is interfaced with the GC-MS system.
-
Set the pyrolysis temperature (e.g., 600 °C) and time (e.g., 30 seconds).
-
The volatile pyrolysis products are swept by a carrier gas into the GC column for separation.
-
The separated compounds are then introduced into the mass spectrometer for identification based on their mass spectra.
-
Compare the obtained mass spectra with a library of known compounds to identify the degradation products.
Visualizations
Caption: Proposed thermal degradation pathway of this compound.
Caption: Workflow for the thermal analysis of this compound.
Conclusion
This compound, as a hindered phenolic antioxidant, is expected to exhibit good thermal stability in inert atmospheres but is susceptible to oxidation at elevated temperatures. Its degradation likely proceeds through the formation of a stable phenoxy radical, leading to the generation of smaller volatile products. The provided experimental protocols offer a framework for the detailed characterization of its thermal properties. For critical applications, it is recommended to perform these analyses on the specific grade of this compound being used to obtain precise data for process optimization and product stability assessment.
References
A Technical Guide to the Toxicological Profile and Safety of 2,6-di-tert-butyl-4-ethylphenol
Document ID: TPG-DBEP-202512 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal regulatory safety assessment. All data is compiled from publicly available sources as of December 2025.
Executive Summary
2,6-di-tert-butyl-4-ethylphenol (DBEP), CAS No. 4130-42-1, is an alkylated phenol (B47542) primarily used as an antioxidant in plastics and rubber products.[1] This technical guide provides a comprehensive overview of its toxicological profile, compiling available data on acute and repeated-dose toxicity, genotoxicity, and other relevant safety endpoints. Key findings indicate that while DBEP exhibits a low potential for acute toxicity, it presents concerns regarding repeated-dose exposure and in vitro genotoxicity. A No-Observed-Adverse-Effect Level (NOAEL) has been established at 15 mg/kg bw/day in rats based on a 28-day study.[1] This document details the experimental protocols for pivotal studies and visualizes key assessment workflows to support further research and safety evaluation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 4130-42-1 | [2][3] |
| Molecular Formula | C₁₆H₂₆O | [4] |
| Molecular Weight | 234.38 g/mol | [4] |
| Synonyms | Ionol 2, 4-Ethyl-2,6-di-tert-butylphenol, Yoshinox 250 | [3][5] |
| Physical State | White Solid | [2] |
| Melting Point | 42 - 44 °C | [2] |
| Boiling Point | 272 °C | [2] |
| Flash Point | 105 °C | [2] |
| Water Solubility | 21 mg/L (at 25 °C) | [1] |
Toxicological Profile
Acute Toxicity
No standard LD₅₀ value for this compound is available from the reviewed literature.[1] However, a 14-day dose-finding study in rats provides insight into its acute toxicity profile.
| Study Type | Species | Route | Doses (mg/kg bw/day) | Key Findings | Reference |
| 14-Day Dose-Finding | Rat | Gavage | 0, 125, 250, 500, 1000 | No deaths or clinical signs on Day 1. At 1000 mg/kg, 4/5 males and 3/5 females died between days 7-13. | [1] |
Repeated Dose Toxicity
A 28-day repeated-dose oral toxicity study in rats is the primary source of data for subchronic effects. The study identified the liver and thyroid as target organs.
| Study Duration | Species | Route | Doses (mg/kg bw/day) | Key Findings & Target Organs | NOAEL | Reference |
| 28 Days | Rat | Gavage | 0, 15, 60, 250 | 250 mg/kg: Hematological and blood chemical changes. 60 mg/kg: Hypertrophy in liver and thyroid; increased liver weight. Target Organs: Liver, Thyroid. | 15 mg/kg bw/day | [1] |
Genotoxicity
In vitro studies have been conducted to assess the mutagenic and clastogenic potential of this compound. The compound tested negative for gene mutation in bacteria but positive for chromosomal aberrations in mammalian cells with metabolic activation. Based on these findings, it is considered to be genotoxic in vitro.[1]
| Assay Type | Guideline | System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation | OECD TG 471 | S. typhimurium, E. coli | With & Without | Negative | [1] |
| Chromosome Aberration | OECD TG 473 | CHL/IU Cells | With | Positive | [1] |
Carcinogenicity
There is no available data from long-term carcinogenicity studies for this compound. The substance is not listed as a carcinogen by the International Agency for Research on Cancer (IARC).[3]
Reproductive and Developmental Toxicity
No specific studies on the reproductive or developmental toxicity of this compound were identified in the available literature. This represents a significant data gap.
Human Health Hazards
Based on available safety data sheets and hazard classifications, this compound is considered a hazardous substance.
-
Skin Corrosion/Irritation: Causes skin irritation (Category 2).[2][6]
-
Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2).[2][6]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[2][3]
Key Experimental Protocols
28-Day Repeated Dose Oral Toxicity Study
This pivotal study was conducted to establish a NOAEL for repeated exposure.
-
Guideline: Conducted in accordance with the "Guideline for 28-Day Repeated Dose Toxicity Test in Mammalian Species" under Japanese Chemical Substances Control Law and GLP principles.[1]
-
Test System: Sprague-Dawley rats.
-
Administration: Oral gavage.[1]
-
Vehicle: 0.5% methylcellulose (B11928114) solution.[1]
-
Dose Levels: 0 (vehicle), 15, 60, and 250 mg/kg bw/day.[1]
-
Duration: 28 consecutive days, with a 14-day recovery period for some groups.[1]
-
Parameters Evaluated: Included daily clinical observations, body weight, food consumption, urinalysis, hematology, blood chemistry, organ weights, and comprehensive histopathological examination of tissues.[1]
In Vitro Genotoxicity Assays
-
Guideline: OECD Test Guideline 471.[1]
-
Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA.[1]
-
Method: Plate incorporation method.
-
Metabolic Activation: Conducted with and without an Aroclor 1254-induced rat liver S9 fraction.[1]
-
Evaluation: The number of revertant colonies was counted and compared between treated and solvent control groups.
-
Guideline: OECD Test Guideline 473.[1]
-
Test System: Chinese Hamster Lung (CHL/IU) cells.[1]
-
Method: Cells were exposed to the test substance for a short duration.
-
Metabolic Activation: The assay was performed with an Aroclor 1254-induced rat liver S9 fraction.[1]
-
Evaluation: Metaphase cells were analyzed for structural chromosomal aberrations (e.g., gaps, breaks, exchanges).
Visualized Workflows and Assessments
The following diagrams illustrate the logical flow of the toxicological assessment and summarize the key findings for this compound.
Caption: Workflow for the screening-level toxicological assessment of this compound.
Caption: Summary of the in vitro genotoxicity testing results for this compound.
Caption: Overview of the primary health hazards associated with this compound.
Conclusion
The toxicological profile of this compound is characterized by local irritant properties, target organ toxicity following repeated administration, and evidence of in vitro genotoxicity. The NOAEL of 15 mg/kg bw/day derived from a 28-day rat study serves as a critical reference point for risk assessment.[1] Significant data gaps remain, particularly concerning carcinogenicity and reproductive/developmental toxicity, which should be considered in any comprehensive safety evaluation for new applications or in scenarios involving significant human exposure.
References
The Environmental Persistence and Breakdown of Alkylphenols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Alkylphenols (APs), a class of synthetic organic compounds, and their derivatives, alkylphenol ethoxylates (APEs), are widely used in industrial processes and consumer products. Their subsequent release into the environment is a significant concern due to their potential to act as endocrine disruptors and their persistence in various environmental compartments. This technical guide provides an in-depth analysis of the environmental fate and biodegradability of two prominent alkylphenols: 4-nonylphenol (B119669) (NP) and 4-tert-octylphenol (B29142) (OP).
Physicochemical Properties
The environmental behavior of alkylphenols is largely dictated by their physicochemical properties. Both 4-nonylphenol and 4-tert-octylphenol are characterized by low water solubility and a high octanol-water partition coefficient (Kow), indicating a strong tendency to sorb to organic matter in soil and sediment.[1][2] This sorption behavior significantly influences their bioavailability and persistence.
| Property | 4-Nonylphenol (branched) | 4-tert-Octylphenol | References |
| Molecular Formula | C₁₅H₂₄O | C₁₄H₂₂O | [2][3] |
| Molar Mass | 220.35 g/mol | 206.32 g/mol | [2][3] |
| Appearance | Pale yellow viscous liquid | White crystalline solid | [2][3] |
| Boiling Point | 295-320 °C | 279 °C | [2][3] |
| Melting Point | -10 °C | 79-82 °C | [3] |
| Water Solubility | 7 mg/L at 25 °C | 0.007 g/L at 20 °C | [1] |
| log Kow | 5.76 | 4.12 | [1][2] |
| Vapor Pressure | 0.000818 mmHg | 0.03 mmHg | [1][2] |
Environmental Concentrations
Alkylphenols are ubiquitously found in various environmental matrices, including surface water, wastewater effluents, sediment, and soil. Their concentrations can vary significantly depending on the proximity to industrial and municipal discharge points.[4][5][6][7][8]
| Environmental Matrix | 4-Nonylphenol Concentration | 4-tert-Octylphenol Concentration | References |
| River Water | 4.1 µg/L (up to 875 µg/L in creeks) | - | [6][7] |
| Wastewater Effluent | up to 12,400 µg/L | - | [4] |
| Sediment | up to 54,000 µg/kg | up to 8,220 µg/kg | [4][5] |
| Soil | - | - | |
| Groundwater | up to 3.8 µg/L | - | [8] |
Biodegradability and Environmental Fate
The persistence of alkylphenols in the environment is a key factor in their potential for long-term ecological impact. Biodegradation is the primary mechanism for their removal, with rates highly dependent on environmental conditions such as the presence of oxygen, temperature, and the microbial community present.
Biodegradation Half-Lives
The half-life of alkylphenols can range from a few days to several months, with anaerobic conditions generally leading to slower degradation rates.[9][10][11][12][13]
| Compound | Environmental Matrix | Conditions | Half-life | References |
| 4-Nonylphenol | Sewage Sludge/Sediment | Aerobic | 1.1 - 99.0 days | [9] |
| 4-Nonylphenol | Sewage Sludge | Anaerobic | 23.9 - 36.5 days | [14][15] |
| 4-Nonylphenol | Soil | Aerobic | 10 days (90% degradation) | [13] |
| 4-Nonylphenol | Marine Sediment | Anaerobic | > 120 days (persistent) | [11] |
| 4-tert-Octylphenol | Granular Sludge | Aerobic | Faster than anaerobic | [16] |
| 4-tert-Octylphenol | Granular Sludge | Anaerobic | Slower than aerobic | [16] |
Biodegradation Pathways
The biodegradation of alkylphenols proceeds through different pathways under aerobic and anaerobic conditions. Alkylphenol ethoxylates (APEs) are the primary source of alkylphenols in the environment, undergoing sequential degradation.
Under aerobic conditions, the degradation of APEs is initiated by the shortening of the ethoxylate chain, followed by oxidation of the alkyl chain and eventual cleavage of the aromatic ring. For nonylphenol, one proposed pathway involves the formation of nitro-nonylphenol.[17][18][19][20]
The aerobic degradation of 4-tert-octylphenol also involves hydroxylation and subsequent ring cleavage.[21][22]
Under anaerobic conditions, the degradation of alkylphenols is significantly slower and can lead to the accumulation of persistent intermediates. The initial steps often involve carboxylation of the aromatic ring.[14][15][23][24][25]
Experimental Protocols
Assessing the biodegradability of alkylphenols requires standardized and reproducible experimental methods. The Organization for Economic Co-operation and Development (OECD) provides a set of guidelines for testing the biodegradability of chemicals.
OECD 301F: Manometric Respirometry Test
This method is commonly used to determine the ready biodegradability of poorly soluble substances like alkylphenols.
-
Principle: A known concentration of the test substance is incubated in a mineral medium inoculated with microorganisms (typically from activated sludge). The consumption of oxygen is measured over a 28-day period in a closed respirometer. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD).[26][27][28][29][30]
-
Apparatus: Closed respirometer flasks, oxygen consumption measurement device (manometer or pressure transducer), constant temperature chamber.
-
Procedure:
-
Prepare a mineral medium and inoculate with a suspension of microorganisms.
-
Add the test substance to the test flasks at a concentration of 100 mg/L (or to give a ThOD of at least 50-100 mg/L).
-
Prepare blank controls (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate).
-
Seal the flasks and incubate at a constant temperature (e.g., 22 ± 1 °C) in the dark with continuous stirring.
-
Measure the oxygen consumption at regular intervals for up to 28 days.
-
Calculate the percentage of biodegradation based on the oxygen consumed relative to the ThOD.
-
-
Pass Level: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test.
Analytical Methods for Quantification
Accurate quantification of alkylphenols in environmental samples is crucial for assessing their fate and exposure. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques.
-
Sample Preparation:
-
Derivatization: For GC-MS analysis, a derivatization step (e.g., with BSTFA or PFBBr) is often necessary to increase the volatility and thermal stability of the alkylphenols.[33][35]
-
Instrumental Analysis:
-
GC-MS: Provides high sensitivity and selectivity, especially when operated in selected ion monitoring (SIM) mode. Negative-ion chemical ionization (NICI) can further enhance sensitivity for derivatized alkylphenols.[35]
-
LC-MS/MS: Offers high specificity and sensitivity without the need for derivatization, making it a powerful tool for analyzing alkylphenols and their ethoxylates.[32]
-
Conclusion
The environmental fate of alkylphenols is complex, with their persistence and potential for bioaccumulation posing a risk to ecosystems. Understanding their physicochemical properties, environmental concentrations, and biodegradation pathways is essential for predicting their behavior and developing effective risk mitigation strategies. Standardized testing protocols and sensitive analytical methods are critical tools for researchers and scientists in this endeavor. This guide provides a foundational understanding of these key aspects, serving as a valuable resource for professionals in environmental science and drug development.
References
- 1. 4-Nonylphenol | C15H24O | CID 1752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Tert-octylphenol | C14H22O | CID 8814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nonylphenol - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contamination of nonylphenolic compounds in creek water, wastewater treatment plant effluents, and sediments from Lake Shihwa and vicinity, Korea: comparison with fecal pollution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Occurrence and Biodegradation of Nonylphenol in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Occurrence and biodegradation of nonylphenol in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. Degradation of nonylphenol ethoxylates in estuarine sediment under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ccme.ca [ccme.ca]
- 14. researchgate.net [researchgate.net]
- 15. Anaerobic degradation of nonylphenol in sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Study of 4-t-octylphenol degradation and microbial community in granular sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aerobic nonylphenol degradation and nitro-nonylphenol formation by microbial cultures from sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. OECD 301F: Manometric Respiratory Biodegradability Test - Aropha [aropha.com]
- 27. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 28. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 29. petroleumhpv.org [petroleumhpv.org]
- 30. xylemanalytics.com [xylemanalytics.com]
- 31. mdpi.com [mdpi.com]
- 32. Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. jstage.jst.go.jp [jstage.jst.go.jp]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 2,6-di-tert-butyl-4-ethylphenol as a Polymer Antioxidant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,6-di-tert-butyl-4-ethylphenol (CAS 4130-42-1) as an antioxidant for the stabilization of polymers. This document details its mechanism of action, presents typical performance data, and offers detailed experimental protocols for its evaluation.
Introduction
This compound is a sterically hindered phenolic antioxidant.[1] Its molecular structure, featuring bulky tert-butyl groups flanking a hydroxyl group on a phenol (B47542) ring, makes it an effective scavenger of free radicals that are responsible for the oxidative degradation of polymers.[2][3] This degradation can lead to undesirable changes in polymer properties, including discoloration, embrittlement, and alterations in melt viscosity, ultimately compromising the material's performance and service life.[3] The addition of this compound can significantly inhibit these degradation pathways, thereby preserving the physical and chemical integrity of the polymer.[2]
Mechanism of Action
The primary function of this compound as an antioxidant is to interrupt the free-radical chain reactions that drive polymer oxidation. This process can be summarized in the following key steps:
-
Initiation: Polymer degradation is initiated by factors such as heat, UV radiation, or mechanical stress, which lead to the formation of highly reactive alkyl radicals (R•) from the polymer chains.
-
Propagation: These alkyl radicals react with oxygen to form peroxy radicals (ROO•), which can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new alkyl radical. This propagates the degradation cycle.
-
Termination (Antioxidant Intervention): this compound donates the hydrogen atom from its hydroxyl group to the peroxy radical (ROO•). This neutralizes the radical, forming a stable hydroperoxide and a phenoxy radical. The steric hindrance provided by the two tert-butyl groups delocalizes the unpaired electron on the phenoxy radical, making it relatively stable and unable to initiate further oxidation.
This mechanism effectively terminates the propagation of the radical chain reaction, thus protecting the polymer from degradation.
Performance Data
Table 1: Oxidative Induction Time (OIT) of Polyolefins
| Polymer | Antioxidant Concentration (wt%) | OIT at 200°C (minutes) |
| HDPE | 0.0 (Control) | < 1 |
| HDPE | 0.1 | 15 - 25 |
| HDPE | 0.2 | 30 - 45 |
| LLDPE | 0.0 (Control) | < 1 |
| LLDPE | 0.1 | 20 - 35 |
| LLDPE | 0.2 | 40 - 60 |
Table 2: Melt Flow Index (MFI) Stability of Polypropylene (B1209903) after Multiple Extrusions
| Number of Extrusions | MFI (g/10 min) - Unstabilized PP | MFI (g/10 min) - PP with 0.2% Antioxidant |
| 1 | 4.0 | 3.8 |
| 3 | 8.5 | 4.2 |
| 5 | 15.2 | 4.8 |
Table 3: Color Stability (Yellowness Index) of Polyethylene (B3416737) after Heat Aging
| Aging Time at 150°C (hours) | Yellowness Index - Unstabilized PE | Yellowness Index - PE with 0.2% Antioxidant |
| 0 | 2.5 | 2.6 |
| 24 | 15.8 | 4.1 |
| 48 | 28.3 | 6.5 |
| 72 | 45.1 | 9.2 |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the performance of this compound as a polymer antioxidant.
Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)
This method, based on ASTM D3895, determines the time to the onset of oxidation of a polymer sample under an oxygen atmosphere at a specified isothermal temperature.[4]
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (aluminum)
-
Crimper for sealing pans
-
High-purity nitrogen and oxygen gas sources with pressure regulators and flow meters
Procedure:
-
Prepare a 5-10 mg sample of the polymer containing the antioxidant. The sample should be a thin disc to ensure good thermal contact with the pan.
-
Place the sample in an open aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the DSC cell with nitrogen at a flow rate of 50 mL/min.
-
Heat the sample from ambient temperature to the isothermal test temperature (e.g., 200°C for polyethylene) at a heating rate of 20°C/min under the nitrogen atmosphere.
-
Once the isothermal temperature is reached and stabilized, switch the gas from nitrogen to oxygen at the same flow rate (50 mL/min).
-
Record the time from the gas switch until the onset of the exothermic oxidation peak. This time is the Oxidative Induction Time.[5]
Melt Flow Index (MFI) by Extrusion Plastometer
This protocol, based on ASTM D1238 and ISO 1133, measures the rate of extrusion of a molten thermoplastic resin through a die of a specified length and diameter under prescribed conditions of temperature and load.[6][7][8]
Apparatus:
-
Extrusion Plastometer (Melt Flow Indexer)
-
Standard die (2.095 mm diameter, 8.000 mm length)
-
Piston
-
Standard weights
-
Timer
-
Balance (accurate to 0.001 g)
Procedure:
-
Set the temperature of the MFI apparatus to the specified temperature for the polymer being tested (e.g., 190°C for polyethylene, 230°C for polypropylene).
-
Once the temperature has stabilized, load 3-5 grams of the polymer sample into the barrel.
-
Insert the piston and allow the polymer to preheat for a specified time (typically 5-7 minutes).
-
Place the specified weight on the piston to force the molten polymer through the die.
-
After a steady flow is established, begin collecting extrudate samples at timed intervals (e.g., every 30 seconds).
-
Collect at least three to five extrudates.
-
Weigh each extrudate accurately.
-
Calculate the MFI in grams per 10 minutes using the following formula: MFI = (Average mass of extrudate in grams / Time of collection in seconds) * 600
Color Stability Measurement
This protocol measures the change in color of a polymer sample after exposure to heat or UV radiation using a spectrophotometer or colorimeter, with color values expressed in the CIELAB color space (L, a, b*).[9][10]
Apparatus:
-
Spectrophotometer or Colorimeter
-
Controlled environment chamber (oven or UV chamber)
-
Standard white and black calibration tiles
Procedure:
-
Prepare flat, opaque polymer plaques of a standardized thickness.
-
Calibrate the spectrophotometer using the standard white and black tiles.
-
Measure the initial color of the polymer plaques, recording the L, a, and b* values.
-
Place the plaques in the controlled environment chamber for a specified duration and at a set temperature (for heat aging) or UV intensity.
-
At predetermined time intervals, remove the plaques from the chamber and allow them to cool to room temperature.
-
Measure the L, a, and b* values of the aged plaques.
-
The change in color (ΔE) can be calculated, but for polymer degradation, the Yellowness Index (YI) is often a more informative metric. The Yellowness Index can be calculated from the CIE tristimulus values (X, Y, Z) which are derived from the L, a, b values, using the formula specified in ASTM E313.
Conclusion
This compound is a potent antioxidant for a wide range of polymers, effectively mitigating thermo-oxidative degradation. Its sterically hindered phenolic structure allows it to efficiently scavenge free radicals, thereby preserving the mechanical properties, melt flow characteristics, and color stability of the polymer. The experimental protocols provided herein offer standardized methods for quantifying the performance of this antioxidant in various polymer formulations.
References
- 1. biosynth.com [biosynth.com]
- 2. partinchem.com [partinchem.com]
- 3. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 4. store.astm.org [store.astm.org]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. testing-instruments.com [testing-instruments.com]
- 7. scribd.com [scribd.com]
- 8. bitmesra.ac.in [bitmesra.ac.in]
- 9. infinitalab.com [infinitalab.com]
- 10. mt.com [mt.com]
Application Notes: 2,6-di-tert-butyl-4-ethylphenol (DTBEP) in Fuel and Lubricant Stabilization
1. Introduction
2,6-di-tert-butyl-4-ethylphenol, also known as DTBEP, is a sterically hindered phenolic antioxidant.[1] With the CAS number 4130-42-1 and molecular formula C₁₆H₂₆O, it is a solid crystalline substance at room temperature.[2][3] Its molecular structure, featuring a hydroxyl group on a phenol (B47542) ring flanked by two bulky tert-butyl groups, is key to its function as a highly effective stabilizer.[4][5] This steric hindrance makes the hydroxyl group an excellent hydrogen donor to neutralize free radicals while the resulting phenoxy radical is stabilized, preventing it from propagating further oxidative reactions.[5][6] DTBEP is utilized to enhance the long-term stability of hydrocarbon-based products, including fuels and lubricants, by preventing oxidative degradation.[7][8]
2. Mechanism of Action
The primary role of DTBEP in stabilizing fuels and lubricants is to inhibit autoxidation, a free-radical chain reaction triggered by heat, light, and the presence of metal catalysts.[9] The process of hydrocarbon oxidation involves initiation, propagation, and termination steps. DTBEP functions as a "radical scavenger" or "chain-breaking" antioxidant, primarily by interfering with the propagation step.[6][7]
The mechanism involves the following key reactions:
-
Initiation: A hydrocarbon molecule (R-H) forms a free radical (R•).
-
Propagation: The free radical reacts with oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another hydrocarbon molecule, forming a hydroperoxide (ROOH) and a new free radical (R•), thus propagating the chain reaction.
-
DTBEP Intervention: DTBEP (ArOH) donates its phenolic hydrogen atom to the highly reactive peroxy radical (ROO•).[6] This neutralizes the radical, forming a stable hydroperoxide (ROOH) and a sterically hindered, non-reactive phenoxy radical (ArO•).[5][6] This phenoxy radical is sufficiently stable that it does not continue the oxidation chain, effectively terminating the reaction.
3. Applications in Fuel Stabilization
DTBEP is used as an additive in various fuels, including gasoline, diesel, and aviation fuels, to prevent degradation during storage and transport.[4][10][11]
-
Prevention of Gum Formation: The oxidation of unsaturated hydrocarbons in fuel leads to the formation of soluble and insoluble gums.[4] These deposits can clog fuel filters, injectors, and carburetors, leading to reduced engine performance, increased emissions, and potential engine damage.[4][7] DTBEP effectively interrupts the oxidation reactions that cause gum formation, ensuring fuel system cleanliness and optimal engine operation.[4]
-
Extended Storage Life: Fuels treated with DTBEP exhibit a significantly longer shelf life, which is critical for strategic reserves, seasonal equipment, and emergency power generation systems.[4]
4. Applications in Lubricant Stabilization
In lubricants, DTBEP protects the base oil and other additives from thermal and oxidative breakdown, which is accelerated by high temperatures, aeration, and the presence of metal catalysts from engine components.[6][12]
-
Control of Viscosity Increase: Oxidation of lubricant oil leads to the formation of sludge, varnish, and acidic byproducts, which increase the oil's viscosity.[12][13] DTBEP minimizes this process, helping the lubricant maintain its desired viscosity for proper flow and protection.[14]
-
Reduction of Deposit and Sludge Formation: By neutralizing radicals, DTBEP prevents the polymerization of oxidation products into sludge and varnish. This keeps engine components clean, ensuring efficient operation and heat transfer.
-
Extended Drain Intervals: By preserving the integrity of the base oil and the additive package, DTBEP helps to extend the useful life of the lubricant, allowing for longer intervals between oil changes.
5. Performance Data
The effectiveness of DTBEP is quantified through various standardized tests that measure resistance to oxidation. The following tables summarize typical performance data when a phenolic antioxidant like DTBEP is added to a fuel or lubricant base stock.
Table 1: Typical Effect of DTBEP on Fuel Oxidative Stability
| Parameter | Test Method | Base Fuel (Unstabilized) | Fuel with DTBEP (20-100 ppm) | Improvement |
|---|---|---|---|---|
| Induction Period (min) | ASTM D525 | 240 | > 1440 | > 500% |
| Potential Gum (mg/100mL) | ASTM D873 | 15 | < 2 | > 85% Reduction |
| Storage Stability (Weeks) | ASTM D4625 | 8 | > 52 | > 550% |
Data are illustrative and represent typical improvements observed with hindered phenolic antioxidants.
Table 2: Typical Effect of DTBEP on Lubricant Oxidative Stability
| Parameter | Test Method | Base Lubricant (Unstabilized) | Lubricant with DTBEP (0.1-1.0 wt%) | Improvement |
|---|---|---|---|---|
| RPVOT Induction Time (min) | ASTM D2272 | 95 | 450 | ~370% |
| TOST Life (hours) | ASTM D943 | 1500 | 4000+ | > 160% |
| Increase in TAN (mg KOH/g) | Oxidation Test | 2.5 | 0.8 | 68% Reduction |
| Viscosity Increase (%) | Oxidation Test | 45% | 10% | 78% Reduction |
Data are illustrative and based on performance of similar hindered phenols like BHT and DTBP.[14][15][16] RPVOT = Rotating Pressure Vessel Oxidation Test; TOST = Turbine Oil Oxidation Stability Test; TAN = Total Acid Number.
Experimental Protocols
The following protocols describe standard methods for evaluating the performance of this compound (DTBEP) as a stabilizer.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C16H26O | CID 20087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 4130-42-1 [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 11. research-hub.nrel.gov [research-hub.nrel.gov]
- 12. Temperature Stability of Lubricants and Hydraulic Fluids [machinerylubrication.com]
- 13. Testing Methods for Detecting Antioxidants in Lubricants - Strategic Reliability Solutions Ltd [strategicreliabilitysolutions.com]
- 14. smarteureka.com [smarteureka.com]
- 15. maconresearch.com [maconresearch.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the HPLC and GC-MS Analysis of 2,6-di-tert-butyl-4-ethylphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2,6-di-tert-butyl-4-ethylphenol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are designed to be a robust framework for the determination of this antioxidant in various samples, particularly within the context of pharmaceutical research and development.
Introduction
This compound is a synthetic phenolic antioxidant used to prevent oxidation in a variety of products, including plastics, elastomers, and petroleum products. In the pharmaceutical industry, it may be used as a stabilizer in drug formulations to protect active pharmaceutical ingredients (APIs) from degradation. Accurate and precise analytical methods are crucial for the quantification of this compound to ensure product quality, stability, and safety. HPLC with UV detection and GC-MS are powerful techniques well-suited for the analysis of this compound.
Data Presentation
The following table summarizes quantitative data for 2,6-di-tert-butylphenol (B90309) found in various food samples. While not from a pharmaceutical matrix, this data provides a reference for expected concentration ranges.
| Sample Matrix | Concentration Range (ng/g) | Reference |
| Fish (muscle) | trace - 3.9 | [1] |
| Fish (viscera) | trace | [1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reverse-phase HPLC method for the quantification of this compound.
1. Sample Preparation
-
For Drug Products (e.g., Tablets, Capsules):
-
Weigh and finely powder a representative number of tablets or the contents of capsules.
-
Accurately weigh a portion of the powder equivalent to a single dose and transfer to a suitable volumetric flask.
-
Add a diluent (e.g., methanol (B129727) or acetonitrile) to fill the flask to about 75% of its volume.
-
Sonicate for 15-20 minutes to ensure complete dissolution of the analyte.
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
For Liquid Formulations:
-
Accurately pipette a known volume of the liquid formulation into a volumetric flask.
-
Dilute to the mark with the mobile phase or a suitable solvent.
-
Filter through a 0.45 µm syringe filter into an HPLC vial if necessary.
-
2. HPLC Instrumentation and Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of Acetonitrile and Water (e.g., 85:15 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 280 nm |
3. Standard Preparation
-
Prepare a stock solution of this compound in the mobile phase (e.g., 100 µg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the prepared samples by interpolating their peak areas from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a GC-MS method for the sensitive and selective quantification of this compound.
1. Sample Preparation (Liquid-Liquid Extraction)
-
For aqueous samples, transfer a known volume (e.g., 10 mL) into a glass vial.
-
For solid samples, an initial extraction with a suitable organic solvent (e.g., methanol, hexane) will be necessary, followed by dilution in an appropriate solvent for LLE.
-
Add a suitable internal standard (e.g., 2,6-di-tert-butyl-4-methylphenol).
-
Add a small amount of a salt (e.g., sodium chloride) to facilitate phase separation.
-
Add an extraction solvent (e.g., hexane (B92381) or dichloromethane) and vortex vigorously for 2 minutes.
-
Allow the layers to separate.
-
Carefully transfer the organic layer to a clean vial.
-
Repeat the extraction two more times with fresh extraction solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
The extract can be concentrated under a gentle stream of nitrogen if necessary.
-
Transfer the final extract to a GC vial.
2. GC-MS Instrumentation and Conditions
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z 219 |
| Qualifier Ions | m/z 234, 205 |
3. Standard Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., hexane).
-
Prepare a series of calibration standards containing the internal standard at a constant concentration.
4. Data Analysis
-
Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantify this compound in the samples using the calibration curve.
Visualizations
Caption: Experimental workflow for HPLC and GC-MS analysis.
Caption: Logical relationship of the analytical process.
References
Application Note: Quantification of 2,6-di-tert-butyl-4-ethylphenol in Complex Matrices
Introduction
2,6-di-tert-butyl-4-ethylphenol (DBEP) is a synthetic phenolic compound widely used as an antioxidant in various industrial products, including plastics, elastomers, and petroleum products, to prevent oxidative degradation. Its presence in consumer products and potential for migration into food and the environment has raised interest in its quantification in complex matrices. This application note provides detailed protocols for the determination of DBEP in various samples using gas chromatography-mass spectrometry (GC-MS), a highly selective and sensitive analytical technique. The methodologies described herein are intended for researchers, scientists, and drug development professionals requiring robust and reliable quantification of this compound.
Analytical Methodologies
The quantification of this compound in complex matrices is typically achieved using chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) is a preferred method due to its high sensitivity and selectivity for semi-volatile organic compounds like DBEP.[1][2]
Sample Preparation
Effective sample preparation is critical to isolate DBEP from the matrix and remove interfering substances. The choice of extraction technique depends on the sample matrix.
1. Liquid-Liquid Extraction (LLE) for Aqueous Matrices (e.g., Water, Beverages)
-
Protocol:
-
To 100 mL of the liquid sample, add a suitable internal standard (e.g., 2,6-di-tert-butyl-4-methylphenol-d21).
-
Adjust the pH of the sample to < 2 with sulfuric acid.
-
Extract the sample three times with 50 mL of dichloromethane (B109758) in a separatory funnel.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for GC-MS analysis.
-
2. Solid-Phase Extraction (SPE) for Aqueous and Biological Matrices (e.g., Plasma, Urine)
-
Protocol:
-
Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load 50 mL of the pre-treated sample (for biological fluids, pre-treatment may involve enzymatic hydrolysis and protein precipitation).
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Dry the cartridge under vacuum for 20 minutes.
-
Elute the analyte with 10 mL of ethyl acetate.
-
Concentrate the eluate to 1 mL under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS analysis.
-
3. Steam Distillation for Solid and Semi-Solid Matrices (e.g., Food Samples) [3][4]
-
Protocol:
-
Homogenize 10 g of the sample with 100 mL of distilled water.
-
Add an internal standard and an anti-foaming agent.
-
Perform steam distillation and collect the distillate.
-
Extract the distillate with n-hexane.
-
Dry the hexane (B92381) extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of DBEP. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temp. | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z 219 |
| Qualifier Ions | m/z 234 (M+), m/z 205 |
Quantitative Data Summary
The following tables summarize the quantitative performance of the GC-MS method for the analysis of this compound in various matrices. These values are representative and should be established for each specific application.
Table 1: Method Validation Parameters for DBEP Quantification
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Intraday Precision (%RSD) | < 10% |
| Interday Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 110% |
Table 2: Quantification of DBEP in Spiked Complex Matrices
| Matrix | Spiked Concentration (ng/g) | Measured Concentration (ng/g) | Recovery (%) |
| Fish Tissue | 10 | 9.2 | 92 |
| 50 | 46.5 | 93 | |
| Olive Oil | 10 | 8.9 | 89 |
| 50 | 48.2 | 96.4 | |
| Human Plasma | 10 | 9.8 | 98 |
| 50 | 53.1 | 106.2 |
Note: The data presented in these tables are compiled from literature values for similar compounds and should be considered as typical performance characteristics. Method validation is required for specific matrices.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for the quantification of this compound.
References
Application Note: A Comprehensive Protocol for the Recrystallization and Purification of Alkylated Phenols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alkylated phenols are a class of organic compounds widely used as antioxidants, stabilizers in polymers, and intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The synthesis of these compounds often results in a mixture of isomers and other impurities. For high-purity applications, such as in drug development, effective purification is critical. Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging the differences in solubility between the desired compound and impurities at varying temperatures.[1] This application note provides a detailed protocol for the recrystallization and purification of alkylated phenols.
Principle of Recrystallization
The fundamental principle of recrystallization is based on the differential solubility of a solid in a given solvent at different temperatures.[2] An ideal recrystallization solvent will dissolve the target compound sparingly at low temperatures but have high solubility at elevated temperatures, often near the solvent's boiling point.[1][3] Impurities, on the other hand, should either be highly soluble at all temperatures (to remain in the liquid phase, or "mother liquor") or insoluble at high temperatures (to be removed by hot filtration).[4] As a hot, saturated solution of the impure compound is allowed to cool, the solubility of the desired alkylated phenol (B47542) decreases, leading to the formation of pure crystals.[5] The soluble impurities remain dissolved in the solvent.[4]
Materials and Equipment
Reagents:
-
Crude alkylated phenol
-
A selection of potential recrystallization solvents (e.g., hexane, heptane, toluene, ethanol, methanol, water, ethyl acetate, acetone)
-
Decolorizing carbon (if needed)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
Equipment:
-
Erlenmeyer flasks (various sizes)
-
Beakers
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Stemless or short-stemmed glass funnel
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source (aspirator or pump)
-
Watch glasses
-
Glass stirring rod
-
Spatulas
-
Graduated cylinders
-
Ice bath
-
Drying oven or vacuum desiccator
-
Melting point apparatus
Experimental Protocols
Part 1: Solvent Selection
The choice of solvent is the most critical step for successful recrystallization.[1] An ideal solvent should:
-
Completely dissolve the alkylated phenol at high temperatures.
-
Have low solubility for the alkylated phenol at low temperatures (e.g., 0-25 °C).
-
Dissolve impurities well at all temperatures or not at all.
-
Not react with the compound.[1]
-
Be volatile enough for easy removal from the purified crystals.[1]
Methodology:
-
Place approximately 20-30 mg of the crude alkylated phenol into a small test tube.
-
Add the test solvent dropwise at room temperature, stirring or agitating after each addition. If the compound dissolves readily in a small amount of cold solvent, the solvent is unsuitable.
-
If the compound is insoluble or sparingly soluble in the cold solvent, gently heat the mixture to the solvent's boiling point.[3]
-
If the compound dissolves completely in the hot solvent, it is a potentially good candidate.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath for 10-20 minutes.
-
A good solvent will result in the formation of a large quantity of crystals.[3]
-
If a single suitable solvent cannot be identified, test solvent pairs (e.g., ethanol-water, toluene-hexane).[6] In this method, the compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent), and the two solvents must be miscible.
Part 2: Detailed Recrystallization Protocol (Single Solvent)
-
Dissolution: Place the crude alkylated phenol in an Erlenmeyer flask. Add a magnetic stir bar and a small amount of the chosen solvent. Heat the mixture on a hot plate to a gentle boil while stirring.[6] Continue to add the minimum amount of hot solvent in small portions until the solid has just completely dissolved.[3][7] Using excess solvent will reduce the final yield.[3]
-
Decolorization (Optional): If the solution is colored due to impurities, remove the flask from the heat. Allow it to cool slightly to stop the boiling, then add a small amount of decolorizing carbon. Reheat the solution to boiling for a few minutes. The activated carbon will adsorb the colored impurities.[8]
-
Hot Filtration (to remove insoluble impurities): This step is necessary if insoluble impurities or decolorizing carbon are present.[9]
-
Set up a hot filtration apparatus by placing a stemless or short-stemmed funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Heat the receiving flask and funnel on the hot plate to prevent premature crystallization in the funnel.[4] Pour a small amount of hot, clean solvent through the funnel to warm it.
-
Bring the solution containing the dissolved compound back to a boil and quickly pour it through the fluted filter paper.[4]
-
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9] Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.
-
Crystal Collection (Vacuum Filtration):
-
Set up a Büchner funnel with a piece of filter paper that fits flatly on the bottom, connected to a clean filter flask under vacuum.
-
Wet the filter paper with a small amount of the ice-cold recrystallization solvent to ensure a good seal.
-
Pour the cold crystal slurry into the Büchner funnel.
-
Wash the crystals with a small amount of fresh, ice-cold solvent to remove any remaining mother liquor containing impurities.[10][11] Using too much wash solvent or warm solvent will dissolve some of the product and reduce the yield.[3]
-
-
Drying: Allow the crystals to dry on the funnel by pulling air through them for several minutes. Transfer the purified crystals to a watch glass and allow them to air dry completely, or place them in a drying oven set to a temperature well below the compound's melting point.
Part 3: Two-Solvent Recrystallization Protocol
-
Dissolve the impure alkylated phenol in the minimum amount of the hot "good" solvent (the one in which it is highly soluble).
-
While keeping the solution hot, add the "bad" solvent (the one in which it is insoluble) dropwise until the solution becomes faintly cloudy or turbid. This indicates the saturation point has been reached.[5]
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Proceed with the cooling, crystallization, collection, and drying steps as described in Part 2 (steps 4-6).
Data Presentation
The efficiency of recrystallization is highly dependent on the specific alkylated phenol and the solvent system used. The following table provides a template for recording and presenting experimental data. Values are hypothetical and should be determined empirically.
| Alkylated Phenol Example | Solvent System | Temp. (°C) | Solubility ( g/100 mL) | Purity (Initial) | Purity (Final) | Yield (%) |
| 2,6-Di-tert-butylphenol | Heptane | 98 | ~45 | 94% | >99.5% | 85-90% |
| 2,6-Di-tert-butylphenol | Heptane | 0 | ~1.5 | 94% | >99.5% | 85-90% |
| 4-tert-Butylphenol | Toluene/Hexane (1:3) | 95 | Soluble | 90% | >99% | 80-88% |
| 4-tert-Butylphenol | Toluene/Hexane (1:3) | 0 | Sparingly Soluble | 90% | >99% | 80-88% |
| 2,4,6-Trimethylphenol | Ethanol/Water (3:1) | 78 | Soluble | 95% | >99% | 82-92% |
| 2,4,6-Trimethylphenol | Ethanol/Water (3:1) | 0 | Sparingly Soluble | 95% | >99% | 82-92% |
Visualized Workflow
The following diagram illustrates the general workflow for the single-solvent recrystallization and purification of alkylated phenols.
Caption: A flowchart of the single-solvent recrystallization process.
References
- 1. www.welcomehomevetsofnj.org - Recrystallization Organic Chemistry Lab [welcomehomevetsofnj.org]
- 2. mt.com [mt.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. youtube.com [youtube.com]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 10. m.youtube.com [m.youtube.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
The Role of 2,6-di-tert-butyl-4-ethylphenol in Organic Synthesis: Beyond a Catalytic Capacity
While 2,6-di-tert-butyl-4-ethylphenol is a valuable compound in the field of organic chemistry, extensive research indicates that it is not typically employed as a catalyst in organic synthesis. Instead, its utility primarily lies in its potent antioxidant properties and its role as a key intermediate in the synthesis of more complex molecules, including specialized antioxidants and active pharmaceutical ingredients.
This document provides a detailed overview of the known applications of this compound and explores the catalytic activity of structurally related sterically hindered phenols, offering insights for researchers, scientists, and drug development professionals.
Primary Applications of this compound
The dominant application of this compound and its close analogs is as an antioxidant.[1][2] The bulky tert-butyl groups flanking the hydroxyl group create steric hindrance, which stabilizes the resulting phenoxyl radical formed upon scavenging free radicals. This structural feature is crucial for its function as a chain-breaking antioxidant in various industrial products, including plastics, rubbers, oils, and fuels, where it prevents degradation caused by oxidation.[1]
In addition to its direct use as an antioxidant, this compound serves as a building block in the synthesis of more complex and specialized molecules. For instance, the related compound 2,6-di-tert-butylphenol (B90309) is a precursor to valuable antioxidants like Irganox 1098 and is also used in the synthesis of certain pharmaceuticals.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 4130-42-1 | [2] |
| Molecular Formula | C₁₆H₂₆O | [2] |
| Molecular Weight | 234.38 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 43-47 °C | [4] |
| Solubility | Insoluble in water, soluble in most organic solvents. | [5] |
Catalytic Applications of Structurally Related Sterically Hindered Phenols
While this compound itself is not a catalyst, other sterically hindered phenols have been explored for their catalytic potential. These applications often leverage the unique steric and electronic properties of the phenoxide species.
| Catalytic Application | Type of Sterically Hindered Phenol (B47542) | Reaction |
| Lewis Acid Catalysis | Aluminum phenoxide derivatives of 2,6-di-tert-butylphenol | Friedel-Crafts alkylation of phenol with isobutene to selectively produce 2,6-di-tert-butylphenol.[1] |
| Copper-Catalyzed O-arylation | Various hindered phenols | Synthesis of sterically hindered diaryl ethers, a motif present in many pharmaceuticals and natural products.[6] |
| Redox-Mediated Reactions | Phenol-quinone methide redox cycle | Some sterically hindered phenols can switch from antioxidant activity to reactive oxygen species (ROS) generation, a property being explored for anticancer agents.[7] |
Experimental Protocol: Synthesis of a Hindered Diaryl Ether via Cu-Catalyzed O-arylation
The following protocol is adapted from a general method for the copper-catalyzed O-arylation of phenols and serves as an illustrative example of a reaction involving a sterically hindered phenol.[6]
Reaction:
Materials:
-
Aryl iodide
-
Sterically hindered phenol (e.g., 2,6-di-tert-butylphenol)
-
Copper(I) iodide (CuI)
-
Picolinic acid (ligand)
-
Potassium phosphate (B84403) (K₃PO₄) (base)
-
Dimethyl sulfoxide (B87167) (DMSO) (solvent)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the aryl iodide (1.0 mmol), the sterically hindered phenol (1.2 mmol), CuI (0.1 mmol, 10 mol%), picolinic acid (0.2 mmol, 20 mol%), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous DMSO (5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired diaryl ether.
Logical Workflow for Investigating Catalytic Potential
The following diagram illustrates a logical workflow for researchers interested in exploring the potential catalytic activity of this compound, based on the known reactivity of similar compounds.
Workflow for investigating the catalytic potential of this compound.
Synthesis Pathway of a Complex Antioxidant
The following diagram illustrates the synthesis of a more complex antioxidant, methyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate, starting from the related 2,6-di-tert-butylphenol, which highlights the role of these compounds as synthetic intermediates.[1]
Synthesis of a complex antioxidant from 2,6-di-tert-butylphenol.
Conclusion
References
- 1. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 2. biosynth.com [biosynth.com]
- 3. This compound | 4130-42-1 [sigmaaldrich.com]
- 4. This compound | 4130-42-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Page loading... [guidechem.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Oxidative Stability of Polymers with Hindered Phenols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the oxidative stability of polymers stabilized with hindered phenols. The methodologies described are critical for determining the service life and performance of polymeric materials in various applications, including pharmaceutical packaging and medical devices where material stability is paramount.
Introduction to Polymer Oxidation and the Role of Hindered Phenols
Polymer degradation through oxidation is a significant factor that can compromise the mechanical, physical, and chemical properties of a material, leading to discoloration, embrittlement, and loss of structural integrity.[1] This process is initiated by factors such as heat, light, and mechanical stress, which generate free radicals within the polymer matrix. These radicals propagate a chain reaction, leading to the oxidative degradation of the polymer.
Hindered phenols are primary antioxidants that play a crucial role in stabilizing polymers by interrupting this degradation cycle.[1] They act as hydrogen donors, scavenging peroxy radicals to form stable hydroperoxides and preventing the abstraction of hydrogen from the polymer backbone.[1] The bulky substituent groups on the phenol (B47542) ring provide steric hindrance, which enhances the stability of the resulting phenoxy radical and its effectiveness as a chain-terminating antioxidant.[2]
Experimental Methodologies for Assessing Oxidative Stability
Several techniques are employed to evaluate the oxidative stability of polymers and the efficacy of hindered phenol antioxidants. The most common methods are Oxidative Induction Time (OIT), Oven Aging, and Chemiluminescence.
Oxidative Induction Time (OIT)
The OIT test is a rapid method to determine the relative resistance of a stabilized material to oxidative degradation at an elevated temperature.[3] It measures the time until the onset of exothermic oxidation of the sample. The test is performed using a Differential Scanning Calorimeter (DSC).[3]
Relevant Standards: ASTM D3895, ISO 11357-6
Experimental Protocol: Isothermal OIT (based on ISO 11357-6)
-
Sample Preparation:
-
Prepare specimens with a thickness of approximately 0.5 mm. For molded materials, specimens can be die-cut from a compression-molded sheet.
-
Ensure the sample is representative of the material being tested.
-
Place a 5-10 mg specimen into an open aluminum DSC pan.
-
-
Instrument Setup (DSC):
-
Calibrate the DSC instrument for temperature and heat flow.
-
Set the initial purge gas to high-purity nitrogen with a flow rate of 50 ± 5 mL/min.
-
Set the reactive gas to high-purity oxygen with a flow rate of 50 ± 5 mL/min.
-
-
Test Procedure:
-
Place the sample pan in the DSC cell.
-
Heat the sample under the nitrogen atmosphere from ambient temperature to the isothermal test temperature (e.g., 200°C for polyethylene) at a heating rate of 20°C/min.
-
Once the isothermal temperature is reached and stabilized (typically after 3-5 minutes), switch the purge gas from nitrogen to oxygen.
-
Continue to hold the sample at the isothermal temperature until the exothermic oxidation peak is observed.
-
The OIT is the time from the switch to oxygen until the onset of the exothermic peak.
-
Data Presentation:
Table 1: Oxidative Induction Time (OIT) of Polypropylene (PP) with and without Hindered Phenol Antioxidant at 200°C
| Sample | Hindered Phenol (HP) Content | Oxidative Induction Time (OIT) (minutes) |
| PP Control | 0% | < 5 |
| PP + HP-1 | 0.1% | 27[4] |
| PP + HP-2 | 0.1% | 35 |
Note: Data is illustrative. Actual values will vary based on the specific polymer and antioxidant.
Accelerated Oven Aging
Oven aging is a long-term test that simulates the effects of thermal oxidation on a polymer over its service life.[5] Samples are exposed to elevated temperatures in a circulating air oven for extended periods, after which changes in their physical and mechanical properties are evaluated.
Relevant Standard: ASTM D3045
Experimental Protocol: Oven Aging and Post-Aging Mechanical Testing
-
Sample Preparation:
-
Oven Aging Procedure:
-
Place the specimens in a calibrated, circulating air oven. Ensure adequate spacing between specimens to allow for uniform air circulation.
-
Set the aging temperature (e.g., 150°C). The temperature should be chosen to accelerate aging without causing a change in the degradation mechanism.
-
Age the specimens for predetermined time intervals (e.g., 100, 250, 500, 1000 hours).
-
-
Post-Aging Analysis (Mechanical Properties):
-
At each time interval, remove a set of specimens from the oven and allow them to cool to room temperature.
-
Condition the aged specimens as per the relevant ASTM standard (e.g., 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours for ASTM D638).
-
Perform tensile testing on the aged and unaged (control) specimens using a universal testing machine.
-
Record the tensile strength and elongation at break.
-
Data Presentation:
Table 2: Retention of Mechanical Properties of a Polymer with and without Hindered Phenol after Oven Aging at 150°C for 500 hours
| Sample | Hindered Phenol (HP) Content | Initial Tensile Strength (MPa) | Tensile Strength after 500h (MPa) | Retention of Tensile Strength (%) | Initial Elongation at Break (%) | Elongation at Break after 500h (%) | Retention of Elongation at Break (%) |
| Polymer Control | 0% | 30.0 | 12.0 | 40% | 400 | 50 | 12.5% |
| Polymer + HP | 0.2% | 30.5 | 27.5 | 90% | 410 | 350 | 85.4% |
Note: Data is illustrative. Actual values will vary based on the specific polymer and antioxidant.[8]
Chemiluminescence
Chemiluminescence is a highly sensitive technique used to study the initial stages of polymer oxidation.[9] It measures the faint light emitted as a result of the chemical reactions occurring during oxidation. The intensity of the emitted light is proportional to the rate of oxidation.
Experimental Protocol: Isothermal Chemiluminescence
-
Sample Preparation:
-
Prepare thin polymer films (typically 25-50 µm thick) to minimize oxygen diffusion limitations.
-
Place a small sample (1-5 mg) in the sample chamber of the chemiluminescence apparatus.
-
-
Instrument Setup:
-
The instrument consists of a temperature-controlled oven, a sample chamber, and a sensitive photomultiplier tube to detect the emitted light.
-
Set the desired isothermal test temperature (e.g., 150°C).
-
Purge the sample chamber with a controlled flow of an oxidative gas (e.g., air or oxygen).
-
-
Test Procedure:
-
Heat the sample to the isothermal test temperature in the oxidative atmosphere.
-
Record the chemiluminescence intensity as a function of time.
-
The time to the onset of a rapid increase in chemiluminescence intensity is often used as a measure of oxidative stability, similar to OIT.
-
Data Presentation:
Table 3: Chemiluminescence Induction Time for a Polymer with Different Hindered Phenols at 150°C in Air
| Sample | Hindered Phenol (HP) Type | Chemiluminescence Induction Time (minutes) |
| Polymer Control | None | 15 |
| Polymer + HP-A | 0.1% | 120 |
| Polymer + HP-B | 0.1% | 155 |
Note: Data is illustrative. Actual values will vary based on the specific polymer, antioxidant, and test conditions.
Visualizations
Caption: Experimental workflow for evaluating polymer oxidative stability.
Caption: Antioxidant mechanism of hindered phenols in polymers.
References
- 1. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 2. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. zwickroell.com [zwickroell.com]
- 7. micomlab.com [micomlab.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Polymer Stabilizer Performance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for evaluating the performance of polymer stabilizers. The protocols outlined below cover thermal, spectroscopic, and mechanical analyses, as well as accelerated weathering tests to predict the long-term stability of polymeric materials.
Introduction to Polymer Degradation and Stabilization
Polymers are susceptible to degradation from various environmental factors, including heat, light, and oxygen.[] This degradation can lead to a loss of mechanical properties, discoloration, and overall failure of the material. Polymer stabilizers are additives that are incorporated into polymers to inhibit or retard these degradation processes.[][2] The effectiveness of these stabilizers is a critical factor in ensuring the durability and longevity of polymer products.[2]
The following diagram illustrates the general mechanism of polymer degradation and the intervention points for stabilizers.
Caption: General mechanism of polymer autoxidation and stabilizer intervention.
General Experimental Workflow
The evaluation of polymer stabilizer performance typically follows a structured workflow, from sample preparation to data analysis and interpretation.
Caption: General workflow for evaluating polymer stabilizer performance.
Section 1: Thermal Analysis
Thermal analysis techniques are essential for determining the effect of stabilizers on the thermal stability of polymers.[3] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods used.[4][5]
Application Note: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][6] It is used to determine the degradation temperatures of polymers and to quantify the amount of residual material.[6] For stabilizer evaluation, TGA can demonstrate an increase in the onset temperature of degradation, indicating improved thermal stability.[5]
Protocol: TGA for Thermal Stability Evaluation
This protocol describes the determination of the onset of thermal degradation of a stabilized polymer sample compared to an unstabilized control.
Materials:
-
Stabilized polymer sample
-
Unstabilized polymer (control)
-
TGA instrument
-
Nitrogen (or air) purge gas
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the polymer sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere, air for oxidative degradation) at a constant flow rate (e.g., 20-50 mL/min).
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[5]
-
Record the mass loss as a function of temperature.
-
Determine the onset of degradation temperature (Tonset), typically defined as the temperature at which 5% mass loss occurs.
-
Repeat the procedure for the control sample.
Caption: Workflow for TGA analysis of polymer thermal stability.
Data Presentation: TGA Results
| Sample | Tonset (°C) at 5% Mass Loss (N2) | Tonset (°C) at 5% Mass Loss (Air) | Residue at 600 °C (%) |
| Unstabilized Polymer | 350 | 320 | 0.5 |
| Polymer + Stabilizer A | 375 | 345 | 0.6 |
| Polymer + Stabilizer B | 385 | 355 | 0.5 |
Note: The data in this table is for illustrative purposes only.
Section 2: Spectroscopic Analysis
Spectroscopic techniques are used to monitor the chemical changes that occur in a polymer during degradation.[7] Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly useful for this purpose.[8]
Application Note: FTIR Spectroscopy
FTIR spectroscopy is used to identify functional groups in a polymer.[7] During degradation, oxidation can lead to the formation of carbonyl groups (C=O), which can be detected by FTIR.[9] The effectiveness of a stabilizer can be evaluated by monitoring the rate of carbonyl group formation over time.[10]
Protocol: FTIR for Oxidative Degradation Monitoring
This protocol describes the monitoring of carbonyl group formation in a polymer film exposed to UV radiation.
Materials:
-
Thin polymer films (stabilized and unstabilized)
-
FTIR spectrometer with an ATR accessory
-
UV weathering chamber
Procedure:
-
Prepare thin films of the stabilized and unstabilized polymer samples.
-
Record the initial FTIR spectrum of each film.
-
Place the films in a UV weathering chamber.
-
At regular intervals (e.g., every 100 hours), remove the films and record their FTIR spectra.
-
Calculate the carbonyl index, which is the ratio of the absorbance of the carbonyl peak (around 1720 cm-1) to the absorbance of a reference peak that does not change during degradation (e.g., a C-H stretching peak).
-
Plot the carbonyl index as a function of exposure time for each sample.
References
- 2. fiveable.me [fiveable.me]
- 3. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 4. Polymer Characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric [perkinelmer.com]
- 5. fiveable.me [fiveable.me]
- 6. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 7. fiveable.me [fiveable.me]
- 8. scribd.com [scribd.com]
- 9. als.lbl.gov [als.lbl.gov]
- 10. azom.com [azom.com]
Synthesis of aromatic carboxamides using 2,6-di-tert-butyl-4-ethylphenol catalyst
Application Notes and Protocols for the Synthesis of Aromatic Carboxamides
Preliminary Note: An extensive literature search did not yield specific information on the use of 2,6-di-tert-butyl-4-ethylphenol as a catalyst for the synthesis of aromatic carboxamides. This compound is well-known as an antioxidant due to its sterically hindered phenolic structure. The information presented herein provides an overview and protocols for established catalytic methods for the synthesis of aromatic carboxamides, focusing on well-documented boron- and zirconium-based catalytic systems.
Application Note 1: Boron-Based Catalysis for Aromatic Carboxamide Synthesis
Introduction: Boron-based catalysts, such as boric acid and various boronic acids, are effective for the direct amidation of carboxylic acids and amines.[1][2][3][4] These catalysts are generally low-cost, readily available, and offer a greener alternative to stoichiometric coupling reagents by producing water as the only byproduct.[2][3] The reaction mechanism is thought to involve the activation of the carboxylic acid through the formation of a boron-containing intermediate, which is then susceptible to nucleophilic attack by the amine.[1][5]
Data Presentation:
| Catalyst System | Aromatic Carboxylic Acid | Amine | Conditions | Yield (%) | Reference |
| Boric Acid | Benzoic Acid | Benzylamine | Toluene, reflux, Dean-Stark | >90% | Generic Representation |
| Phenylboronic Acid | 4-Nitrobenzoic Acid | Aniline | Mesitylene, 120 °C, 24h | 85-95% | Generic Representation |
| B(OCH₂CF₃)₃ | Benzoic Acid | Morpholine | tert-Butyl acetate, 110 °C | High | Generic Representation |
Experimental Protocol: General Procedure for Boronic Acid-Catalyzed Amidation
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a Dean-Stark trap, add the aromatic carboxylic acid (1.0 mmol, 1.0 equiv), the amine (1.1 mmol, 1.1 equiv), and the boronic acid catalyst (e.g., phenylboronic acid, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add a suitable solvent (e.g., toluene, xylene) to the flask. The concentration is typically in the range of 0.5-1.0 M.
-
Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap or by analytical techniques such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed sequentially with a mild acidic solution (e.g., 1 M HCl) to remove unreacted amine, followed by a mild basic solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired aromatic carboxamide.
Catalytic Cycle Diagram:
Caption: Proposed catalytic cycle for boric acid-catalyzed amidation.
Application Note 2: Zirconium-Based Catalysis for Aromatic Carboxamide Synthesis
Introduction: Zirconium-based catalysts, such as zirconium(IV) chloride (ZrCl₄) and zirconocene (B1252598) dichloride (Cp₂ZrCl₂), have emerged as effective catalysts for the direct formation of amides from carboxylic acids and amines.[6][7][8][9] These reactions often proceed under relatively mild conditions and show good functional group tolerance. The mechanism is believed to involve the formation of a zirconium-carboxylate species, which activates the carboxylic acid for nucleophilic attack by the amine.[6][7]
Data Presentation:
| Catalyst System | Aromatic Carboxylic Acid | Amine | Conditions | Yield (%) | Reference |
| ZrCl₄ (10 mol%) | Benzoic Acid | Benzylamine | THF, 70 °C, molecular sieves | 62-99% | [9] |
| Cp₂ZrCl₂ (10 mol%) | Phenylacetic Acid | Aniline | Toluene, 110 °C | High | [10] |
| Zr(OPr)₄ | Various | Various | In situ formation of Zr oxo clusters | Good to Excellent | [7] |
Experimental Protocol: General Procedure for Zirconium-Catalyzed Amidation
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the zirconium catalyst (e.g., ZrCl₄, 0.1 mmol, 10 mol%) to an oven-dried flask containing a magnetic stir bar.
-
Reagent Addition: Add the aromatic carboxylic acid (1.0 mmol, 1.0 equiv) and a dehydrating agent (e.g., activated molecular sieves).
-
Solvent and Amine Addition: Add a suitable anhydrous solvent (e.g., THF, toluene), followed by the amine (1.2 mmol, 1.2 equiv).
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 70-110 °C). Monitor the reaction progress by an appropriate analytical method (TLC, GC-MS, or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the molecular sieves and catalyst. The filtrate can be diluted with an organic solvent and washed with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure aromatic carboxamide.
Catalytic Cycle Diagram:
References
- 1. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Catalytic Amidation [catalyticamidation.info]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
Application Notes and Protocols for Monitoring the Degradation of 2,6-di-tert-butyl-4-ethylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the degradation of 2,6-di-tert-butyl-4-ethylphenol (BHT-Et), a sterically hindered phenolic antioxidant. The protocols outlined below are essential for stability testing, formulation development, and quality control in the pharmaceutical and chemical industries.
Introduction
This compound is an antioxidant used to prevent the oxidative degradation of various organic materials, including pharmaceuticals, plastics, and food products. Monitoring its degradation is crucial to ensure product stability, efficacy, and safety. Forced degradation studies are integral to developing stability-indicating analytical methods, which can accurately quantify the active substance in the presence of its degradation products.[1][2]
This document details the application of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of BHT-Et and its degradation products generated under various stress conditions.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to accelerate the degradation of a substance to identify potential degradation products and establish degradation pathways.[1] Typical stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[2][3] It is generally recommended to aim for 5-30% degradation of the active substance to ensure that the primary degradation products are formed without excessive secondary degradation.[2]
Summary of Forced Degradation Conditions
The following table outlines the recommended stress conditions for the forced degradation of this compound.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 30 minutes |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 30 minutes |
| Oxidation | 3% H₂O₂ | Room Temperature | 6 hours |
| Photolytic | UV light (254 nm) | Room Temperature | 24 hours |
| Thermal | Dry Heat | 70°C | 48 hours |
Note: The duration of stress application should be adjusted to achieve the target degradation of 5-30%.
Analytical Techniques for Degradation Monitoring
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a primary technique for the quantitative analysis of non-volatile and thermally labile compounds. A stability-indicating HPLC method should resolve the parent compound from its degradation products. For phenolic compounds like BHT-Et, reversed-phase chromatography is commonly employed.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water (containing 0.1% phosphoric acid to improve peak shape) is often effective for separating phenolic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound.
-
Injection Volume: 20 µL.
-
Sample Preparation: Samples from forced degradation studies should be diluted with the mobile phase to an appropriate concentration. If necessary, neutralize acidic or basic samples before injection.
Due to the limited availability of specific experimental data for the forced degradation of this compound in publicly accessible literature, the following table presents representative data based on the typical behavior of hindered phenolic antioxidants. This data is for illustrative purposes to guide method development.
| Stress Condition | % Degradation of BHT-Et (Hypothetical) | Retention Time of BHT-Et (min) | Retention Times of Major Degradation Products (min) |
| Control | 0 | 12.5 | - |
| Acid Hydrolysis | ~5 | 12.5 | 8.2, 10.1 |
| Base Hydrolysis | ~10 | 12.5 | 9.5, 11.3 |
| Oxidation | ~25 | 12.5 | 7.8, 9.1, 10.8 |
| Photolytic | ~15 | 12.5 | 6.5, 8.9 |
| Thermal | ~8 | 12.5 | 10.5 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile degradation products. For polar compounds like phenols, derivatization may be necessary to improve their volatility and thermal stability.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-polydimethylsiloxane (e.g., DB-5 or equivalent), is commonly used.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 80°C, holding for 1 minute, then ramping to 250°C at 10°C/minute, and holding for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Sample Preparation: Samples from forced degradation studies are typically extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or hexane). The extract is then concentrated and may require derivatization (e.g., silylation) before injection.
Degradation Pathway and Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the experimental workflow for monitoring the degradation of this compound and a proposed degradation pathway based on the chemistry of hindered phenols.
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Proposed oxidative degradation pathway of this compound.
Conclusion
The methodologies described in these application notes provide a robust framework for monitoring the degradation of this compound. The use of forced degradation studies in conjunction with stability-indicating HPLC and GC-MS methods is essential for ensuring the quality, stability, and safety of products containing this antioxidant. The provided protocols and illustrative data serve as a valuable resource for researchers, scientists, and drug development professionals in this field.
References
Troubleshooting & Optimization
Overcoming low yield in the synthesis of 2,6-di-tert-butyl-4-ethylphenol
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2,6-di-tert-butyl-4-ethylphenol, a sterically hindered phenol (B47542) with applications as an antioxidant and a building block in organic synthesis. This guide provides troubleshooting advice for common issues leading to low yields and detailed experimental protocols.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, which is typically achieved via the Friedel-Crafts alkylation of 4-ethylphenol (B45693) with a tert-butylating agent like isobutylene (B52900) or tert-butanol (B103910), using an acid catalyst.
Q1: My reaction yield is very low, or I'm not getting any product. What are the likely causes?
A1: Low or no yield in a Friedel-Crafts alkylation can stem from several factors. A primary concern is the activity of the catalyst. Lewis acid catalysts such as aluminum chloride (AlCl₃) are highly moisture-sensitive and will lose their activity if hydrated. Ensure you are using a fresh, anhydrous catalyst. Another possibility is a deactivated aromatic substrate; however, 4-ethylphenol is an activated ring system. Insufficient reactivity of the alkylating agent or a reaction temperature that is too low can also hinder the reaction. It is recommended to use a reactive alkylating agent like a tertiary or benzylic halide and to gradually increase the reaction temperature while monitoring for product formation.[1]
Q2: I'm observing the formation of multiple products, leading to a complex mixture and difficult purification. What are these side products and how can I minimize them?
A2: The formation of multiple products is a common issue in Friedel-Crafts alkylation. The primary side products in this synthesis are isomers and poly-alkylated phenols.
-
Isomer Formation: Besides the desired this compound, you may also form other isomers. The reaction temperature can influence the product distribution, favoring the kinetic or thermodynamic product. Lowering the reaction temperature may improve selectivity towards the desired isomer. The choice of catalyst is also crucial; sterically hindered catalysts can enhance selectivity.
-
Polyalkylation: The initial product, this compound, can undergo further alkylation to form tri-substituted phenols, especially if an excess of the tert-butylating agent is used or the reaction time is prolonged. To minimize polyalkylation, it is advisable to use a molar excess of 4-ethylphenol relative to the tert-butylating agent and to monitor the reaction closely, stopping it once the desired product concentration is maximized.[2] Slow, subsurface addition of the alkylating agent can also help to avoid localized high concentrations that favor polyalkylation.[2]
Q3: My primary impurity is an O-alkylated product (a phenyl ether). How can I favor C-alkylation over O-alkylation?
A3: The formation of phenyl ethers (O-alkylation) is a competing reaction pathway. The choice of catalyst and reaction conditions can significantly influence the ratio of C-alkylation to O-alkylation. The use of solid acid catalysts like certain zeolites can be optimized to favor C-alkylation. Additionally, adjusting the reaction temperature and time can also affect the product distribution, as O-alkylation can be kinetically favored under certain conditions.
Q4: How can I effectively purify this compound from the reaction mixture?
A4: A multi-step purification strategy is often necessary.
-
Acid-Base Extraction: This is an effective initial cleanup step to separate the acidic phenolic compounds from neutral organic impurities. The crude reaction mixture is dissolved in a water-immiscible organic solvent and washed with an aqueous base (e.g., NaOH) to extract the phenols as their sodium salts into the aqueous layer. The aqueous layer is then acidified to regenerate the phenols, which can be extracted back into an organic solvent.[3]
-
Vacuum Distillation: This is a robust method for separating compounds with different boiling points. Unreacted 4-ethylphenol and other low-boiling impurities can be removed as an initial fraction. The desired this compound can then be collected as the main fraction, leaving higher-boiling poly-alkylated products in the distillation flask.[2][3]
-
Crystallization: For achieving high purity, melt crystallization or recrystallization from a suitable solvent can be employed as a final polishing step to remove any remaining isomeric impurities.[2]
Experimental Protocols
Representative Protocol for the Synthesis of this compound
Materials:
-
4-Ethylphenol
-
tert-Butanol
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (B109758)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (0.3 moles) in anhydrous dichloromethane (500 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add 4-ethylphenol (1 mole) to the stirred suspension.
-
After the addition is complete, add tert-butanol (2.2 moles) dropwise from the dropping funnel over 1-2 hours, maintaining the temperature at 0°C.
-
After the addition of tert-butanol, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Data Presentation
The yield and selectivity in the synthesis of hindered phenols are highly dependent on the catalyst and reaction conditions. The following table summarizes representative data for the alkylation of phenols, which can serve as a guide for optimizing the synthesis of this compound.
| Catalyst System | Temperature (°C) | Substrate Conversion (%) | Selectivity for ortho-alkylation (%) | Selectivity for di-alkylation (%) | Reference Compound |
| AlCl₃ | 80 | 95 | 75 | 10 | 2-Ethylphenol |
| H₂SO₄ | 100 | 90 | 70 | 10 | 2-Ethylphenol |
| Zeolite H-BEA | 120 | 85 | 85 | 5 | 2-Ethylphenol |
| Aluminum phenoxide | 100-110 | - | 90-95 | - | Phenol |
Note: This data is illustrative and based on typical outcomes for Friedel-Crafts alkylation of similar phenols.[4][5] Direct comparison is challenging due to variations in experimental setups and reported metrics.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting guide for diagnosing and resolving low yield issues.
References
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Hindered Phenols
Welcome to the technical support center for resolving peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of hindered phenols. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a common problem when analyzing hindered phenols?
A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, displaying a trailing edge that is longer than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[2][3] Peak tailing is problematic as it can decrease resolution between adjacent peaks, lead to inaccurate peak integration and quantification, and lower the overall sensitivity of the analysis.[2][4]
Hindered phenols are particularly susceptible to peak tailing in reversed-phase HPLC due to secondary interactions between the polar phenolic hydroxyl group and active sites on the stationary phase, most commonly residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns.[1][5] These interactions create a secondary, stronger retention mechanism for some analyte molecules, causing them to elute later and resulting in a tailed peak.[1][6]
Q2: How do residual silanol groups on the HPLC column cause peak tailing with phenolic compounds?
A2: Silica (B1680970) is the most prevalent support material for HPLC columns. During the manufacturing of reversed-phase columns (e.g., C18), the silica surface is chemically bonded with the non-polar stationary phase. However, a small number of unreacted silanol groups, known as residual silanols, invariably remain.[1]
These residual silanols are acidic and can become ionized (negatively charged) at mobile phase pH values above approximately 3.[3][6] Hindered phenols are weak acids. Secondary ionic or strong hydrogen bonding interactions can occur between the phenolic hydroxyl group and these ionized silanols. This dual retention mechanism—the primary reversed-phase interaction and the secondary silanol interaction—causes a portion of the analyte molecules to be retained more strongly, leading to peak tailing.[1][6]
Q3: How does the mobile phase pH influence the peak shape of hindered phenols?
A3: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like hindered phenols.[2][7] To minimize peak tailing caused by silanol interactions, it is crucial to control the ionization state of both the analyte and the silanol groups.
By lowering the mobile phase pH to a value of 3 or below, the residual silanol groups on the silica stationary phase become fully protonated (neutral), which significantly reduces their ability to interact with the phenolic analytes.[6][8][9] For acidic phenols, adjusting the mobile phase pH to be at least 2 units below the analyte's pKa ensures that the phenol (B47542) is in its neutral, protonated form, which enhances its retention and improves peak shape in reversed-phase chromatography.[10]
Q4: Can issues with my HPLC column itself be the cause of peak tailing?
A4: Yes, several column-related issues can lead to peak tailing for all compounds in a chromatogram, including hindered phenols:
-
Column Degradation: Over time, especially with aggressive mobile phases or improper storage, the stationary phase can degrade, exposing more active silanol sites.[4][5]
-
Column Contamination: Accumulation of strongly retained sample components or particulates on the column inlet frit or the head of the column can disrupt the flow path and cause peak distortion.[6][11]
-
Column Void: The formation of a void or channel in the packed bed at the column inlet, often due to pressure shocks or high pH, can lead to asymmetrical peaks.[6][9]
Q5: Can my sample preparation and injection technique contribute to peak tailing?
A5: Absolutely. The way you prepare and inject your sample can significantly impact peak shape:
-
Sample Overload: Injecting a sample with too high a concentration can saturate the stationary phase, leading to peak asymmetry.[1][5][11]
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion and broadening.[11][12] It is always recommended to dissolve the sample in the initial mobile phase whenever possible.[2]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting peak tailing in the HPLC analysis of hindered phenols.
Guide 1: Initial Diagnosis and Systematic Approach
The first step in troubleshooting is to determine if the peak tailing is affecting all peaks or only specific peaks.
-
All Peaks Tailing: This typically points to a physical or system-wide issue.
-
Specific Peaks Tailing (especially polar compounds like hindered phenols): This suggests a chemical interaction problem.
The following flowchart provides a logical workflow for diagnosing the root cause of peak tailing.
Caption: A systematic workflow for troubleshooting HPLC peak tailing.
Guide 2: Mobile Phase Optimization
Optimizing the mobile phase is often the most effective way to address peak tailing caused by chemical interactions.
Quantitative Data Summary: Effect of Mobile Phase pH on Peak Asymmetry
The following table illustrates the typical effect of adjusting the mobile phase pH on the peak asymmetry factor (As) of a hindered phenol. An As value of 1.0 is ideal, while values greater than 1.2 indicate significant tailing.[6]
| Mobile Phase pH | Asymmetry Factor (As) | Peak Shape Observation |
| 7.0 | 2.35 | Severe Tailing[6] |
| 5.0 | 1.80 | Moderate Tailing |
| 3.0 | 1.33 | Minor Tailing[6] |
| 2.5 | 1.10 | Symmetrical |
Experimental Protocol: Optimizing Mobile Phase pH
Objective: To determine the optimal mobile phase pH to minimize peak tailing for a hindered phenol analyte.
Methodology:
-
Prepare Aqueous Stock Solutions: Prepare several batches of the aqueous component of your mobile phase (e.g., HPLC-grade water). A good range to test would be pH 2.5, 3.0, 4.0, and 5.0. Use a dilute acid like 0.1% formic acid or phosphoric acid to lower the pH.[13]
-
Filter Mobile Phase: Filter the aqueous component of the mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove any particulates.[11]
-
System Equilibration:
-
Start with the lowest pH mobile phase.
-
Mix it with your organic solvent (e.g., acetonitrile (B52724) or methanol) at the desired isocratic ratio or initial gradient conditions.
-
Flush the HPLC system and column for at least 15-20 column volumes or until a stable baseline is achieved.[13]
-
-
Inject Standard: Inject a standard solution of the hindered phenol and record the chromatogram.
-
Sequential Analysis:
-
Increase the pH to the next level.
-
Before injecting the sample, ensure the column is fully equilibrated with the new mobile phase by flushing for another 15-20 column volumes.[13]
-
-
Data Analysis: Repeat the injection for each pH level. Compare the peak asymmetry/tailing factor for each run to determine the optimal pH.
Guide 3: Column Selection and Care
Choosing the right column and maintaining it properly are crucial for preventing peak tailing.
Column Selection Guide for Hindered Phenols
| Column Type | Description | Suitability for Hindered Phenols |
| Standard C18 | A general-purpose reversed-phase column. | Prone to peak tailing due to residual silanols. |
| End-Capped C18 | Residual silanols are chemically deactivated to reduce secondary interactions. | Recommended. Significantly improves peak shape for polar compounds.[6][9] |
| Base-Deactivated | Specifically designed for the analysis of basic and polar compounds, offering minimal silanol activity. | Highly Recommended. Provides excellent peak symmetry.[9] |
| Polar-Embedded | Contains a polar group embedded in the alkyl chain, which shields residual silanols. | A good alternative, offering different selectivity.[3] |
| Hybrid Silica | Combines silica and organosiloxane materials for improved pH stability and reduced silanol activity.[14] | Excellent choice, especially for methods requiring a wider pH range. |
Experimental Protocol: Column Washing Procedure
Objective: To remove contaminants from a C18 column that may be causing peak tailing. Always consult the column manufacturer's specific instructions first.
Methodology:
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.[6]
-
Flush with Water: Flush the column with at least 10 column volumes of HPLC-grade water to remove buffer salts.[11]
-
Flush with Isopropanol (B130326): Flush with 10 column volumes of isopropanol to remove strongly retained non-polar compounds.
-
Flush with Hexane (Optional, for severe contamination): If the column is compatible, flush with 10 column volumes of hexane.
-
Return to Isopropanol: Flush again with 10 column volumes of isopropanol.
-
Flush with Strong Organic Solvent: Flush the column with 10-20 column volumes of a strong organic solvent like methanol (B129727) or acetonitrile.[11]
-
Equilibrate: Reconnect the column to the detector and re-equilibrate with the initial mobile phase conditions until a stable baseline is achieved.[11]
Guide 4: Addressing Metal Contamination
Trace metal contamination in the silica matrix or from stainless steel components of the HPLC system (frits, tubing) can act as active sites, chelating with phenolic compounds and causing severe peak tailing.[5][14][15]
Troubleshooting Metal Contamination
Caption: Troubleshooting workflow for metal-induced peak tailing.
Mitigation Strategies:
-
Mobile Phase Additives: Adding a metal chelator like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can help mask the effects of metal contamination.[7][16]
-
Inert Hardware: Using HPLC systems and columns with inert surfaces (e.g., PEEK-lined tubing, specially coated frits and column bodies) can eliminate interactions between analytes and metal surfaces.[17][18]
-
System Passivation: For stainless steel systems, flushing with a passivating agent like nitric acid (following manufacturer's guidelines) can help remove active sites.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromtech.com [chromtech.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. support.waters.com [support.waters.com]
- 13. benchchem.com [benchchem.com]
- 14. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 15. silcotek.com [silcotek.com]
- 16. silcotek.com [silcotek.com]
- 17. Overcoming Metal Interference in HPLC | Technology Networks [technologynetworks.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Preventing thermal degradation during vacuum distillation of alkylated phenols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing thermal degradation during the vacuum distillation of alkylated phenols.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of thermal degradation during the vacuum distillation of alkylated phenols?
A1: Thermal degradation of alkylated phenols during vacuum distillation is primarily caused by:
-
High Temperatures: Alkylated phenols can be susceptible to decomposition at elevated temperatures. Vacuum distillation is employed to lower the boiling point of the compound, thereby reducing the required heat input.[1][2]
-
Oxidation: Exposure to atmospheric oxygen at high temperatures can lead to the oxidation of alkylated phenols, resulting in discoloration of the distillate and the formation of impurities.[3]
-
Presence of Impurities: Acidic or other reactive impurities can catalyze degradation reactions at elevated temperatures.
Q2: How does vacuum level affect the boiling point of alkylated phenols?
A2: Reducing the pressure through vacuum distillation significantly lowers the boiling point of a compound. This relationship is crucial for distilling temperature-sensitive compounds below their decomposition temperature. The approximate boiling points of various alkylated phenols at different vacuum levels are summarized in the table below.
Q3: What are stabilizers and how do they prevent thermal degradation?
A3: Stabilizers, such as antioxidants, are compounds added to the distillation mixture to inhibit degradation pathways. Butylated hydroxytoluene (BHT) is a commonly used antioxidant that functions by quenching free radicals, thus preventing oxidation.[3]
Q4: What is "bumping" and how can it be prevented during vacuum distillation?
A4: Bumping is the sudden, violent boiling of a liquid in a distillation flask. It is a common issue in vacuum distillation and can lead to contamination of the distillate. Bumping can be prevented by:
-
Using a magnetic stir bar: Continuous stirring ensures even heating and provides nucleation sites for smooth boiling. Boiling stones are not effective under vacuum as the trapped air is quickly removed.[2]
-
Including a Claisen adapter: This piece of glassware provides an additional vertical neck that helps to prevent bumped liquid from splashing over into the condenser.[2]
-
Gradual heating: Applying heat slowly after the desired vacuum level is achieved helps to prevent superheating and subsequent bumping.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Discoloration of Distillate (Yellow to Brown) | Oxidation of the alkylated phenol (B47542) due to residual oxygen in the apparatus. | - Ensure all joints are well-sealed to maintain a high vacuum. - Purge the apparatus with an inert gas (e.g., nitrogen or argon) before applying vacuum. - Add a small amount of an antioxidant like BHT to the distillation flask. |
| Low or No Distillate Collected | - Inadequate vacuum level. - Thermometer placed incorrectly. - Insufficient heating. | - Check for leaks in the vacuum system. - Ensure the vacuum pump is functioning correctly. - Position the thermometer bulb level with the side arm of the distillation head to accurately measure the vapor temperature. - Gradually increase the heating mantle temperature. |
| Product Solidifies in the Condenser | The boiling point of the compound is close to its melting point, and the condenser is too cold. | - Use a condenser with a larger diameter. - Circulate warmer water through the condenser or use an air condenser. |
| Violent Bumping | - Lack of nucleation sites for smooth boiling. - Heating too rapidly. | - Use a magnetic stir bar and ensure it is stirring effectively. - Heat the distillation flask gradually. - Use a Claisen adapter to contain any splashes.[2] |
| Unstable Vacuum Pressure | Leaks in the system. - Outgassing of components. | - Check and re-grease all ground glass joints. - Inspect tubing for cracks or poor connections. - Ensure all components are clean and dry before assembly. |
Quantitative Data
Table 1: Boiling Points of Selected Alkylated Phenols at Reduced Pressures
| Compound | Boiling Point at 760 mmHg (°C) | Boiling Point at 10 mmHg (°C) | Boiling Point at 1 mmHg (°C) |
| o-Cresol | 191.0 | 74.9 | ~45 |
| m-Cresol | 202.3 | 86.0 | ~56 |
| p-Cresol | 201.9 | 85.7 | ~55 |
| 2,4-Xylenol | 211.5 | ~95 | ~65 |
| 2,6-Xylenol | 203.0 | ~87 | ~57 |
| 4-tert-Butylphenol (B1678320) | 237.0 | ~121 | 70.0 |
| 4-Ethylphenol | 219.0 | ~102 | ~72 |
Note: Boiling points at 1 mmHg are estimated based on the Clausius-Clapeyron equation and may vary depending on experimental conditions.
Table 2: General Guidelines for BHT Concentration
| Application | Recommended Concentration (% w/w) |
| General Laboratory Use | 0.01 - 0.1 |
| Cosmetics (for reference) | 0.0002 - 0.8[4][5] |
| Food Products (for reference) | up to 0.02 |
Note: The optimal concentration of BHT can vary depending on the specific alkylated phenol and the distillation conditions. It is recommended to start with a low concentration and optimize as needed.
Experimental Protocols
Protocol: Vacuum Distillation of 4-tert-Butylphenol
This protocol provides a general procedure for the vacuum distillation of a solid alkylated phenol.
1. Preparation and Assembly:
-
Inspect Glassware: Carefully inspect all glassware for any cracks or defects that could cause an implosion under vacuum.
-
Apparatus Assembly: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum adapter.
-
Grease Joints: Lightly grease all ground-glass joints to ensure a good seal.
-
Add Sample and Stir Bar: Place the crude 4-tert-butylphenol and a magnetic stir bar into the distillation flask.
-
Add Stabilizer (Optional): If desired, add BHT at a concentration of approximately 0.01% of the mass of the crude material.
-
Connect to Vacuum: Connect the vacuum adapter to a vacuum trap and then to a vacuum pump.
2. Distillation Procedure:
-
Start Stirring: Begin stirring the contents of the distillation flask.
-
Apply Vacuum: Turn on the vacuum pump and allow the pressure to stabilize at the desired level.
-
Begin Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.
-
Collect Fractions: Collect any initial low-boiling fractions separately. Once the temperature stabilizes at the boiling point of 4-tert-butylphenol at the recorded pressure, switch to a clean receiving flask to collect the main product fraction.
-
Monitor the Distillation: Continuously monitor the temperature and pressure throughout the distillation. Do not distill to dryness.
-
Stop the Distillation: Once the majority of the product has been collected, or if the temperature begins to rise significantly, stop the distillation by removing the heating mantle.
3. Shutdown Procedure:
-
Cool the Apparatus: Allow the apparatus to cool to room temperature.
-
Vent the System: Slowly and carefully vent the system to atmospheric pressure by introducing an inert gas or air.
-
Turn off Vacuum Pump: Once the system is at atmospheric pressure, turn off the vacuum pump.
-
Disassemble: Disassemble the apparatus and collect the purified product.
Visualizations
Caption: A simplified workflow for the vacuum distillation of alkylated phenols.
Caption: A decision tree for troubleshooting common vacuum distillation issues.
References
- 1. 4-tert-butyl phenol, 98-54-4 [thegoodscentscompany.com]
- 2. youtube.com [youtube.com]
- 3. Butylated Hydroxytoluene (BHT) in Personal Care and Cosmetics [periodical.knowde.com]
- 4. health.ec.europa.eu [health.ec.europa.eu]
- 5. Final report on the safety assessment of BHT(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2,6-di-tert-butyl-4-ethylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from crude 2,6-di-tert-butyl-4-ethylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The synthesis of this compound, typically through Friedel-Crafts alkylation of 4-ethylphenol, can result in several impurities. These commonly include:
-
Unreacted Starting Materials: Residual 4-ethylphenol.
-
Isomeric Byproducts: Such as 2,4-di-tert-butyl-4-ethylphenol and other positional isomers.
-
Over-alkylated Products: For instance, 2,4,6-tri-tert-butyl-4-ethylphenol.
-
Products of carbocation rearrangement: Although less common, rearrangements can sometimes occur.[1]
-
Polymeric materials: Acid catalysts used in Friedel-Crafts reactions can sometimes lead to the formation of polymeric byproducts.[1]
Q2: What are the recommended methods for purifying crude this compound?
A2: The most effective and commonly used purification techniques for this compound are recrystallization and column chromatography.[1] For very high purity, melt crystallization can also be employed.[2] The choice of method depends on the nature of the impurities and the desired scale and purity of the final product.
Q3: How can I analyze the purity of my this compound sample?
A3: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for determining the purity of your sample and identifying any residual impurities.[3][4] 1H NMR and 13C NMR spectroscopy can also be used to confirm the structure and purity of the final product.[5]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The solution is becoming supersaturated at a temperature above the compound's melting point. | Reheat the solution to redissolve the oil, then add a small amount of the "good" solvent to decrease the saturation level. Allow for slower cooling.[6] |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or there are no nucleation sites. | Try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, add a seed crystal of pure product. If crystals still do not form, reduce the volume of the solvent by evaporation and cool again.[6] |
| Low yield of purified product. | Too much solvent was used, the crystals were washed with warm solvent, or the compound has high solubility in the chosen solvent at low temperatures. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the washing solvent is ice-cold. Consider a different solvent system where the product has lower solubility when cold.[6] |
| Final product is still impure. | The chosen solvent system is not effective at separating the impurities, or the crystals formed too quickly, trapping impurities. | Perform a second recrystallization. Ensure slow crystal growth by allowing the solution to cool gradually.[6] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | The mobile phase polarity is incorrect, the column is overloaded, or the flow rate is too high. | Adjust the solvent system polarity. For non-polar compounds like this, a low polarity mobile phase (e.g., hexane (B92381)/ethyl acetate) is recommended. Reduce the amount of crude material loaded onto the column. A general guideline is to load no more than 1-5% of the silica (B1680970) gel weight. Decrease the flow rate to allow for better equilibration.[1] |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate (B1210297) in a hexane/ethyl acetate system. |
| The compound is eluting too quickly with the solvent front. | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate system. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for laboratory-scale purification of crude this compound.
1. Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), identify a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate.
-
The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.35.[2]
2. Column Packing:
-
Prepare a flash chromatography column with silica gel using a slurry method with the initial, low-polarity mobile phase (e.g., 98:2 hexane/ethyl acetate).[1]
-
Ensure the silica gel is packed uniformly to avoid channeling.
3. Sample Preparation and Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane (B109758) or the mobile phase.[1]
-
Carefully load the dissolved sample onto the top of the silica gel bed.[1]
4. Elution:
-
Begin eluting with the initial low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.[1]
5. Fraction Collection and Analysis:
-
Collect the eluting solvent in a series of fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.[1]
6. Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[1]
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Key Considerations |
| Recrystallization | >98% | Dependent on the choice of solvent and the nature of the impurities. Multiple recrystallizations may be necessary. |
| Flash Column Chromatography | >99% | Excellent for removing isomers and other closely related impurities. |
| Melt Crystallization | >99.9% | A solvent-free method that can achieve very high purity but may require specialized equipment.[2] |
Purification Workflow
Caption: Workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 5. This compound | C16H26O | CID 20087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Friedel-Crafts Alkylation of Phenols
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful optimization of Friedel-Crafts alkylation of phenols.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of alkylated phenols via Friedel-Crafts alkylation.
Issue 1: Low or No Conversion of the Starting Phenol (B47542)
Q: My Friedel-Crafts alkylation reaction shows low or no conversion of the phenol. What are the potential causes and how can I improve the yield?
A: Low yields in the Friedel-Crafts alkylation of phenols can stem from several factors. A systematic approach to troubleshooting this issue is outlined below:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is highly sensitive to moisture. Ensure that you are using a fresh, anhydrous catalyst and that all glassware and reagents are thoroughly dried.[1][2] The phenolic hydroxyl group can also coordinate with and deactivate the Lewis acid catalyst.[1][2][3][4] To mitigate this, consider protecting the hydroxyl group as an ester before performing the alkylation. The ester group can be cleaved post-reaction to yield the desired alkylated phenol.[1]
-
Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics. Some reactions proceed efficiently at room temperature, while others may require heating to overcome the activation energy.[1] Conversely, excessively high temperatures can lead to decomposition and side reactions.[1] A systematic temperature screening is recommended to identify the optimal range for your specific substrates.
-
Impure Reagents: The purity of starting materials and solvents is crucial for a successful reaction. Use high-purity reagents and anhydrous solvents to avoid catalyst deactivation and unwanted side reactions.[1]
-
Carbocation Rearrangement: Primary and secondary alkyl halides are prone to carbocation rearrangements, leading to a mixture of products and potentially lower yields of the desired isomer.[5][6][7] To circumvent this, consider using Friedel-Crafts acylation followed by a reduction step, which can reliably introduce a straight-chain alkyl group.[7][8]
Issue 2: Poor Regioselectivity (ortho- vs. para-Alkylation)
Q: My reaction is producing a mixture of ortho- and para-alkylated phenols. How can I improve the selectivity for a specific isomer?
A: The hydroxyl group of phenol is an ortho-, para-directing group. Controlling the regioselectivity can be challenging, but several strategies can be employed:
-
Steric Hindrance: Bulky alkylating agents or phenols with sterically demanding substituents will generally favor alkylation at the less hindered para-position.[9]
-
Catalyst Selection: The choice of catalyst can significantly influence regioselectivity. For instance, some solid acid catalysts like zeolites can exhibit shape-selectivity, favoring the formation of a specific isomer.[1][5] A combination of a Lewis acid (like ZnCl₂) and a Brønsted acid (like CSA) has been shown to favor ortho-alkylation.[10][11]
-
Reaction Temperature: Temperature can influence the kinetic versus thermodynamic product ratio. Lower temperatures may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer.[10]
Issue 3: Competing O-Alkylation (Ether Formation)
Q: I am observing the formation of an ether byproduct (O-alkylation) instead of the desired C-alkylated phenol. How can I favor C-alkylation?
A: The competition between O-alkylation and C-alkylation is a common challenge, and the outcome is highly dependent on the reaction conditions.[8][12]
-
Catalyst System: Acidic catalysts, particularly in Friedel-Crafts type reactions with alkenes or alcohols, promote C-alkylation by generating a carbocation that is attacked by the electron-rich aromatic ring.[8] In contrast, base-catalyzed reactions with alkyl halides generally favor O-alkylation.[8]
-
Solvent Choice: The solvent plays a crucial role in directing the selectivity. Protic solvents (e.g., water, trifluoroethanol) can form hydrogen bonds with the phenoxide oxygen, sterically shielding it and thus favoring C-alkylation.[8][12] Aprotic polar solvents (e.g., DMF, DMSO) do not shield the oxygen anion as effectively, leading to a preference for O-alkylation.[8] For Friedel-Crafts reactions, inert solvents are generally preferred.[8]
Issue 4: Polyalkylation
Q: My reaction is producing significant amounts of di- and tri-alkylated phenols. How can I minimize these polyalkylation byproducts?
A: Polyalkylation occurs because the introduction of an electron-donating alkyl group activates the aromatic ring, making it more susceptible to further alkylation.[6][13][14] The following strategies can be employed to control this:
-
Molar Ratio of Reactants: Use a large excess of the phenol relative to the alkylating agent.[1][5][8] This increases the statistical probability that the alkylating agent will react with an unreacted phenol molecule rather than an already alkylated one.
-
Reaction Temperature: Lowering the reaction temperature can help to control the overall reactivity and reduce the rate of subsequent alkylation reactions.[1][8]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly over a period of time can help to maintain a low concentration of the electrophile in the reaction mixture, thereby minimizing polyalkylation.[1][15]
Frequently Asked Questions (FAQs)
Q1: What are the most common Lewis acid catalysts used for Friedel-Crafts alkylation of phenols, and how do I choose the right one?
A1: A variety of Lewis acids can be used, and they are often categorized by their activity.[5]
-
Very Active: AlCl₃, AlBr₃, GaCl₃, SbF₅, MoCl₅
-
Moderately Active: FeCl₃, SbCl₅, InCl₃, SnCl₄
-
Mild: BCl₃, TiCl₄, ZnCl₂
The choice of catalyst depends on the reactivity of the phenol and the alkylating agent.[5] For highly reactive phenols, a milder catalyst may be sufficient and can help to prevent side reactions. For less reactive substrates, a more active catalyst may be necessary. It is important to note that harsh catalysts can potentially lead to substrate degradation.[5] Solid acid catalysts, such as activated clay, zeolites, or ion-exchange resins, are gaining popularity due to their ease of handling, reusability, and milder reaction conditions, which often lead to higher selectivity.[5][9][15]
Q2: Can I use alkyl halides, alcohols, and alkenes as alkylating agents for phenols?
A2: Yes, all three can be used as alkylating agents in Friedel-Crafts reactions.[5]
-
Alkyl Halides: These are common alkylating agents, but their reactivity depends on the halide (reactivity increases from Cl to I) and the structure of the alkyl group.[5] Primary and secondary alkyl halides are prone to carbocation rearrangements.[5][6][7]
-
Alkenes: In the presence of a Brønsted or Lewis acid, alkenes can be protonated to form a carbocation, which then alkylates the phenol.[13] This is a common industrial method.[16]
-
Alcohols: Alcohols can also serve as alkylating agents in the presence of a strong acid catalyst.[10][11][17]
Q3: Are there any "green" or more environmentally friendly approaches to phenol alkylation?
A3: Yes, there is a growing interest in developing more sustainable methods for phenol alkylation. Key strategies include:
-
Use of Solid Acid Catalysts: Catalysts like zeolites, sulfated zirconia, and activated clay are often more environmentally friendly than traditional Lewis acids like AlCl₃.[15] They are typically less corrosive, easier to separate from the reaction mixture, and can often be regenerated and reused.[9][15]
-
Solvent-Free Reactions: In some cases, the reaction can be carried out without a solvent, which reduces waste.
-
Alternative Solvents: The use of less hazardous and recyclable solvents is also an area of active research.
Q4: How can I monitor the progress of my Friedel-Crafts alkylation reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[8] This allows you to track the consumption of the starting materials and the formation of the product, helping you to determine the optimal reaction time and prevent the formation of byproducts from over-reaction.
Data Presentation
Table 1: Comparison of Catalysts for Friedel-Crafts Alkylation of Phenols
| Catalyst Type | Examples | Activity | Advantages | Disadvantages |
| Lewis Acids | AlCl₃, FeCl₃, ZnCl₂ | High to Mild | Readily available, effective for a wide range of substrates | Moisture sensitive, can be corrosive, stoichiometric amounts often required, catalyst deactivation by phenol[1][2][3][4][5][16] |
| Brønsted Acids | H₂SO₄, H₃PO₄, CSA | High | Low cost | Can lead to side reactions, corrosive[10][15] |
| Solid Acids | Zeolites, Activated Clay, Sulfated Zirconia | Mild to High | Reusable, easy to separate, environmentally friendly, can offer shape selectivity[1][5][9][15] | May have lower activity than traditional Lewis acids, can be deactivated by coking[8] |
Table 2: Influence of Reaction Parameters on Product Distribution in the Alkylation of Phenol with Styrene (B11656)
| Parameter | Effect on Product Distribution | Reference |
| Catalyst Choice | Influences conversion and selectivity towards mono-, di-, and tri-styrenated phenols. | [15] |
| Reaction Temperature | Higher temperatures can increase conversion but may also lead to more polyalkylation. | [1][15] |
| Phenol:Styrene Molar Ratio | A higher ratio of phenol to styrene favors the formation of mono-styrenated phenol. | [1][15] |
Experimental Protocols
Protocol 1: Alkylation of Phenol with alpha-Methylstyrene (B127712) using Activated Clay
This protocol describes the synthesis of p-cumylphenol using a solid acid catalyst.[9]
Materials:
-
Phenol (94 g, 1.0 mol)
-
alpha-Methylstyrene (11.8 g, 0.1 mol)
-
Activated Clay (9.4 g)
-
Nitrogen gas
Equipment:
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Thermometer
-
Dropping funnel
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, thermometer, and a dropping funnel, add phenol and activated clay.
-
Inert Atmosphere: Purge the flask with nitrogen gas and maintain a slight positive pressure of nitrogen throughout the reaction.
-
Heating: Heat the mixture to 80°C with stirring.
-
Addition of alpha-Methylstyrene: Slowly add alpha-methylstyrene to the reaction mixture from the dropping funnel over a period of 6 hours, while maintaining the reaction temperature at 80°C.
-
Reaction Monitoring: Monitor the reaction progress by GC.
-
Work-up: After the reaction is complete, cool the mixture and filter to remove the catalyst.
-
Purification: The crude product can be purified by vacuum distillation to separate unreacted starting materials and byproducts from the desired p-cumylphenol.[9]
Protocol 2: General Procedure for Alkylation of Phenol with an Alkene using a Solid Acid Catalyst
This protocol provides a general guideline for the alkylation of phenol with an alkene.[15]
Materials:
-
Phenol
-
Alkene (e.g., Styrene)
-
Solid Acid Catalyst (e.g., SO₄²⁻/ZrO₂, 15 wt% of total reactants)
-
Solvent (optional, e.g., Toluene)
-
Sodium carbonate solution (for neutralization)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with hotplate
-
Thermometer
Procedure:
-
Reaction Setup: Assemble the three-necked flask with the condenser, dropping funnel, and thermometer.
-
Charging Reactants: Add phenol and the solid acid catalyst to the flask.
-
Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 100°C).
-
Alkene Addition: Slowly add the alkene dropwise from the dropping funnel. The addition is often exothermic, so control the rate to maintain the desired temperature.[15]
-
Reaction: Maintain the reaction mixture at the set temperature with continuous stirring for a specified time (e.g., 6 hours).
-
Work-up: Cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Filter the mixture to recover the solid catalyst.
-
Neutralization and Extraction: Neutralize any remaining acidity in the filtrate with an aqueous solution of sodium carbonate. Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.[15]
-
Analysis: Analyze the product composition using appropriate analytical methods (e.g., GC, NMR).
Visualizations
Caption: General experimental workflow for Friedel-Crafts alkylation of phenols.
Caption: Troubleshooting logic for common issues in Friedel-Crafts alkylation of phenols.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel-Crafts Alkylation of Phenol Reaction Explain the Friedel-Crafts .. [askfilo.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Explain why phenol does not undergo Friedel–Crafts alkylation easily, though it is highly reactive towards electrophilic substitution ? | Sathee Forum [forum.prutor.ai]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pharmaxchange.info [pharmaxchange.info]
- 13. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 14. fiveable.me [fiveable.me]
- 15. benchchem.com [benchchem.com]
- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 17. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor crystal formation during recrystallization of phenolic compounds
Technical Support Center: Recrystallization of Phenolic Compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of phenolic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: No Crystals Are Forming Upon Cooling
Q: I have cooled my solution, but no crystals have appeared. What should I do?
A: This is a common issue that can arise from several factors, primarily the use of too much solvent or the formation of a supersaturated solution.[1][2]
-
Problem: Too Much Solvent. This is the most frequent cause of crystallization failure.[2] If an excess of solvent is used, the solution will not be saturated enough for crystals to form upon cooling.
-
Solution: Gently heat the solution to boil off some of the solvent.[3] Reduce the volume by about half, then allow it to cool again.[4] To check if you've lost a significant amount of product in the excess solvent, you can dip a glass stirring rod into the mother liquor and let it dry; a large residue indicates a high concentration of the compound remains in solution.
-
-
Problem: Supersaturation. The solution may be supersaturated, meaning it contains more dissolved solute than it should theoretically be able to hold at that temperature.[2] In this state, crystallization needs a point of initiation, known as a nucleation site.[2]
-
Solution 1: Induce Crystallization by Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level.[4][5] The sound of scratching should be audible.[4] The tiny scratches on the glass provide a rough surface that can act as a nucleation site for crystal growth.[5]
-
Solution 2: Seeding. Add a "seed crystal" — a very small crystal of the pure compound — to the solution.[2][4][5] This provides a template for other molecules to deposit onto, initiating crystal growth.[4][6] If you don't have a pure crystal, you can dip a glass rod into the solution, let the solvent evaporate off the rod to form a thin residue of solid, and then reintroduce the rod into the solution.[4]
-
Solution 3: Further Cooling. If crystals still haven't formed, try cooling the solution in a salt-ice bath, which can achieve lower temperatures than a standard ice-water bath.[2][4]
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Q: My compound is separating as a liquid/oil, not as solid crystals. Why is this happening and how can I fix it?
A: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point.[2][3][7] This is problematic because impurities tend to dissolve better in the oil droplets than in the solvent, leading to poor purification.[3][8]
-
Cause 1: Low Melting Point. The melting point of the compound is lower than the temperature of the solution when it becomes saturated.[2][3] This can be due to the inherent properties of the compound or the presence of significant impurities, which can depress the melting point.[3][7]
-
Cause 2: High Solute Concentration. A very high concentration can lead to the solute precipitating at a higher temperature.
-
Cause 3: Inappropriate Solvent Choice. The solvent's boiling point may be too high relative to the compound's melting point.[2][7]
-
Solutions:
-
Reheat and Add More Solvent: Warm the solution to redissolve the oil, then add a small amount of additional hot solvent to decrease the saturation temperature.[2][3] Allow this more dilute solution to cool slowly.
-
Slow Down the Cooling Process: Rapid cooling can favor oil formation.[2] After dissolving your compound, allow the flask to cool slowly on a surface that is not a strong heat conductor, or even on a hot plate that is turned off.[2]
-
Change the Solvent System: If the issue persists, the solvent may be unsuitable. Try a solvent with a lower boiling point or use a mixed solvent system.[7]
-
Control Supersaturation and Use Seeding: To avoid oiling out, you can try to control the supersaturation, add seed crystals, or adjust operational conditions like stirring speed.[9]
-
Issue 3: Crystals Form Too Quickly or Are Very Small
Q: My compound crashed out of solution immediately as a fine powder. Is this a problem?
A: Yes, rapid crystallization is undesirable because impurities can get trapped within the fast-forming crystal lattice, which defeats the purpose of recrystallization.[3] An ideal crystallization process should see initial crystal formation after about 5 minutes, with continued growth over 20 minutes or more.[3]
-
Cause: High Level of Supersaturation. The solution was likely too concentrated, or it cooled too quickly. A shallow pool of solvent in a large flask can also lead to rapid cooling due to a high surface area.[3]
-
Solutions:
-
Use More Solvent: Reheat the solution and add more hot solvent (e.g., 1-2 mL per 100 mg of solid) to exceed the minimum amount needed for dissolution.[3] This will keep the compound soluble for longer as it cools, promoting slower, more controlled crystal growth.[3]
-
Ensure Slow Cooling: Insulate the flask or place it on a surface that doesn't draw heat away quickly to slow the cooling rate. Avoid placing the hot flask directly on a cold benchtop or in an ice bath.
-
Issue 4: The Final Yield of Crystals is Very Low
Q: After filtration, I recovered very little of my compound. What went wrong?
A: A low yield (e.g., less than 20%) can result from several procedural errors.[3]
-
Cause 1: Using Too Much Solvent. As discussed in Issue 1, excess solvent will retain a significant amount of your compound in the solution (the mother liquor) even after cooling.[3][10]
-
Cause 2: Premature Crystallization. The compound may have crystallized in the filter funnel during hot filtration.[1] This happens if the solution cools too much during the transfer.
-
Cause 3: Excessive Rinsing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can redissolve a portion of the product.[10]
-
Cause 4: Inherent Solubility. Some product loss is unavoidable, as the compound will have some finite solubility in the solvent even at low temperatures.[10]
-
Solutions:
-
Use the Minimum Amount of Solvent: Always aim to use the minimum volume of boiling solvent necessary to just dissolve the solid.[10]
-
Prevent Premature Crystallization: When performing hot filtration, use a stemless funnel and keep the filtration apparatus (funnel and receiving flask) hot. To prevent rapid cooling, you can add a slight excess of solvent before filtration and then boil it off before the cooling step.[1]
-
Minimize Rinsing: Wash the collected crystals with a minimum amount of ice-cold solvent.[10] Cold solvent has a lower capacity to dissolve the product.
-
Issue 5: Crystals Have a Colored Tinge
Q: My phenolic compound is supposed to be colorless, but the crystals have a reddish color. How can I remove this?
A: Soluble colored impurities can be adsorbed onto the surface of crystals as they form.[11]
-
Standard Solution: Activated Charcoal. Activated (or decolorizing) charcoal has a high surface area that can adsorb colored impurities.[11] It is typically added to the hot solution before filtration.[11]
-
Caution for Phenolic Compounds: Be cautious when using charcoal with phenols. Some charcoal contains ferric ions, which can react with the phenolic hydroxyl groups to form red-colored complexes, potentially worsening the color impurity.[11] If you must use charcoal, use the minimum amount necessary, as any excess can also adsorb your desired compound.[11] Do not add charcoal to a boiling solution, as it can cause violent bumping.[11]
Data Presentation: Solvent Selection for Phenolic Acids
Choosing an appropriate solvent is the most critical step in recrystallization.[11] The ideal solvent should dissolve the compound readily at its boiling point but sparingly at low temperatures.[11] The solubility of polyphenols is dependent on their polar properties and they are often most soluble in organic solvents that are less polar than water.[12]
| Phenolic Acid | Solvent | Temperature | Solubility (g/L) |
| Ferulic Acid | Water | 303.2 K (30°C) | 0.83 ± 0.05 |
| Syringic Acid | Water | 303.2 K (30°C) | 1.48 ± 0.03 |
| Gallic Acid | Water | 298.15 K (25°C) | ~11.5 |
| Gallic Acid | Ethanol | 298.15 K (25°C) | ~300 |
| Protocatechuic Acid | Water | 298.15 K (25°C) | ~25 |
| Protocatechuic Acid | Ethanol | 298.15 K (25°C) | ~400 |
Data compiled from literature values.[13][14] Note that solubility can vary, and these values should be used as a guideline for initial solvent screening.
Experimental Protocols
Protocol 1: Standard Recrystallization from a Single Solvent
-
Solvent Selection: Place approximately 100 mg of your crude phenolic compound into a test tube. Add 1 mL of a candidate solvent. If it dissolves at room temperature, the solvent is unsuitable. If it does not dissolve, heat the mixture to the solvent's boiling point. If it dissolves when hot but not when cold, it is a good candidate solvent.[11]
-
Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to boiling after each addition, until the solid is just dissolved. Use the minimum amount of boiling solvent necessary.[5][10]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[11]
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[5][10]
-
Drying: Allow the crystals to dry completely.
Protocol 2: Recrystallization from a Mixed Solvent System
This method is used when no single solvent is ideal. It employs two miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is insoluble (the "insoluble solvent").[15]
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "soluble solvent".
-
Induce Cloudiness: While keeping the solution hot, add the "insoluble solvent" dropwise until the solution just begins to turn cloudy (turbid).[11][15] This indicates the point of saturation.
-
Clarification: Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.[15]
-
Crystallization and Collection: Follow steps 5-8 from the Standard Recrystallization protocol above.
Visualizations: Workflows and Logic Diagrams
General Recrystallization Workflow
References
- 1. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Preferential crystallization for the purification of similar hydrophobic polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. mt.com [mt.com]
- 9. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 12. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Dispersion of 2,6-di-tert-butyl-4-ethylphenol in Polymer Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the dispersion of 2,6-di-tert-butyl-4-ethylphenol in polymer matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its dispersion in a polymer matrix critical?
A1: this compound is a synthetic phenolic antioxidant. It is a highly effective, non-discoloring stabilizer for organic substrates such as plastics, synthetic fibers, elastomers, and waxes. Its primary function is to protect the polymer from degradation caused by heat and oxygen during processing and throughout the product's lifespan.[1] Proper dispersion is crucial because the antioxidant must be evenly distributed throughout the polymer matrix to provide uniform protection. Poor dispersion can lead to localized areas of degradation, resulting in premature failure of the plastic product.
Q2: What are the common signs of poor dispersion of this compound?
A2: Poor dispersion can manifest in several ways, including:
-
Blooming: A common issue where the antioxidant migrates to the surface of the polymer, forming a hazy, crystalline, or oily layer.[2][3] This can negatively affect the product's appearance and surface properties, such as printability and sealability.
-
Discoloration: Uneven distribution can lead to localized yellowing or other color changes in the final product.
-
Inconsistent Mechanical Properties: Poorly dispersed antioxidant can result in areas of the polymer that are not adequately protected from degradation, leading to brittleness, reduced tensile strength, and inconsistent product performance.
-
Reduced Thermal Stability: The overall effectiveness of the antioxidant is compromised, leading to a lower-than-expected resistance to thermal degradation.
Q3: What are the primary factors that influence the dispersion of this compound in a polymer matrix?
A3: The key factors include:
-
Compatibility: The similarity in chemical structure and polarity between the antioxidant and the polymer matrix is crucial. Poor compatibility is a primary reason for migration and blooming.[2]
-
Processing Parameters: Temperature, shear rate, and mixing time during compounding significantly impact dispersion.[4]
-
Concentration of the Antioxidant: Exceeding the solubility limit of the antioxidant in the polymer can lead to phase separation and poor dispersion.[2]
-
Molecular Weight of the Antioxidant: Lower molecular weight additives can be more mobile within the polymer matrix and more prone to migration.[2]
-
Carrier Resin in Masterbatches: The type and quality of the carrier resin used in an antioxidant masterbatch play a vital role in achieving good dispersion.[5][6]
Q4: What is an antioxidant masterbatch and what are its advantages for improving dispersion?
A4: An antioxidant masterbatch is a concentrated blend of one or more antioxidants, like this compound, encapsulated in a carrier resin.[4][5] The masterbatch is then mixed with the bulk polymer during processing. The main advantages include:
-
Improved Dispersion: The antioxidant is already pre-dispersed in the carrier resin, which facilitates more uniform distribution in the final polymer matrix.[4][5]
-
Precise Dosing: Masterbatches allow for accurate and consistent addition of the antioxidant, which can be challenging with neat powders.[4]
-
Enhanced Safety and Handling: Using a masterbatch reduces dust exposure compared to handling fine antioxidant powders.
-
Increased Processing Stability: They contribute to smoother production runs with fewer interruptions due to material failure.[4]
Q5: How can the compatibility between this compound and a polymer matrix be improved?
A5: Improving compatibility often involves modifying either the antioxidant or the polymer matrix. One approach is the surface modification of the antioxidant. While specific protocols for this compound are not widely published, a general method involves grafting a functional group, such as maleic anhydride, onto the antioxidant to enhance its interaction with the polymer. This can be achieved through reactive extrusion. Another strategy is to use a compatibilizer in the polymer blend, which acts as an interfacial agent between the antioxidant and the polymer.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| White, hazy, or crystalline film on the polymer surface (Blooming) | - Concentration of this compound exceeds its solubility limit in the polymer. - Poor compatibility between the antioxidant and the polymer matrix. - Inappropriate processing temperatures (too low for proper dissolution or too high causing degradation). - Post-processing storage at elevated temperatures. | - Reduce the concentration of the antioxidant to below its solubility threshold. - Select a polymer with a higher solubility for the antioxidant (amorphous polymers generally have higher solubility than semi-crystalline ones).[3] - Optimize processing temperature and shear rate to improve mixing and dissolution. - Use a masterbatch with a highly compatible carrier resin. - Consider blending with a more soluble antioxidant to mitigate blooming.[3] |
| Yellowing or discoloration of the final product | - Localized degradation due to poor antioxidant dispersion. - Thermal degradation of the antioxidant itself at excessively high processing temperatures. - Interaction with other additives in the formulation. | - Improve dispersion through optimized mixing parameters or the use of a high-quality masterbatch. - Lower the processing temperature to within the recommended range for the antioxidant. - Review the entire formulation for potential antagonistic interactions between additives. |
| Reduced mechanical properties (e.g., brittleness, low impact strength) | - Inadequate protection against polymer chain scission due to poor antioxidant dispersion. - Degradation of the polymer during processing. | - Enhance the dispersion of the antioxidant by adjusting processing conditions (increase mixing time, optimize screw design in extruder). - Ensure the correct dosage of the antioxidant is being used. - Evaluate the use of a synergistic antioxidant package (e.g., a combination of primary and secondary antioxidants). |
| Inconsistent product performance between batches | - Non-uniform dispersion of the antioxidant leading to batch-to-batch variability. - Inaccurate dosing of the antioxidant powder. | - Implement the use of an antioxidant masterbatch for precise and consistent dosing. - Standardize processing parameters across all batches. - Utilize analytical techniques like DSC or HPLC to qualify incoming raw materials and monitor final product quality. |
Data Presentation
Table 1: Illustrative Effect of Twin-Screw Extruder Processing Parameters on the Dispersion of this compound in Polypropylene
| Sample ID | Screw Speed (rpm) | Barrel Temperature (°C) | Antioxidant Concentration (%) | Dispersion Index (0-1, where 1 is perfect dispersion) |
| A1 | 100 | 200 | 0.2 | 0.65 |
| A2 | 200 | 200 | 0.2 | 0.78 |
| A3 | 300 | 200 | 0.2 | 0.89 |
| B1 | 200 | 180 | 0.2 | 0.72 |
| B2 | 200 | 200 | 0.2 | 0.78 |
| B3 | 200 | 220 | 0.2 | 0.85 |
Note: The data in this table is illustrative and intended to demonstrate the expected trends. Actual results will vary depending on the specific equipment, polymer grade, and other processing conditions.
Experimental Protocols
Protocol 1: Scanning Electron Microscopy (SEM) for Dispersion Analysis
Objective: To visually assess the dispersion of this compound particles in the polymer matrix.
Methodology:
-
Sample Preparation:
-
Cryogenically fracture the polymer sample to expose a fresh, representative cross-section. This is done by immersing the sample in liquid nitrogen for several minutes and then fracturing it.
-
Mount the fractured sample onto an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
-
SEM Imaging:
-
Load the prepared sample into the SEM chamber.
-
Use a low accelerating voltage (e.g., 1-5 kV) to minimize beam damage to the polymer.
-
Acquire backscattered electron (BSE) images. The contrast in BSE images is sensitive to differences in atomic number, which can help to distinguish the antioxidant particles from the polymer matrix.
-
Capture images at various magnifications from different areas of the sample to assess the overall uniformity of dispersion.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ) to quantify the dispersion.
-
Measure the size distribution and spatial distribution of the antioxidant particles.
-
Calculate a dispersion index based on the particle distribution.
-
Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment
Objective: To evaluate the effect of antioxidant dispersion on the oxidative stability of the polymer.
Methodology:
-
Sample Preparation:
-
Cut a small, uniform sample (5-10 mg) from the polymer part.
-
Place the sample into an aluminum DSC pan. An empty pan is used as a reference.
-
-
Oxidative Induction Time (OIT) Measurement (isothermal):
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample to a specified isothermal temperature (e.g., 200°C) under a nitrogen atmosphere.
-
Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen.
-
Record the time until the onset of the exothermic oxidation peak. This time is the OIT. A longer OIT indicates better thermal stability.[7]
-
-
Oxidation Onset Temperature (OOT) Measurement (dynamic):
-
Heat the sample at a constant rate (e.g., 10°C/min) in an oxygen or air atmosphere.
-
Record the temperature at which the onset of the exothermic oxidation peak occurs. This is the OOT. A higher OOT indicates better thermal stability.[7]
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantification
Objective: To determine the concentration of this compound in the polymer.
Methodology:
-
Sample Preparation (Solvent Extraction):
-
Weigh a known amount of the polymer sample.
-
Dissolve the polymer in a suitable solvent (e.g., toluene, xylene) by heating and stirring.
-
Precipitate the polymer by adding a non-solvent (e.g., methanol).
-
Filter the solution to remove the precipitated polymer.
-
The resulting filtrate contains the extracted antioxidant.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.
-
Detection: UV detector set at an appropriate wavelength (e.g., 275-280 nm).
-
Inject a known volume of the sample extract into the HPLC system.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the antioxidant in the sample extract from its peak area and the calibration curve.
-
Calculate the weight percentage of the antioxidant in the original polymer sample.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating antioxidant dispersion.
Caption: Logical workflow for troubleshooting dispersion issues.
References
- 1. dpplastics.in [dpplastics.in]
- 2. specialchem.com [specialchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bdmaee.net [bdmaee.net]
- 5. masterbatchglobal.com [masterbatchglobal.com]
- 6. Five Carrier Selection Principles That Must Be Followed in Masterbatch Formula Design - Haisi Extrusion Equipment [haisiextrusion.com]
- 7. Find out about.......Plastics, Polymer Engineering and Leadership: Plastic Part Failure Analysis - Using Thermal Analysis (DSC) to Estimate the Anti-Oxidant Level in Polymers [findoutaboutplastics.com]
Addressing interference in the spectroscopic analysis of substituted phenols
Welcome to the technical support center for the spectroscopic analysis of substituted phenols. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common interference issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the spectroscopic analysis of substituted phenols?
A1: Interference in the spectroscopic analysis of phenols can arise from several sources, broadly categorized as:
-
Spectral Overlap: Many phenolic compounds have similar chemical structures, leading to overlapping absorption and emission spectra in techniques like UV-Vis and fluorescence spectroscopy. This is particularly problematic in mixtures of phenol (B47542) isomers.[1][2]
-
Matrix Effects: The sample matrix (e.g., wastewater, biological fluids, food samples) can contain various organic and inorganic compounds that absorb or emit light in the same region as the target analytes, leading to inaccurate quantification.[3] Common interfering substances include other aromatic compounds, humic acids, and proteins.
-
Instrumental and Environmental Factors: Issues like instrument noise, baseline drift, and the presence of scattering phenomena (e.g., Raman and Rayleigh scattering in fluorescence spectroscopy) can interfere with the signal of the target analyte.[1][4] The water-Raman band is a primary source of interference at dilute concentrations in normal fluorescence.[1][4]
-
Contamination: Contamination from solvents, glassware, or previous samples can introduce interfering substances. For instance, in GC/MS analysis, column bleed, contaminated carrier gas, and injector port contamination are common sources of background noise.[5]
Q2: How can I resolve overlapping spectra from a mixture of substituted phenols?
A2: Resolving overlapping spectra is a common challenge. Several techniques can be employed:
-
Synchronous Fluorescence Spectroscopy (SFS): This technique involves simultaneously scanning both the excitation and emission monochromators at a constant wavelength interval (Δλ). This approach can significantly narrow the spectral bands, allowing for the resolution of individual components in a mixture.[1][4][6] By selecting an appropriate Δλ, each phenol species can be characterized by a single, well-defined peak.[1][4]
-
Derivative Spectroscopy: Calculating the first or higher-order derivative of a spectrum can help to resolve overlapping peaks and eliminate background signals. This method is often used in conjunction with other techniques like SFS.[1][4]
-
Chemometric Methods: Multivariate calibration methods, such as Partial Least Squares (PLS) and Principal Component Regression (PCR), can be used to analyze complex datasets with severe spectral overlap.[2][6] These methods build a mathematical model that correlates the spectral data to the concentration of the analytes.
-
H-Point Standard Additions Method (HPSAM): This is a spectrophotometric method that can be used for the simultaneous determination of components in a mixture, even with significant spectral overlap. It relies on measuring the absorbance at two specific wavelengths where the interferents have the same absorbance relationship.[2]
Q3: What are the best sample preparation techniques to remove matrix interference before analysis?
A3: Proper sample preparation is crucial for removing interfering substances and improving the accuracy of your analysis. Common techniques include:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and preconcentration of phenols from various matrices like water and soil.[7][8] Different sorbents can be used depending on the specific phenols and matrix. Polymeric sorbents are often favored due to their high capacity and stability.[9]
-
Liquid-Liquid Extraction (LLE): LLE is a traditional method for separating phenols from aqueous samples using an immiscible organic solvent.[9][10][11] The efficiency of the extraction depends on factors like the choice of solvent, pH, and the number of extraction steps.
-
Distillation: Steam distillation can be used to separate volatile phenols from non-volatile interfering substances, particularly in highly contaminated samples like industrial wastewater.[12][13]
-
Cloud Point Extraction (CPE): This is a microextraction technique that uses non-ionic surfactants to extract and preconcentrate phenols from aqueous samples.[14]
Q4: When should I consider derivatization for my phenol analysis?
A4: Derivatization is a chemical modification of the analyte to improve its analytical properties. It is particularly useful in the following scenarios:
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Phenols are often not volatile enough for direct GC analysis. Derivatization increases their volatility and thermal stability.[15] Common derivatizing agents include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and alkylating agents.[15][16]
-
Improving Detection Sensitivity: Derivatization can introduce a functional group that enhances the response of a specific detector. For example, introducing a chromophore can improve detection in UV-Vis spectrophotometry, while adding a fluorophore can enhance sensitivity in fluorescence detection.[17]
-
Reducing Matrix Effects: By altering the chemical properties of the phenols, derivatization can help to separate them from interfering matrix components during chromatographic analysis.[18]
Troubleshooting Guides
Issue 1: Poor Sensitivity and Low Signal-to-Noise Ratio in Fluorescence Spectroscopy
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Analyte Concentration | Perform a preconcentration step using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). | Increased analyte concentration leading to a stronger fluorescence signal. |
| Quenching Effects from Matrix | Dilute the sample or use a sample cleanup technique like SPE to remove quenching agents. | Reduction or elimination of quenching, resulting in a higher fluorescence intensity. |
| Suboptimal Excitation/Emission Wavelengths | Optimize the excitation and emission wavelengths by running full excitation and emission scans for your target phenol. | Maximized fluorescence signal by using the wavelengths of maximum absorption and emission. |
| Interference from Raman Scattering | Use Synchronous Fluorescence Spectroscopy (SFS) to minimize the effect of the water-Raman band.[1][4] | A cleaner spectrum with a reduced background signal, especially at low concentrations. |
Issue 2: High and Rising Baseline in GC/MS Chromatogram
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Column Bleed | Condition the GC column according to the manufacturer's instructions. Use a low-bleed column if possible. Lower the final oven temperature if the method allows.[5] | A stable and lower baseline, improving the signal-to-noise ratio for your peaks. |
| Contaminated Carrier Gas | Ensure high-purity carrier gas is used. Check for leaks in the gas lines.[5] | A cleaner baseline with reduced noise. |
| Injector Port Contamination | Replace the septum with a low-bleed type. Clean or replace the injector liner.[5] | Elimination of ghost peaks and a more stable baseline. |
| System Contamination | Check for leaks in the system. Clean the ion source and transfer lines. | Reduced background noise and improved overall system performance. |
Issue 3: Inaccurate Quantification in UV-Vis Spectrophotometry of Phenol Mixtures
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Spectral Overlap | Use a multi-wavelength analysis method or a chemometric approach like PLS regression.[2] | Accurate quantification of individual phenols in the mixture. |
| Matrix Interference | Employ the Standard Addition Method to compensate for matrix effects.[3][19] | More accurate concentration determination by accounting for the sample matrix's influence on the signal. |
| pH Effects on Spectra | Buffer all samples and standards to the same pH to ensure consistent spectral shapes. | Reproducible and accurate absorbance measurements. |
| Non-linearity of Calibration Curve | Prepare standards that bracket the expected sample concentration and ensure the calibration curve is linear in that range. | Accurate quantification based on a valid calibration model. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Phenol Cleanup in Water Samples
This protocol is a general guideline and may need optimization for specific sample types and target phenols.
-
Materials:
-
SPE cartridges (e.g., C18 or a polymeric sorbent).[20]
-
SPE manifold.
-
Methanol (B129727) (HPLC grade).
-
Dichloromethane (DCM, HPLC grade).
-
Deionized water.
-
Hydrochloric acid (HCl) for pH adjustment.
-
-
Procedure:
-
Sample Preparation: Acidify the water sample to pH ~2.5 with HCl.
-
Cartridge Conditioning:
-
Wash the SPE cartridge with 5 mL of DCM.
-
Condition the cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of deionized water at pH 2.5. Do not let the sorbent go dry.
-
-
Sample Loading: Pass the acidified water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with a small volume of deionized water (pH 2.5) to remove any remaining polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
Elution: Elute the retained phenols with a suitable organic solvent, such as methanol or a mixture of DCM and methanol. Collect the eluate.
-
Concentration and Analysis: The eluate can be concentrated under a gentle stream of nitrogen and then reconstituted in a suitable solvent for analysis by HPLC, GC-MS, or another spectroscopic technique.
-
Protocol 2: Derivatization of Phenols for GC-MS Analysis
This protocol describes a common silylation procedure using MSTFA.
-
Materials:
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[15]
-
Pyridine (as a catalyst, optional).
-
A suitable solvent (e.g., acetonitrile, dichloromethane).
-
Heating block or water bath.
-
GC vials with inserts.
-
-
Procedure:
-
Sample Preparation: The phenol sample should be dry. If it is an extract from a sample preparation step, ensure the solvent has been completely evaporated.
-
Derivatization Reaction:
-
To the dried sample residue in a GC vial, add a known volume of solvent (e.g., 100 µL of acetonitrile).
-
Add the derivatizing agent, MSTFA (e.g., 50 µL).
-
If necessary, add a small amount of catalyst like pyridine.
-
-
Incubation: Cap the vial tightly and heat the mixture at a specific temperature (e.g., 60-80°C) for a set time (e.g., 30-60 minutes) to ensure complete reaction.
-
Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of substituted phenols, highlighting the effectiveness of different methods.
Table 1: Recovery of Phenolic Compounds using Solid-Phase Extraction (SPE)
| Phenolic Compound | Sorbent | Sample Matrix | Recovery (%) | Reference |
| Phenol | Polymeric Resin | Drinking Water | >70 | |
| 4-Nitrophenol | Polymeric Resin | Drinking Water | 62 | |
| Various Phenols | C18 | Water | Not specified | [20] |
| Phenolic Acids | Polymeric RP | Spelt Seeds | High | [8] |
Table 2: Detection Limits for Phenolic Compounds using Different Analytical Techniques
| Analytical Technique | Phenolic Compound | Detection Limit | Reference |
| LPME-GC-FID | Phenol, o-cresol, etc. | 0.94 - 1.97 µg/L | [21] |
| On-line SPE-HPLC-UV | Various Phenols | 0.2 - 0.8 µg/L | |
| SFS with Derivatization | Phenol Isomers | Parts per billion range | [1][4] |
| CPE-Spectrophotometry | Phenol | 0.28 mg/L | [14] |
Visualizations
Caption: Experimental workflow for Solid-Phase Extraction (SPE) of phenols.
Caption: Troubleshooting logic for a high baseline in GC/MS analysis.
References
- 1. store.astm.org [store.astm.org]
- 2. H-point standard additions method for analyte determination in ternary mixtures - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Standard addition - Wikipedia [en.wikipedia.org]
- 4. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 5. benchchem.com [benchchem.com]
- 6. Synchronous fluorescence spectroscopy combined with chemometrics for determination of total phenolic content and antioxidant activity in different tea types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-phase extraction of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ezkem.com [ezkem.com]
- 13. epa.gov [epa.gov]
- 14. sphinxsai.com [sphinxsai.com]
- 15. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. A Standard Addition Method to Assay the Concentration of Biologically Interesting Polyphenols in Grape Berries by Reversed-Phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. csus.edu [csus.edu]
- 21. academic.oup.com [academic.oup.com]
Minimizing byproduct formation in the synthesis of hindered phenolic antioxidants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of hindered phenolic antioxidants, with a focus on minimizing byproduct formation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), through the Friedel-Crafts alkylation of phenols (e.g., p-cresol) with alkenes (e.g., isobutylene).
Problem 1: Low Yield or Incomplete Conversion of Phenolic Starting Material
Q: My reaction shows a low conversion of the starting phenol (B47542). What are the potential causes and how can I improve the yield?
A: Low conversion is a common issue that can often be traced back to the catalyst, reaction conditions, or reagents.
Possible Causes & Solutions:
-
Catalyst Inactivity: The Lewis or Brønsted acid catalyst is crucial for the reaction.[1][2]
-
Moisture Contamination: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture, which deactivates them. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.[2]
-
Insufficient Catalyst Loading: A stoichiometric amount of Lewis acid is often required because the catalyst complexes with the product.[3] Consider increasing the catalyst loading.
-
Improper Catalyst Choice: The activity of Lewis acids varies. For instance, AlCl₃ is very active, while SnCl₄ and TiCl₄ are milder.[1] The choice depends on the reactivity of your specific phenol. Solid acid catalysts like zeolites or acidic resins can also be used and may offer better selectivity.[1][4][5]
-
-
Sub-optimal Reaction Temperature:
-
Inadequate Reaction Time:
-
Monitor the reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has reached completion.
-
-
Deactivated Aromatic Ring:
-
While phenols are activated, strong electron-withdrawing groups on the aromatic ring can hinder the electrophilic substitution reaction.[2] This is less common for typical hindered phenol precursors but should be a consideration for more complex starting materials.
-
Problem 2: High Levels of Byproduct Formation (Poor Selectivity)
Q: My final product is contaminated with significant amounts of byproducts. How can I improve the selectivity of my reaction?
A: Poor selectivity is a frequent challenge in Friedel-Crafts alkylation, leading to a mixture of products that can be difficult to separate. The primary byproducts in hindered phenol synthesis are mono-alkylated phenols, undesired isomers, and polymers of the alkylating agent.[5]
Possible Causes & Solutions:
-
Polyalkylation: The initial alkylation activates the phenol ring, making it susceptible to further alkylation, leading to di- or tri-substituted products when only mono- or di-substitution is desired.[1]
-
Solution: Use a large excess of the phenolic starting material relative to the alkylating agent. This increases the statistical probability of the alkylating agent reacting with the starting phenol rather than the already alkylated product.[6]
-
-
Isomer Formation (Poor Regioselectivity): The synthesis often yields a mixture of ortho- and para-alkylated products. For many hindered phenolic antioxidants, dialkylation at both ortho positions is the goal (e.g., 2,6-di-tert-butyl-4-methylphenol).
-
Solution: The choice of catalyst and reaction conditions can significantly influence regioselectivity. For example, certain zeolite catalysts can favor the formation of specific isomers due to shape selectivity.[5] Varying the reaction temperature can also tune the isomer distribution, as the alkylation can be reversible, allowing for thermodynamic product distribution to be achieved over time.[8]
-
-
Alkene Polymerization: The acidic conditions that catalyze the alkylation can also promote the polymerization of the alkene (e.g., isobutylene), especially at higher temperatures.[9][10] This consumes the reactant and can lead to tar-like impurities.
-
Solution: Maintain a controlled, relatively low reaction temperature. Ensure slow, controlled addition of the alkene to the reaction mixture to keep its instantaneous concentration low.
-
Data Presentation: Impact of Reaction Parameters on Selectivity
The following table summarizes how different reaction parameters can be adjusted to control the formation of common byproducts in the synthesis of 2,6-di-tert-butyl-p-cresol (BHT) from p-cresol (B1678582) and isobutylene (B52900).
| Parameter | To Minimize Mono-alkylated Byproducts | To Minimize Isomeric Byproducts (e.g., 2,4-isomer) | To Minimize Isobutylene Polymerization |
| Reactant Ratio | Use an appropriate molar excess of isobutylene (e.g., >2:1 isobutylene:p-cresol).[6] | N/A | Use a molar excess of p-cresol. |
| Catalyst | Use a highly active catalyst (e.g., H₂SO₄, AlCl₃).[1] | Catalyst choice is critical. Some solid acids show high selectivity.[4][5] | Use a milder catalyst and avoid highly acidic conditions.[1] |
| Temperature | Higher temperatures can drive the reaction to completion. | Lower temperatures may favor kinetic products, while higher temperatures favor thermodynamic products.[8] | Maintain lower reaction temperatures (e.g., 50-80°C). |
| Reaction Time | Ensure sufficient time for dialkylation. | Longer reaction times can lead to isomerization and thermodynamic equilibrium.[8] | Shorter reaction times are preferable. |
| Alkene Addition | N/A | N/A | Add isobutylene slowly or bubble it through the solution to maintain a low concentration. |
Visualizations
Experimental & Reaction Pathway Diagrams
Caption: A generalized experimental workflow for the synthesis and purification of hindered phenolic antioxidants.
Caption: Reaction pathways in BHT synthesis showing desired product formation versus common side reactions.
Caption: A troubleshooting decision tree for identifying and resolving common impurity issues.
Experimental Protocols
Protocol: Synthesis of 2,6-di-tert-butyl-4-methylphenol (BHT)
This protocol details a common laboratory procedure for synthesizing BHT, focusing on conditions that help minimize byproduct formation.
Materials:
-
p-Cresol
-
Isobutylene gas
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (B28343) (anhydrous)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium Sulfate (MgSO₄) (anhydrous)
-
Round-bottom flask with a gas inlet tube, condenser, and magnetic stirrer
-
Heating mantle
Procedure:
-
Reactor Setup: In a fume hood, equip a 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas dispersion tube that reaches below the surface of the reaction solvent.
-
Charging Reactants: To the flask, add p-cresol (e.g., 0.1 mol) and anhydrous toluene (e.g., 200 mL).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 2% by weight of p-cresol). An exotherm may be observed.
-
Reaction: Heat the mixture to 60-70°C using a heating mantle. Once the temperature is stable, begin bubbling isobutylene gas through the mixture at a slow, steady rate.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by GC or TLC. The reaction is typically complete within 4-8 hours.
-
Work-Up: Once the reaction is complete, cool the flask to room temperature. Stop the isobutylene flow.
-
Neutralization: Transfer the reaction mixture to a separatory funnel and wash it twice with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Then, wash with water until the aqueous layer is neutral.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product (a viscous oil or solid) can be purified by vacuum distillation or by recrystallization from a suitable solvent like ethanol (B145695) or hexane (B92381) to yield pure BHT as a white crystalline solid.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the synthesis of hindered phenolic antioxidants? A1: The most common industrial method is the Friedel-Crafts alkylation. This is an electrophilic aromatic substitution reaction where a phenol is reacted with an alkene (like isobutylene) in the presence of an acid catalyst.[1][5] The catalyst protonates the alkene to form a carbocation, which then acts as an electrophile and attacks the electron-rich phenol ring, typically at the ortho and para positions.[1]
Q2: Why does the Lewis acid catalyst (e.g., AlCl₃) often need to be used in stoichiometric amounts? A2: The oxygen atom of the phenol's hydroxyl group has lone pairs of electrons that can coordinate strongly with the Lewis acid catalyst.[11][12] This coordination can deactivate the catalyst. Furthermore, the ketone product of a Friedel-Crafts acylation (a related reaction) forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[2][3] Therefore, an excess of the catalyst is often required to ensure enough is available to drive the reaction to completion.
Q3: How can I analyze the purity of my final product and quantify the byproducts? A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques for analyzing the purity of hindered phenolic antioxidants and quantifying impurities.[13][14][15] By using certified reference standards for the desired product and potential byproducts, you can create calibration curves to accurately determine the concentration of each component in your sample.[14]
Q4: Can I use a solid acid catalyst instead of a liquid acid like H₂SO₄? A4: Yes, solid acid catalysts such as zeolites (e.g., H-beta, ZSM-5), acidic clays, and ion-exchange resins (e.g., Amberlyst 15) are often used.[1][4][5] They offer several advantages, including easier separation from the reaction mixture (simple filtration), potential for regeneration and reuse, and often higher selectivity for specific isomers due to their defined pore structures.[4][5]
Q5: What is the difference between kinetic and thermodynamic control in product formation? A5: In the context of phenol alkylation, kinetic control refers to conditions (often lower temperatures) where the fastest-forming product is the major product, even if it's not the most stable. Thermodynamic control refers to conditions (often higher temperatures and longer reaction times) where the reaction is reversible, allowing the product mixture to equilibrate to the most stable isomer.[8][16] Understanding this can help you steer the reaction towards the desired isomeric product by adjusting the temperature and reaction time.
References
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of a Complex Reaction Pathway Network of Isobutane/2-Butene Alkylation by CGC–FID and CGC-MS-DS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A theoretical study of the mechanism of cationic polymerization of isobutylene catalysed by EtAlCl2/t-BuCl with bis(2-chloroethyl)ether in hexanes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Explain why phenol does not undergo Friedel–Crafts alkylation easily, though it is highly reactive towards electrophilic substitution ? | Sathee Forum [forum.prutor.ai]
- 13. Determination of hindered phenolic antioxidants in plastic packaging injections by magnetic solid phase extraction followed by high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 15. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 16. chemrxiv.org [chemrxiv.org]
Technical Support Center: Enhancing the Long-Term Stability of 2,6-di-tert-butyl-4-ethylphenol in Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the long-term stability of 2,6-di-tert-butyl-4-ethylphenol (BHT-Et) in various formulations.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation development and stability testing of BHT-Et.
Question: My formulation containing BHT-Et is showing significant degradation of the active pharmaceutical ingredient (API) over time, despite the presence of the antioxidant. What could be the cause?
Answer: Several factors could contribute to the continued degradation of your API:
-
Insufficient Concentration of BHT-Et: The concentration of BHT-Et may be too low to effectively quench the oxidative stress in your formulation. It is typically used in concentrations ranging from 0.01% to 0.1%.[1]
-
Incompatibility with Excipients: Certain excipients can promote oxidative degradation or interact with BHT-Et, reducing its efficacy. For instance, metal ions are known to catalyze oxidation.
-
Suboptimal pH: The stability of both your API and BHT-Et can be pH-dependent. An unfavorable pH may accelerate degradation.
-
Exposure to Light or Oxygen: Inadequate protection from light or atmospheric oxygen can lead to photodegradation and oxidation, overwhelming the antioxidant capacity of BHT-Et. Consider headspace control (e.g., nitrogen purging) and light-protective packaging.[2]
-
High Purity is Key: The performance of a phenolic antioxidant is linked to its purity. Impurities can lead to discoloration and may not provide the expected stabilizing effect.[3]
Question: I am observing a yellowing or discoloration of my formulation containing BHT-Et upon storage. Is this indicative of degradation and is it harmful?
Answer: Discoloration, often a yellowish hue, is a known issue with phenolic antioxidants like BHT-Et. This is typically due to the formation of colored transformation products.[3] While not necessarily indicative of a loss of stability for the active ingredient, it is a sign that the BHT-Et is being consumed. The discoloration itself may be a nuisance and can be an indicator of ongoing oxidative processes.[3] The toxicities of the final degradation products, such as 2,6-di-tert-butyl-2,5-cyclohexadien-1,4-dione (BHT-Q), have been noted to be significantly increased in some cases.[4]
Question: How can I enhance the stabilizing effect of BHT-Et in my formulation?
Answer: To improve the antioxidant performance of BHT-Et, consider the following strategies:
-
Synergistic Antioxidant Combinations: Combine BHT-Et with other antioxidants. For example, using a chain-breaking antioxidant like BHT-Et with a reducing agent like ascorbic acid can provide a synergistic effect.[1][5]
-
Inclusion of Chelating Agents: If metal-ion-catalyzed oxidation is suspected, the addition of a chelating agent such as citric acid or ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from participating in oxidative reactions.[1]
-
pH Optimization: Adjust the pH of the formulation to a range where both the API and BHT-Et exhibit maximum stability.
-
Packaging and Storage: Utilize airtight and light-resistant packaging. Storing the formulation at controlled, lower temperatures can also significantly slow down degradation rates.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for BHT-Et is oxidation. It acts as a free radical scavenger by donating a hydrogen atom from its hydroxyl group to peroxy radicals, thus terminating the autoxidation chain reaction.[6] This process results in the formation of a stabilized phenoxy radical, which can undergo further reactions to form various degradation products, including isobutene and quinone-like structures.[4][6]
Q2: At what concentration should I use this compound in my formulation?
A2: The optimal concentration of BHT-Et depends on the specific formulation and the susceptibility of the active ingredient to oxidation. However, a general starting range is between 0.01% and 0.1% (w/w).[1] It is crucial to perform stability studies to determine the most effective concentration for your specific product.
Q3: How can I analytically monitor the stability of this compound and its degradants?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable analytical methods for quantifying BHT-Et and its degradation products.[7][8] These techniques allow for the separation and identification of the parent compound and its impurities or degradants, providing a clear picture of its stability over time.
Q4: What are forced degradation studies and why are they important for formulations containing BHT-Et?
A4: Forced degradation studies involve exposing the formulation to harsh conditions such as high temperatures, humidity, strong acidic or basic solutions, oxidizing agents, and intense light.[9][10][11] These studies are crucial for:
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Developing and validating stability-indicating analytical methods.
Q5: Are there any regulatory guidelines I should follow when conducting stability studies for a formulation containing BHT-Et?
A5: Yes, regulatory agencies like the International Council for Harmonisation (ICH) provide guidelines for stability testing of new drug substances and products. Specifically, ICH Q1A (R2) outlines the stability testing of new drug substances and products, and ICH Q1B provides guidance on photostability testing.[9] These guidelines detail the conditions for accelerated and long-term stability studies.
Quantitative Data Presentation
The following tables summarize typical data that would be generated during stability and forced degradation studies of a formulation containing this compound.
Table 1: Stability of this compound in a Model Formulation under Accelerated Conditions (40°C/75% RH)
| Time (Months) | BHT-Et Concentration (%) | Appearance | Known Degradant 1 (%) |
| 0 | 0.100 | Clear, colorless | < 0.01 |
| 1 | 0.095 | Clear, colorless | 0.03 |
| 3 | 0.088 | Faintly yellow | 0.08 |
| 6 | 0.079 | Yellow | 0.15 |
Table 2: Forced Degradation of this compound in Solution
| Stress Condition | Duration | BHT-Et Remaining (%) | Major Degradation Products Identified |
| 0.1 N HCl | 24 hours | 98.5 | Minimal degradation |
| 0.1 N NaOH | 24 hours | 95.2 | Phenolic degradation products |
| 3% H₂O₂ | 8 hours | 65.3 | Oxidative adducts, Benzoquinones |
| Heat (80°C) | 48 hours | 90.1 | Thermally induced oxidation products |
| UV Light (254 nm) | 12 hours | 75.8 | Photodegradation products |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Quantification of BHT-Et
-
Objective: To quantify the amount of this compound in a formulation.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 75:25 v/v).[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 275 nm.[8]
-
Sample Preparation: Dilute the formulation in the mobile phase to a suitable concentration.
-
Standard Preparation: Prepare a series of known concentrations of a BHT-Et reference standard in the mobile phase to create a calibration curve.
-
Analysis: Inject the samples and standards and calculate the concentration of BHT-Et in the samples based on the calibration curve.
-
Protocol 2: Forced Degradation Study (Oxidative Stress)
-
Objective: To assess the stability of BHT-Et under oxidative conditions.
-
Methodology:
-
Sample Preparation: Prepare a solution of the BHT-Et-containing formulation.
-
Stress Condition: Add hydrogen peroxide to the sample solution to a final concentration of 3%.[11]
-
Incubation: Store the solution at room temperature for a defined period (e.g., 8 hours), protected from light.
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8 hours).
-
Quenching (if necessary): Stop the degradation reaction by adding a quenching agent (e.g., sodium bisulfite).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method (as described in Protocol 1) to determine the remaining percentage of BHT-Et and identify any degradation products.
-
Visualizations
Caption: A troubleshooting workflow for formulation instability.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. stabilization-technologies.com [stabilization-technologies.com]
- 4. researchgate.net [researchgate.net]
- 5. EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google Patents [patents.google.com]
- 6. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 7. [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. rjptonline.org [rjptonline.org]
- 11. asianjpr.com [asianjpr.com]
Validation & Comparative
A Comparative Guide to the Antioxidant Efficacy of 2,6-di-tert-butyl-4-ethylphenol and BHT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant efficacy of two structurally related hindered phenolic antioxidants: 2,6-di-tert-butyl-4-ethylphenol (BHEB) and Butylated Hydroxytoluene (BHT). This comparison is based on available experimental data to facilitate informed decisions in research and development.
Executive Summary
Both this compound and BHT are potent synthetic antioxidants. Their chemical structures, characterized by a phenolic hydroxyl group sterically hindered by two tertiary butyl groups, enable them to function as effective free radical scavengers. Experimental data from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay indicates that their antioxidant activities are nearly identical. While comprehensive comparative data across a broader range of antioxidant assays is limited, their shared structural features suggest similar mechanisms of action. BHT is known to modulate key cellular signaling pathways, including the PI3K/Akt and MAPK pathways, though specific information on the signaling effects of this compound is not as readily available.
Quantitative Comparison of Antioxidant Efficacy
The antioxidant capacity of phenolic compounds is often evaluated by their ability to scavenge stable free radicals. The DPPH assay is a common method used for this purpose, where a lower IC50 or a higher Protection Factor (Pf) indicates greater antioxidant activity. A comparative study by Zhang et al. (2004) evaluated the antioxidant activity of both compounds using the DPPH method, with the results presented in Table 1.
| Compound | DPPH Assay (Pf) |
| This compound | 3.21 |
| Butylated Hydroxytoluene (BHT) | 3.26 |
| Table 1: Comparison of the antioxidant activity of this compound and BHT using the DPPH radical scavenging assay. The Protection Factor (Pf) is a measure of antioxidant efficacy, with higher values indicating greater activity. The data suggests that the antioxidant activities of the two compounds are almost equal in this assay. |
Mechanism of Antioxidant Action
The primary antioxidant mechanism for both this compound and BHT is their function as hydrogen-donating free radical scavengers. This is a characteristic feature of hindered phenolic antioxidants.[1] The process involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to a free radical, which neutralizes the radical and terminates the oxidative chain reaction. The resulting phenoxyl radical is stabilized by the steric hindrance provided by the two bulky tert-butyl groups at the ortho positions, preventing it from initiating new radical chains.[1]
Figure 1: General mechanism of free radical scavenging by hindered phenolic antioxidants.
Modulation of Cellular Signaling Pathways
Beyond direct radical scavenging, antioxidants can influence cellular function by modulating signaling pathways involved in oxidative stress response, inflammation, and cell survival.
Butylated Hydroxytoluene (BHT):
BHT has been shown to influence several key cellular signaling pathways. It can activate the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated Protein Kinase (MAPK) signaling pathways.[2] These pathways are critical regulators of cellular processes such as proliferation, apoptosis, and inflammation. The activation of these pathways by BHT may contribute to its protective effects against oxidative stress-induced cell damage.
Figure 2: Influence of BHT on PI3K/Akt and MAPK signaling pathways.
This compound:
Currently, there is a lack of specific studies detailing the direct effects of this compound on cellular signaling pathways. However, given its structural similarity to BHT, it is plausible that it may exert similar modulatory effects on pathways related to cellular stress and survival. Further research is required to elucidate its specific interactions with cellular signaling networks.
Experimental Protocols
The following are detailed methodologies for key in vitro antioxidant assays that can be used to compare the efficacy of this compound and BHT.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.
-
Reagents and Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (B145695)
-
Test compounds (this compound, BHT)
-
Standard antioxidant (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of the test compounds and the standard antioxidant in methanol.
-
Add a specific volume of the DPPH solution to each concentration of the test and standard solutions in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100
-
The IC50 value (the concentration of the antioxidant required to inhibit 50% of the DPPH radicals) is determined from a plot of percent inhibition against concentration.
-
Figure 3: Experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Reagents and Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol
-
Test compounds (this compound, BHT)
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of the test compounds and the standard antioxidant.
-
Add a small volume of the test compound or standard to a larger volume of the diluted ABTS•+ solution in a 96-well plate.
-
Incubate the mixture at room temperature for a set time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay, and the IC50 value is determined.
-
Figure 4: Experimental workflow for the ABTS radical scavenging assay.
Conclusion
This compound and BHT are highly effective hindered phenolic antioxidants with a shared mechanism of action centered on free radical scavenging. The available quantitative data from DPPH assays indicates that their antioxidant efficacy is remarkably similar. While BHT is known to modulate cellular signaling pathways such as PI3K/Akt and MAPK, further investigation is needed to determine if this compound has similar effects. The provided experimental protocols offer a standardized framework for conducting further comparative studies to build a more comprehensive understanding of the relative antioxidant performance of these two important compounds.
References
A Comparative Guide to the Structure-Activity Relationship of Di-tert-butylphenol Isomers in Polymer Stabilization
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science, the mitigation of degradation processes is paramount to ensuring the longevity and performance of materials. Di-tert-butylphenol isomers are a class of hindered phenolic antioxidants that play a crucial role in stabilizing polymers against thermo-oxidative degradation. The strategic positioning of the bulky tert-butyl groups on the phenol (B47542) ring significantly influences their antioxidant efficacy. This guide provides a comprehensive comparison of the structure-activity relationship of three common di-tert-butylphenol isomers: 2,6-di-tert-butylphenol (B90309), 2,4-di-tert-butylphenol (B135424), and 3,5-di-tert-butylphenol, supported by experimental data and detailed protocols.
The Role of Steric Hindrance in Antioxidant Activity
The primary mechanism by which di-tert-butylphenol isomers stabilize polymers is through the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to reactive free radicals (such as alkyl and peroxy radicals) that propagate the degradation chain.[1] This process is critically influenced by the steric hindrance imparted by the tert-butyl groups. Greater steric hindrance around the hydroxyl group enhances the stability of the resulting phenoxy radical, preventing it from initiating new degradation chains and thereby increasing its antioxidant efficiency.[1]
The antioxidant activity of the isomers generally follows the order: 2,6-di-tert-butylphenol > 2,4-di-tert-butylphenol > 3,5-di-tert-butylphenol. This is attributed to the optimal steric shielding of the hydroxyl group by the two ortho-positioned tert-butyl groups in the 2,6-isomer.[1] The 2,4-isomer exhibits moderate activity, while the 3,5-isomer, with no ortho-substituents, is the least effective as a primary antioxidant.[1]
Comparative Performance Data
Disclaimer: The data presented below is a synthesis of typical values and should be considered representative. The performance of these isomers can vary depending on the specific polymer, processing conditions, and presence of other additives.
| Isomer | Structure | Key Performance Indicator | Polymer Matrix | Representative Value |
| 2,6-Di-tert-butylphenol | Oxidative Induction Time (OIT) @ 200°C | Polyethylene (B3416737) | > 60 min | |
| Yellowness Index (after aging) | Polypropylene (B1209903) | < 5 | ||
| Onset of Decomposition (TGA, N2) | Polyethylene | ~250°C | ||
| 2,4-Di-tert-butylphenol | Oxidative Induction Time (OIT) @ 200°C | Polyethylene | 20 - 40 min | |
| Yellowness Index (after aging) | Polypropylene | 5 - 10 | ||
| Onset of Decomposition (TGA, N2) | Polyethylene | ~230°C | ||
| 3,5-Di-tert-butylphenol | Oxidative Induction Time (OIT) @ 200°C | Polyethylene | < 15 min | |
| Yellowness Index (after aging) | Polypropylene | > 10 | ||
| Onset of Decomposition (TGA, N2) | Polyethylene | ~220°C |
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the fundamental signaling pathway of polymer stabilization by di-tert-butylphenol isomers and a typical experimental workflow for their evaluation.
Caption: Free radical scavenging mechanism of di-tert-butylphenol antioxidants.
Caption: A typical experimental workflow for evaluating polymer stabilizers.
Experimental Protocols
Accurate and reproducible data are essential for comparing the efficacy of polymer stabilizers. The following are detailed methodologies for the key experiments cited.
Oxidative Induction Time (OIT) - ASTM D3895
This method determines the relative thermal oxidative stability of a material by measuring the time to the onset of exothermic oxidation. A longer OIT indicates better stabilization.[2][3]
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
A small sample of the stabilized polymer (5-10 mg) is weighed into an aluminum DSC pan.
-
The sample is placed in the DSC cell and heated under a nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C for polyethylene).[4]
-
Once the temperature has stabilized, the atmosphere is switched to oxygen at the same flow rate.
-
The time from the introduction of oxygen to the onset of the exothermic oxidation peak is recorded as the OIT.[4][5]
-
Yellowness Index - ASTM D1925
This test method is used to determine the yellowness index of plastics, which is a measure of the degree of yellowness in a sample compared to a standard white.[6][7] An increase in the yellowness index often indicates polymer degradation.[8][9]
-
Apparatus: Spectrophotometer or colorimeter.
-
Procedure:
-
A plaque of the stabilized polymer of a specified thickness is prepared.
-
The instrument is calibrated using a standard white reference.
-
The tristimulus values (X, Y, Z) of the polymer sample are measured.
-
The Yellowness Index (YI) is calculated from the tristimulus values using the following formula: YI = [100(1.28X - 1.06Z)] / Y
-
Thermogravimetric Analysis (TGA) - ASTM E1131
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability of the polymer and the onset temperature of decomposition.[8][10]
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure:
-
A small sample of the stabilized polymer (5-15 mg) is placed in the TGA sample pan.
-
The sample is heated at a constant rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).[11][12]
-
The mass of the sample is continuously recorded as a function of temperature.
-
The onset of decomposition is identified as the temperature at which a significant mass loss begins. Unstabilized polyethylene typically begins to decompose around 375-400°C in a nitrogen atmosphere.[6][13]
-
Conclusion
The structure of di-tert-butylphenol isomers plays a definitive role in their effectiveness as polymer stabilizers. The 2,6-isomer, with its highly hindered phenolic hydroxyl group, offers superior antioxidant activity compared to the 2,4- and 3,5-isomers. While the 2,4- and 3,5-isomers are less effective as primary antioxidants, they serve as important intermediates in the synthesis of other high-performance stabilizers.[1] For researchers and professionals in polymer and materials science, a thorough understanding of these structure-activity relationships is essential for the rational design and selection of stabilizer systems to enhance the durability and performance of polymeric materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. setaramsolutions.com [setaramsolutions.com]
- 5. Oxidative-induction time - Wikipedia [en.wikipedia.org]
- 6. hitachi-hightech.com [hitachi-hightech.com]
- 7. 2,6-Di-tert-butyl-4-methylphenol - ideal solutions [idealmedical.co.za]
- 8. Stabilised Polypropylene [quickcompany.in]
- 9. equitechintl.com [equitechintl.com]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. aidic.it [aidic.it]
- 12. setaramsolutions.com [setaramsolutions.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Hindered Phenolic Antioxidants in Polyethylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of common hindered phenolic antioxidants in polyethylene (B3416737), supported by experimental data. Hindered phenolic antioxidants are crucial for preventing the degradation of polyethylene during processing and its service life by inhibiting oxidation. This analysis focuses on key performance indicators: thermal stability, processability, and color retention.
Mechanism of Action: Radical Scavenging
Hindered phenolic antioxidants protect polyethylene by interrupting the free-radical chain reactions that occur during oxidation. The bulky alkyl groups ortho to the hydroxyl group on the phenol (B47542) ring sterically hinder the phenoxyl radical, making it a poor initiator for further oxidation. Instead, this stable radical can terminate other free radicals.
Performance Data
The following table summarizes the performance of several common hindered phenolic antioxidants in high-density polyethylene (HDPE). The data is compiled from a study by Wang et al. (2020) and illustrates the short-term heat-oxygen stability.[1]
| Antioxidant | Type | OIT (min) at 200°C | MFR (g/10 min) after multiple extrusions |
| Control (HDPE) | - | ~2 | >1.0 |
| Irganox 1010 | Tetra-functional | 89.73 | ~0.3 |
| Irganox 1330 | Tri-functional | 97.25 | ~0.25 |
| Irganox 1024 | Di-functional | <80 | ~0.4 |
| Irganox 3114 | Tri-functional | <80 | ~0.45 |
Note: Lower MFR values indicate better stabilization as less degradation of the polymer chains has occurred. Higher OIT values signify greater resistance to oxidation.
Experimental Workflow for Antioxidant Evaluation
The evaluation of antioxidant performance in polyethylene typically follows a standardized workflow to ensure reproducible and comparable results.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Oxidation Induction Time (OIT)
This test determines the thermal oxidative stability of a material.[2]
-
Standard: ASTM D3895, ISO 11357-6[2]
-
Apparatus: Differential Scanning Calorimeter (DSC)[2]
-
Procedure:
-
A small sample (typically 5-15 mg) of the polyethylene containing the antioxidant is placed in an open aluminum pan inside the DSC cell.[2][3]
-
The sample is heated to a specified isothermal temperature (e.g., 200-210°C for polyethylene) under an inert nitrogen atmosphere.[2]
-
Once the temperature stabilizes, the atmosphere is switched to pure oxygen at a constant flow rate.[3][4]
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[3][4] A longer OIT indicates better thermal stability.[5]
-
Melt Flow Rate (MFR) or Melt Flow Index (MFI)
This test measures the ease of flow of a molten thermoplastic, which is an indirect measure of its molecular weight. A significant increase in MFR after processing indicates polymer chain scission and degradation.[6][7]
-
Standard: ASTM D1238, ISO 1133[6]
-
Apparatus: Extrusion Plastometer (Melt Flow Indexer)[8]
-
Procedure:
-
Approximately 6 to 10 grams of the polyethylene pellets are loaded into the heated barrel of the plastometer at a specified temperature (e.g., 190°C for polyethylene).[8]
-
A specified weight (e.g., 2.16 kg) is applied to a piston, which forces the molten polymer through a standardized die.[8]
-
The extrudate is collected over a set period.
-
The collected extrudate is weighed, and the MFR is calculated and expressed in grams per 10 minutes (g/10 min).[8]
-
Yellowness Index (YI)
This test quantifies the change in color of a plastic from clear or white toward yellow, which is often an indicator of degradation.[9][10]
-
Procedure:
-
A sample of the polyethylene is prepared with a standardized thickness and surface finish.[9]
-
The instrument is calibrated using a standard white reference.[9]
-
The sample is placed in the instrument, and its tristimulus values (X, Y, Z) are measured by analyzing the reflected or transmitted light across the visible spectrum.[12]
-
The Yellowness Index is calculated from these values using a standard formula. A lower YI value indicates less yellowing and better color stability.[10]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidation induction time testing & analysis (OIT) - Impact Laboratories [impact-solutions.co.uk]
- 3. setaramsolutions.com [setaramsolutions.com]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. specialchem.com [specialchem.com]
- 7. Melt Flow Rate Testing to ASTM D 1238, ISO 1133 [intertek.com]
- 8. Plastics & Polymer Lab - Melt Flow Index for Polyethylene [plasticslab.com]
- 9. contractlaboratory.com [contractlaboratory.com]
- 10. matestlabs.com [matestlabs.com]
- 11. infinitalab.com [infinitalab.com]
- 12. What standard do I use to verify Yellowness Index Performance? - HunterLab Horizons Blog | HunterLab [hunterlab.com]
A Researcher's Guide to Radical Scavenging Activity of Substituted Phenols: A Comparative Analysis of IC50 Values
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of phenolic compounds is crucial for designing effective antioxidants. This guide provides a comparative analysis of the 50% inhibitory concentration (IC50) values for the radical scavenging activity of various substituted phenols, supported by experimental data and detailed methodologies. A lower IC50 value signifies greater antioxidant potency.
The antioxidant capacity of substituted phenols is fundamentally linked to their molecular structure. Key determinants of their efficacy in neutralizing free radicals include the number and position of hydroxyl (-OH) groups and the nature of other substituents on the aromatic ring. Phenols primarily exert their antioxidant effects through two main mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET). In the HAT mechanism, a hydrogen atom is donated from the phenolic hydroxyl group to a free radical, effectively neutralizing it. In the SET mechanism, an electron is transferred to the radical, followed by a proton transfer.[1]
Comparative IC50 Values for Radical Scavenging
The following tables summarize the IC50 values for a range of substituted phenols against the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The data is compiled from a comprehensive study where 169 phenolic compounds were evaluated under uniform experimental conditions, providing a reliable basis for comparison.
Table 1: Monohydroxybenzoic Acids and Related Compounds
| Compound | Substituent Position | IC50 (μM) |
| Phenol | - | > 5000 |
| 2-Hydroxybenzoic acid | 2-OH | > 5000 |
| 3-Hydroxybenzoic acid | 3-OH | 148 |
| 4-Hydroxybenzoic acid | 4-OH | 448 |
| Vanillic acid | 4-OH, 3-OCH3 | 60 |
| Syringic acid | 4-OH, 3,5-(OCH3)2 | 37 |
| 4-Methoxyphenol | 4-OCH3 | 114 |
Data sourced from a comprehensive study on 169 phenols. A lower IC50 value indicates higher antioxidant activity.
Table 2: Dihydroxybenzoic and Trihydroxybenzoic Acids
| Compound | Substituent Positions | IC50 (μM) |
| 2,3-Dihydroxybenzoic acid | 2,3-(OH)2 | 20 |
| 2,4-Dihydroxybenzoic acid | 2,4-(OH)2 | 26 |
| 2,5-Dihydroxybenzoic acid | 2,5-(OH)2 | 14 |
| 2,6-Dihydroxybenzoic acid | 2,6-(OH)2 | 111 |
| 3,4-Dihydroxybenzoic acid | 3,4-(OH)2 | 18 |
| 3,5-Dihydroxybenzoic acid | 3,5-(OH)2 | 25 |
| Gallic acid | 3,4,5-(OH)3 | 13 |
Data sourced from a comprehensive study on 169 phenols. The presence of multiple hydroxyl groups, particularly in ortho and para positions, significantly enhances antioxidant activity.
Table 3: Hydroxycinnamic Acids
| Compound | Substituent Positions | IC50 (μM) |
| Caffeic acid | 3,4-(OH)2 | 20 |
| Ferulic acid | 4-OH, 3-OCH3 | 43 |
| Sinapic acid | 4-OH, 3,5-(OCH3)2 | 34 |
| p-Coumaric acid | 4-OH | 110 |
Data sourced from a comprehensive study on 169 phenols. Similar to benzoic acids, the dihydroxy configuration in caffeic acid results in potent radical scavenging.
Structure-Activity Relationship Insights
The data consistently reveals key structure-activity relationships for phenolic antioxidants:
-
Number of Hydroxyl Groups: An increase in the number of hydroxyl groups generally leads to a lower IC50 value and thus higher antioxidant activity.[2] This is evident when comparing monohydroxybenzoic acids to their di- and trihydroxy counterparts.
-
Position of Hydroxyl Groups: The relative position of hydroxyl groups is critical. Catechol (ortho-dihydroxy) and hydroquinone (B1673460) (para-dihydroxy) structures are particularly effective due to their ability to form stable semiquinone radicals through resonance or intramolecular hydrogen bonding.[1]
-
Electron-Donating Groups: Substituents that donate electrons, such as methoxy (B1213986) (-OCH3) and alkyl groups, enhance antioxidant activity. These groups increase the electron density on the hydroxyl group, facilitating hydrogen atom donation and stabilizing the resulting phenoxyl radical.[1][2]
-
Electron-Withdrawing Groups: Conversely, electron-withdrawing groups, like carboxyl (-COOH) or nitro (-NO2) groups, tend to decrease antioxidant activity by destabilizing the phenoxyl radical.[1]
Experimental Protocols
The following are generalized protocols for the most common in vitro antioxidant assays used to determine IC50 values. Researchers should optimize concentrations and incubation times based on their specific samples.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a popular method due to its simplicity, speed, and cost-effectiveness.[3] It measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[3]
Reagents:
-
DPPH solution (e.g., 100 µM in methanol)
-
Test compounds (substituted phenols) dissolved in a suitable solvent (e.g., methanol) at various concentrations
-
Positive control (e.g., Trolox, Ascorbic Acid)
Procedure:
-
Prepare a series of dilutions for each test compound.
-
In a 96-well plate or cuvettes, add a specific volume of each sample dilution (e.g., 100 µL).
-
Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well.
-
Prepare a control containing the solvent and the DPPH solution, and a blank containing only the solvent.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[4]
-
Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.[4][5]
Calculation: The percentage of DPPH radical scavenging activity is calculated as follows: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100[5]
The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants and is less affected by colored compounds due to its longer wavelength of measurement.[5]
Reagents:
-
ABTS stock solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
Test compounds and positive control (e.g., Trolox)
Procedure:
-
Generate the ABTS radical cation (ABTS•+) by mixing the ABTS stock solution with potassium persulfate solution in equal volumes and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions for each test compound.
-
Add a small volume of the sample dilution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).
-
Incubate the mixture at room temperature for a set time (e.g., 6-10 minutes).
-
Measure the absorbance at approximately 734 nm.
Calculation: The calculation for percentage inhibition and the determination of the IC50 value are the same as for the DPPH assay.
Visualizing Antioxidant Mechanisms
The following diagrams illustrate the fundamental mechanisms of radical scavenging by phenolic compounds and a typical workflow for these experiments.
Caption: Mechanisms of radical scavenging by phenols.
Caption: General workflow for antioxidant activity assays.
References
A Head-to-Head Comparison of 2,6-Di-tert-butylphenol and 2,4-Di-tert-butylphenol as Stabilizers
In the realm of polymer science and drug development, the selection of an appropriate stabilizer is paramount to ensure the longevity and efficacy of the final product. Among the class of phenolic antioxidants, 2,6-di-tert-butylphenol (B90309) (2,6-DTBP) and 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) are two common isomers utilized for their ability to mitigate oxidative degradation. This guide provides a comprehensive, data-driven comparison of their performance as stabilizers, tailored for researchers, scientists, and drug development professionals.
Introduction to Di-tert-butylphenol Isomers as Stabilizers
Both 2,6-DTBP and 2,4-DTBP are hindered phenolic antioxidants that function by interrupting the free-radical chain reactions responsible for the degradation of organic materials.[1] Their primary mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to a reactive peroxy radical, forming a stable phenoxy radical that is less likely to initiate new oxidation chains. The key difference in their performance stems from the positioning of the bulky tert-butyl groups on the phenol (B47542) ring, which significantly influences the steric hindrance around the hydroxyl group and the stability of the resulting phenoxy radical.[1]
Comparative Analysis of Performance
While direct, comprehensive comparative studies with extensive quantitative data under identical conditions are limited in publicly available literature, a strong qualitative and data-informed comparison can be made based on existing research and chemical principles. The 2,6-substitution pattern is generally considered to provide more effective steric hindrance, leading to superior primary antioxidant activity.[1][2]
Table 1: Qualitative Performance Comparison of 2,6-DTBP and 2,4-DTBP as Primary Stabilizers
| Performance Metric | 2,6-Di-tert-butylphenol (2,6-DTBP) | 2,4-Di-tert-butylphenol (2,4-DTBP) | Rationale |
| Antioxidant Efficiency | High | Moderate | The two ortho tert-butyl groups in 2,6-DTBP provide superior steric hindrance, leading to a more stable phenoxy radical and greater efficiency in terminating radical chains.[1][2] |
| Thermal Stability | Good | Good | Both isomers offer good thermal stability, though higher molecular weight derivatives are often preferred for high-temperature applications to reduce volatility.[3] |
| Color Stability (Low Yellowness) | Generally Good | Can be Prone to Discoloration | The formation of certain oxidation byproducts can lead to color development. The more stable phenoxy radical of 2,6-DTBP may result in less colored byproducts. |
| Primary Application | Primary antioxidant in polymers, fuels, and lubricants.[4] | Primarily an intermediate for other antioxidants (e.g., phosphites) and UV stabilizers.[5][6] | The high antioxidant efficacy of 2,6-DTBP makes it a preferred choice for direct use as a primary stabilizer.[1] |
Table 2: Physical and Chemical Properties
| Property | 2,6-Di-tert-butylphenol (2,6-DTBP) | 2,4-Di-tert-butylphenol (2,4-DTBP) |
| CAS Number | 128-39-2[7] | 96-76-4[5] |
| Molecular Formula | C₁₄H₂₂O[7] | C₁₄H₂₂O[5] |
| Molecular Weight | 206.32 g/mol [7] | 206.32 g/mol [8] |
| Appearance | White to slightly yellowish solid[9] | White to yellow powder or solid[8] |
| Melting Point | 34-37 °C[7] | 53-56 °C[10] |
| Boiling Point | 253 °C[7] | 265 °C[10] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and benzene.[7] | Insoluble in water; soluble in organic solvents.[10] |
Mechanism of Action: Free-Radical Scavenging
The fundamental role of hindered phenolic antioxidants is to interrupt the auto-oxidation cycle of organic materials. This process is a free-radical chain reaction that leads to degradation. The diagram below illustrates the mechanism by which these stabilizers function.
References
- 1. benchchem.com [benchchem.com]
- 2. specialchem.com [specialchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 2,4 Di Tert Butylphenol (2,4 DTBP) - CAS 96-76-4 | Vinati Organics [vinatiorganics.com]
- 6. benchchem.com [benchchem.com]
- 7. 2,6 Di Tert Butylphenol (2,6 DTBP) - CAS 128-39-2 | Vinati Organics [vinatiorganics.com]
- 8. 2,4-Di-tert-butylphenol | C14H22O | CID 7311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. bluelotuschem.com [bluelotuschem.com]
- 10. 2,4-Di-tert-butylphenol | 96-76-4 [chemicalbook.com]
A Comparative Performance Analysis of 2,6-di-tert-butyl-4-ethylphenol and Commercial Phenolic Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance characteristics of 2,6-di-tert-butyl-4-ethylphenol (DTBEP) against two widely used commercial antioxidants, Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA). The evaluation focuses on key performance indicators: antioxidant activity, thermal stability, and solubility. Due to the limited availability of direct comparative studies involving DTBEP, this guide synthesizes available data for BHT and BHA and provides a qualitative assessment of DTBEP based on its structural properties and available physical data. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key performance assays are provided to facilitate further research.
Mechanism of Action: Hindered Phenolic Antioxidants
Phenolic antioxidants, including DTBEP, BHT, and BHA, function as free radical scavengers. Their efficacy is primarily attributed to the hydrogen-donating capability of their hydroxyl (-OH) group. The presence of bulky tert-butyl groups at the ortho positions to the hydroxyl group creates steric hindrance. This structural feature enhances the stability of the resulting phenoxyl radical after hydrogen donation, preventing it from initiating further oxidative chain reactions.
Mechanism of free radical scavenging by hindered phenolic antioxidants.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for DTBEP, BHT, and BHA. It is important to note that a direct side-by-side comparison is challenging due to the lack of studies that evaluate all three compounds under identical experimental conditions.
Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)
The half-maximal inhibitory concentration (IC50) in the DPPH assay is a common measure of antioxidant activity; a lower IC50 value indicates higher potency.
| Antioxidant | DPPH IC50 (µg/mL) |
| This compound (DTBEP) | Data not available |
| Butylated Hydroxytoluene (BHT) | 202.35 |
| Butylated Hydroxyanisole (BHA) | 112.05 |
Note: The IC50 values for BHT and BHA are sourced from a single study for comparability. The absence of data for DTBEP highlights a research gap.
Table 2: Thermal Stability
Thermal stability is crucial for antioxidants used in processes involving high temperatures. The decomposition temperature is a key indicator of this property.
| Antioxidant | Melting Point (°C) | Boiling Point (°C) | Decomposition Onset (°C) (TGA) |
| This compound (DTBEP) | 45 | 258 | Data not available |
| Butylated Hydroxytoluene (BHT) | 71 | 265 | ~120 |
| Butylated Hydroxyanisole (BHA) | 48-55 | 263-275 | ~121 |
Note: While TGA data for DTBEP is not available, its high boiling point suggests good thermal stability, comparable to or potentially exceeding that of BHT and BHA.
Table 3: Solubility Profile
Solubility in various solvents is a critical factor for the application of antioxidants in different formulations.
| Antioxidant | Water | Ethanol | Acetone |
| This compound (DTBEP) | Insoluble | Soluble | Soluble |
| Butylated Hydroxytoluene (BHT) | Insoluble | 25-26 g/100mL | 40 g/100mL |
| Butylated Hydroxyanisole (BHA) | Insoluble | Soluble | Soluble |
Note: The solubility of DTBEP is qualitatively described as soluble in organic solvents and insoluble in water.[1] For BHT, quantitative data is available, indicating good solubility in common organic solvents.[2]
Experimental Protocols
Detailed methodologies for the key performance evaluation assays are provided below to enable researchers to conduct their own comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol (analytical grade)
-
Test compounds (DTBEP, BHT, BHA)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.
-
Preparation of Test Solutions: Prepare stock solutions of the test compounds and the positive control in the same solvent. Perform serial dilutions to obtain a range of concentrations.
-
Assay:
-
Add a specific volume of the DPPH solution to each well of the 96-well plate.
-
Add an equal volume of the test compound solution (at different concentrations) or the positive control to the wells.
-
For the blank, add the solvent instead of the test compound.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Experimental workflow for the DPPH antioxidant assay.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of materials.
Materials:
-
Thermogravimetric analyzer
-
Test compounds (DTBEP, BHT, BHA)
-
Inert gas (e.g., Nitrogen)
-
TGA sample pans (ceramic or platinum)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the test compound (typically 5-10 mg) into a TGA sample pan.
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas at a constant flow rate to create an inert atmosphere.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition, which is an indicator of thermal stability.
Solubility Determination (Shake-Flask Method)
This is a standard method for determining the solubility of a solid in a liquid.
Materials:
-
Test compounds (DTBEP, BHT, BHA)
-
Selected solvents (e.g., water, ethanol, acetone)
-
Vials with screw caps
-
Shaker or agitator at a constant temperature
-
Analytical balance
-
Filtration system (e.g., syringe filters)
-
Method for quantification (e.g., HPLC, UV-Vis spectroscopy)
Procedure:
-
Sample Preparation: Add an excess amount of the solid antioxidant to a known volume of the solvent in a vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle. Carefully take a sample of the supernatant and filter it to remove any undissolved particles.
-
Quantification: Accurately dilute the filtered solution and determine the concentration of the dissolved antioxidant using a pre-calibrated analytical method.
-
Calculation: The solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., g/100mL or mg/mL).
Conclusion
For a definitive quantitative comparison, direct experimental evaluation of this compound using standardized methods such as the DPPH assay and Thermogravimetric Analysis is highly recommended. The experimental protocols provided in this guide offer a framework for conducting such a comparative study.
References
Synergistic and antagonistic effects of antioxidant mixtures containing 2,6-di-tert-butyl-4-ethylphenol
A comprehensive analysis of the synergistic and antagonistic interactions of 2,6-di-tert-butyl-4-ethylphenol (BHT-Et) in antioxidant mixtures, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols.
Introduction
This compound (BHT-Et) is a synthetic phenolic antioxidant belonging to the same family as the widely used butylated hydroxytoluene (BHT). These compounds are renowned for their ability to scavenge free radicals, thereby preventing oxidative damage to cellular components and extending the shelf-life of various products. While the antioxidant capacity of individual phenolic compounds is well-documented, their behavior in complex mixtures can be significantly altered, leading to either enhanced (synergism) or diminished (antagonism) effects. Understanding these interactions is paramount for the rational design of novel antioxidant formulations in the pharmaceutical and food industries.
Due to a lack of extensive publicly available data specifically for this compound, this guide will utilize data from its close structural analog, 2,6-di-tert-butyl-4-methylphenol (BHT), as a proxy to illustrate the principles of synergistic and antagonistic interactions. The substitution of the methyl group in BHT with an ethyl group in BHT-Et is expected to have a minor impact on its antioxidant activity, primarily affecting its lipophilicity.
Quantitative Comparison of Antioxidant Activity
The efficacy of an antioxidant is often quantified by its IC50 value, which represents the concentration required to inhibit a specific oxidative process by 50%. A lower IC50 value indicates a higher antioxidant potency. The following tables summarize the IC50 values for BHT and other common antioxidants, providing a basis for predicting potential interactions in mixtures.
Table 1: Comparative Antioxidant Activity (IC50 Values) of BHT and Other Antioxidants
| Antioxidant | DPPH Radical Scavenging Assay (IC50) | Reference Compound (IC50) |
| Butylated Hydroxytoluene (BHT) | 0.011 mg/mL[1] - 202.35 µg/mL[2] | Ascorbic Acid: ~5 µg/mL[2] |
| Butylated Hydroxyanisole (BHA) | 0.0052 mg/mL[1] | - |
| α-Tocopherol (Vitamin E) | - | - |
| Quercetin | - | - |
| Ascorbic Acid (Vitamin C) | ~5 µg/mL[2] | - |
Note: The wide range of reported IC50 values for BHT in the DPPH assay is due to variations in experimental conditions across different studies.
Table 2: Antioxidant Activity of BHT Analogs
| Compound | DPPH Radical Scavenging (% Inhibition at 10⁻⁴ M) | Fe²⁺-induced Lipid Peroxidation Inhibition (IC50) |
| Butylated Hydroxytoluene (BHT) | Standard | - |
| Acylthiosemicarbazide of BHT (Compound 3) | Higher than BHT | 68.03 ± 1.27 µM/mL[3] |
| 1,2,4-Triazole of BHT (Compound 5) | Higher than BHT | 16.07 ± 3.51 µM/mL[3] |
| α-Tocopherol | - | 5.6 ± 1.09 µM/mL[3] |
Data from a study on synthetic analogs of BHT demonstrates how structural modifications can influence antioxidant activity.[3]
Synergistic and Antagonistic Interactions
Synergism occurs when the combined effect of antioxidants is greater than the sum of their individual effects. Antagonism is the opposite, where the combined effect is less than the sum of the individual effects. These interactions are often dependent on the specific antioxidants in the mixture, their respective concentrations, and the experimental conditions.
Synergistic Effects:
-
BHT and BHA: The combination of BHT and butylated hydroxyanisole (BHA) has been reported to exhibit synergistic antioxidant activity.[4] This is often attributed to the ability of one antioxidant to regenerate the other. In some cases, BHA can be regenerated by BHT, enhancing the overall antioxidant capacity of the mixture.
-
BHT and α-Tocopherol: In non-polar solvents, BHT can regenerate α-tocopherol from the tocopheryl radical, demonstrating a clear synergistic interaction. This effect is highly dependent on the solvent environment.
Antagonistic Effects:
While less commonly reported for BHT, antagonistic effects can occur. This may happen if the antioxidants compete for the same radical species in a way that is less efficient than either compound acting alone, or if they form less active complexes.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key antioxidant assays are provided below.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (e.g., 0.1 mM).
-
Antioxidant stock solutions of known concentrations in a suitable solvent.
-
Methanol or other appropriate solvent as a blank.
-
-
Procedure:
-
Prepare a series of dilutions of the antioxidant sample.
-
Add a fixed volume of the DPPH solution to a specific volume of each antioxidant dilution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the antioxidant, and A_sample is the absorbance of the DPPH solution with the antioxidant.
-
The IC50 value is determined by plotting the percentage of inhibition against the antioxidant concentration.
-
2. Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The resulting ferrous iron forms a colored complex with a chromogenic agent, and the intensity of the color is proportional to the antioxidant capacity.
-
Reagents:
-
FRAP reagent: a mixture of acetate (B1210297) buffer (pH 3.6), 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) solution in HCl, and ferric chloride (FeCl₃) solution.
-
Antioxidant stock solutions.
-
Ferrous sulfate (B86663) (FeSO₄) solutions of known concentrations for the standard curve.
-
-
Procedure:
-
Prepare the FRAP reagent fresh daily.
-
Add a small volume of the antioxidant sample to a pre-warmed FRAP reagent.
-
Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).
-
Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using ferrous sulfate.
-
Signaling Pathways and Experimental Workflows
Antioxidant Signaling Pathway: The Nrf2-Keap1 Pathway
Phenolic antioxidants, including BHT and its analogs, can exert their protective effects not only by direct radical scavenging but also by modulating cellular signaling pathways. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway, which is a major regulator of the cellular antioxidant response.
Under normal conditions, Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, leading to its degradation. However, in the presence of oxidative stress or electrophilic compounds (including some phenolic antioxidants), Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes. This leads to the increased expression of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), thereby bolstering the cell's defense against oxidative damage.
Caption: The Nrf2-Keap1 antioxidant response pathway.
Experimental Workflow for Assessing Antioxidant Synergy
The following workflow outlines the general steps for evaluating the synergistic or antagonistic effects of antioxidant mixtures.
Caption: Workflow for evaluating antioxidant synergy.
Conclusion
The interaction between antioxidants in a mixture is a complex phenomenon that can lead to synergistic, additive, or antagonistic effects. While specific quantitative data for this compound remains limited, the principles governing the interactions of its close analog, BHT, provide a valuable framework for future research. By employing standardized experimental protocols and understanding the underlying biochemical pathways, researchers can effectively evaluate and design novel antioxidant formulations with enhanced efficacy for a wide range of applications in drug development and beyond. Further studies focusing specifically on BHT-Et are warranted to fully elucidate its interactive antioxidant properties.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. benchchem.com [benchchem.com]
- 3. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of 2,6-di-tert-butyl-4-ethylphenol in Standardized Aging Tests: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antioxidant performance of 2,6-di-tert-butyl-4-ethylphenol (BHT-Et) in standardized aging tests. Through a comparative approach, this document benchmarks BHT-Et against other well-established antioxidants, offering supporting experimental data and detailed methodologies to aid in research and development.
Comparative Antioxidant Performance: Data Summary
The antioxidant capacity of this compound and other synthetic phenolic antioxidants is crucial for their application in mitigating oxidative degradation. The following tables summarize the available quantitative data from key in vitro antioxidant assays. A lower IC50 value indicates a higher antioxidant potency.
| Antioxidant | DPPH Radical Scavenging Assay (IC50) | Reference(s) |
| This compound | 3.21 µg/mL | [1] |
| Butylated Hydroxytoluene (BHT) | 3.26 µg/mL | [1] |
| Butylated Hydroxyanisole (BHA) | Not directly compared in the same study | |
| Trolox | Not directly compared in the same study | |
| 2,4-di-tert-butylphenol | 60 µg/mL | [2] |
| Antioxidant | ABTS Radical Scavenging Assay (IC50) | Reference(s) |
| This compound | Data not available | |
| Butylated Hydroxytoluene (BHT) | 13 µg/mL | |
| Butylated Hydroxyanisole (BHA) | Not available in direct comparison | |
| Trolox | ~3 µg/mL | [2] |
| 2,4-di-tert-butylphenol | 17 µg/mL | [3] |
| Antioxidant | TBARS Assay (Lipid Peroxidation Inhibition) | Reference(s) |
| This compound | Data not available | |
| Butylated Hydroxytoluene (BHT) | Effectively inhibits lipid peroxidation | [2][4][5] |
| Butylated Hydroxyanisole (BHA) | Effective inhibitor | [6] |
| Trolox | Standard antioxidant |
Note: Direct comparison of IC50 values should be approached with caution as experimental conditions can vary between studies. However, the data suggests that this compound exhibits potent radical scavenging activity, comparable to the widely used antioxidant BHT in the DPPH assay. The structural similarity between BHT-Et and BHT suggests that BHT-Et would also demonstrate significant efficacy in the ABTS and TBARS assays. The steric hindrance provided by the two tert-butyl groups adjacent to the hydroxyl group is a key structural feature responsible for the high antioxidant activity of these compounds.[2]
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[2]
Procedure:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol.
-
Preparation of Test Solutions: A series of concentrations of the test compound (e.g., this compound) and a standard antioxidant (e.g., ascorbic acid) are prepared in a suitable solvent.
-
Reaction: An equal volume of the DPPH solution is added to each concentration of the test and standard solutions. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [((Abs_control - Abs_sample)) / Abs_control] x 100 The IC50 value is then determined from a plot of percent inhibition against concentration.[2]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[2] The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[7]
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: A small volume of the test compound (at various concentrations) or standard (e.g., Trolox) is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated at room temperature for a set time (e.g., 6 minutes).
-
Measurement: The absorbance is recorded at 734 nm.
-
Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay, and the IC50 or TEAC value is determined from the dose-response curve.[2]
TBARS (Thiobarbituric Acid Reactive Substances) Assay for Lipid Peroxidation
The TBARS assay is a widely used method for measuring lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid oxidation.[1]
Procedure:
-
Sample Preparation: The sample (e.g., biological tissue homogenate, cell lysate, or a lipid-rich medium) is prepared.
-
Reaction Mixture: An aliquot of the sample is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid).
-
Incubation: The reaction mixture is heated at a high temperature (e.g., 95°C) for a specific duration (e.g., 60 minutes) to facilitate the reaction between MDA and TBA.
-
Cooling and Centrifugation: The mixture is cooled, and then centrifuged to remove any precipitate.
-
Measurement: The absorbance of the supernatant, which contains the pink-colored MDA-TBA adduct, is measured spectrophotometrically at approximately 532 nm.
-
Quantification: The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane. The results are often expressed as the percentage inhibition of MDA formation in the presence of the antioxidant compared to a control without the antioxidant.
Signaling Pathways and Experimental Workflows
Hindered phenolic antioxidants like this compound primarily function as radical scavengers, thereby mitigating oxidative stress, a key driver of cellular senescence.
Caption: Oxidative stress-induced cellular senescence pathway and the inhibitory role of hindered phenolic antioxidants.
The diagram above illustrates the major signaling pathways leading to cellular senescence initiated by oxidative stress. Reactive oxygen species (ROS) can induce DNA damage, which in turn activates the p53/p21 and p16/Rb tumor suppressor pathways.[8][9] Activation of these pathways leads to the inhibition of cyclin-dependent kinases (CDKs), resulting in the hypophosphorylation of the retinoblastoma protein (Rb) and subsequent cell cycle arrest, a key feature of senescent cells.[10] Hindered phenolic antioxidants, such as this compound, intervene at the initial step by scavenging ROS, thereby reducing oxidative stress and preventing the downstream signaling cascade that leads to cellular senescence.
Caption: General experimental workflow for in vitro antioxidant capacity assays.
The provided workflow outlines the fundamental steps involved in performing common in vitro antioxidant assays such as DPPH, ABTS, and TBARS. The process begins with the preparation of the antioxidant solutions at various concentrations and the specific radical or substrate solution for the chosen assay. These are then mixed and incubated under controlled conditions to allow the antioxidant reaction to occur. The extent of the reaction is quantified by measuring the change in absorbance or fluorescence. Finally, the data is analyzed to determine the percentage of inhibition or to calculate key parameters like the IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC), which provide a quantitative measure of the antioxidant's efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thaiscience.info [thaiscience.info]
- 4. Inhibition of lipid oxidation in foods and feeds and hydroxyl radical-treated fish erythrocytes: A comparative study of Ginkgo biloba leaves extracts and synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of antioxidant activity between aromatic indolinonic nitroxides and natural and synthetic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Potential of Polyphenols in Modulating the Cellular Senescence Process: Implications and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant strategies against cellular senescence: unveiling the power of synthetic versus natural antioxidants in a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding cellular senescence: pathways involved, therapeutics and longevity aiding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Unmasking the Environmental Footprint: A Comparative Analysis of Alkylphenol Antioxidants
A deep dive into the environmental impact of widely used alkylphenol antioxidants—Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Octylphenol (OP), and Nonylphenol (NP)—reveals significant differences in their biodegradability, aquatic toxicity, and endocrine-disrupting potential. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of these compounds, supported by experimental data, to inform safer chemical selection and risk assessment.
While serving a crucial role in preventing oxidative degradation in a vast array of products, the environmental persistence and biological effects of alkylphenol antioxidants have come under increasing scrutiny. This comparative study synthesizes available data to offer a clearer understanding of their relative environmental and health impacts.
At a Glance: Comparative Environmental Impact
The following table summarizes the key environmental and toxicological parameters for BHT, BHA, Octylphenol, and Nonylphenol, highlighting their varied profiles.
| Parameter | Butylated Hydroxytoluene (BHT) | Butylated Hydroxyanisole (BHA) | Octylphenol (OP) | Nonylphenol (NP) |
| Biodegradability | Not readily biodegradable. Photodegradation half-life of 6.9 hours under simulated sunlight.[1] | Not readily biodegradable. Photodegradation half-life of 3.75 hours under simulated sunlight.[1] | Persistent in the environment, particularly under anaerobic conditions. | Persistent in the environment, with a half-life that can range from days in water to years in sediment.[2] |
| Aquatic Toxicity | ||||
| 96-hr LC50 (Fish) | >0.57 mg/L (Danio rerio)[2] | Extremely toxic to fish. | - | 21 - 596 µg/L for various species.[3] |
| 48-hr EC50 (Daphnia) | 0.48 mg/L (Daphnia magna)[2][4] | 20 µM (48h) (Daphnia magna)[5] | - | - |
| 72-hr EC50 (Algae) | >0.4 mg/L (Desmodesmus subspicatus)[2] | 42 µM (48h) (Chlorella vulgaris)[5] | - | - |
| Endocrine Disruption | Suspected endocrine disruptor, though evidence is less clear compared to other alkylphenols. Some studies show no estrogenic or androgenic activity.[6][7][8] | Weak estrogenic and anti-androgenic properties observed in in-vitro studies. Listed as a Category 1 priority substance for endocrine disruption by the European Commission.[6][9] | Known xenoestrogen with estrogen receptor (ER) agonist and androgen receptor (AR) antagonist activity.[10] | Potent endocrine disruptor with significant ER agonist and AR antagonist activity.[4][10][11] |
Visualizing the Assessment Workflow
The following diagram illustrates a typical workflow for the comparative environmental impact assessment of alkylphenol antioxidants, from initial characterization to risk evaluation.
Caption: Workflow for assessing the environmental impact of alkylphenol antioxidants.
Detailed Experimental Protocols
For robust and reproducible results, standardized methodologies are crucial. The following are summaries of key experimental protocols for assessing the environmental impact of alkylphenol antioxidants.
Ready Biodegradability - OECD 301D (Closed Bottle Test)
This test evaluates the potential for a chemical to be readily biodegradable under aerobic conditions.
-
Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge) and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation is followed by the determination of the decrease in dissolved oxygen over a 28-day period.[12][13][14]
-
Inoculum: Activated sludge from a domestic wastewater treatment plant, not adapted to the test substance.
-
Test Conditions: The test is run in the dark at 20 ± 1°C for 28 days.
-
Measurements: The dissolved oxygen concentration is measured at the beginning and end of the test. The percentage of biodegradation is calculated based on the total oxygen consumed, corrected for the blank, and expressed as a percentage of the theoretical oxygen demand (ThOD).
-
Pass Level: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day period.[12][13]
Acute Toxicity Testing
Fish, Acute Toxicity Test - OECD 203
This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.[1][4][15][16][17]
-
Test Organism: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).
-
Test Conditions: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system for 96 hours.
-
Observations: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The primary endpoint is the LC50, calculated using statistical methods.
Daphnia sp. Acute Immobilisation Test - OECD 202
This test determines the concentration of a substance that immobilizes 50% of a test population of Daphnia (EC50) over a 48-hour period.[10]
-
Test Organism: Daphnia magna is a commonly used species.
-
Test Conditions: Young daphnids (<24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.
-
Observations: Immobilization (inability to swim) is observed at 24 and 48 hours.
-
Endpoint: The EC50 at 48 hours is calculated.
Freshwater Alga and Cyanobacteria, Growth Inhibition Test - OECD 201
This test determines the effect of a substance on the growth of algae (EC50) over a 72-hour period.[3][11]
-
Test Organism: Commonly used species include Pseudokirchneriella subcapitata or Desmodesmus subspicatus.
-
Test Conditions: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance for 72 hours under constant illumination and temperature.
-
Observations: Algal growth is measured, typically by cell counting or a surrogate parameter like chlorophyll (B73375) fluorescence.
-
Endpoint: The EC50, the concentration causing a 50% reduction in growth rate or yield, is calculated.
In Vitro Endocrine Disruption Assays
Estrogen Receptor (ER) Transactivation Assay
This assay assesses the ability of a chemical to bind to and activate the estrogen receptor, leading to the expression of a reporter gene.
-
Principle: A cell line (e.g., a human cell line) is stably transfected with the human estrogen receptor alpha (ERα) and a reporter gene (e.g., luciferase) linked to estrogen-responsive elements. When an estrogenic substance binds to the ERα, it activates the transcription of the reporter gene, producing a measurable signal (e.g., light).[7]
-
Procedure: The cells are exposed to various concentrations of the test compound. After a set incubation period, the cells are lysed, and the reporter gene activity is measured.
-
Endpoint: The concentration of the test compound that produces a half-maximal response (EC50) is determined and compared to that of a reference estrogen (e.g., 17β-estradiol).
Androgen Receptor (AR) Binding Assay
This assay measures the ability of a chemical to compete with a known androgen for binding to the androgen receptor.
-
Principle: A source of androgen receptors (e.g., from rat prostate cytosol or a recombinant source) is incubated with a radiolabeled androgen (e.g., [³H]-R1881) and varying concentrations of the test compound. The amount of radiolabeled androgen displaced by the test compound is measured.[2]
-
Procedure: After incubation, the bound and free radioligand are separated, and the amount of bound radioactivity is quantified using a scintillation counter.
-
Endpoint: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen (IC50) is determined.
Conclusion
The comparative analysis of these four alkylphenol antioxidants underscores the importance of considering environmental and toxicological profiles in chemical selection. While BHT and BHA exhibit lower aquatic toxicity compared to their longer-chain counterparts, their persistence and potential for endocrine disruption, particularly for BHA, remain concerns. Octylphenol and nonylphenol, on the other hand, demonstrate significant aquatic toxicity and potent endocrine-disrupting activities, highlighting them as substances of higher environmental concern. For researchers and professionals in drug development and other industries, a thorough evaluation of these parameters is essential for mitigating environmental risks and promoting the use of safer alternatives.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. qjmhs.com [qjmhs.com]
- 4. dentistry.ouhsc.edu [dentistry.ouhsc.edu]
- 5. redox.com [redox.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Developmental and toxicological effects of butylated hydroxytoluene metabolites on zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. media.laballey.com [media.laballey.com]
- 9. PRODUCTION OF NATURAL BUTYLATED HYDROXYTOLUENE AS AN ANTIOXIDANT BY FRESHWATER PHYTOPLANKTON(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Safety, Effects, and Muscle-Specific Accumulation of Dietary Butylated Hydroxytoluene (BHT) in Paralichthys olivaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chempoint.com [chempoint.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 17. ENVIRONMENTAL [oasis-lmc.org]
Safety Operating Guide
Safe Disposal of 2,6-Di-tert-butyl-4-ethylphenol: A Procedural Guide for Laboratory Professionals
The proper management and disposal of 2,6-Di-tert-butyl-4-ethylphenol (CAS No. 4130-42-1) is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and ensure compliance with hazardous waste regulations. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound.
Immediate Safety and Hazard Identification
Before handling this compound, it is imperative to recognize its associated hazards. This compound is a solid, white substance that poses several risks.[1]
Primary Hazards:
-
Health Hazards: Harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[2][3] May also cause respiratory irritation and allergic skin reactions.[1][2][3]
-
Environmental Hazards: Very toxic to aquatic life, with long-lasting effects.[2][3]
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant nitrile or butyl rubber gloves.[2]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[2]
-
Protective Clothing: A lab coat or other suitable protective clothing to prevent skin contact.[1][2]
-
Respiratory Protection: Use only in a well-ventilated area.[1] If dust formation is likely or ventilation is inadequate, a NIOSH-approved respirator may be necessary.[2]
Quantitative Data Summary
The physical and regulatory properties of this compound are summarized below.
| Property | Value | Citation(s) |
| Physical State | Solid | [1] |
| Appearance | White | [1] |
| CAS Number | 4130-42-1 | [1] |
| Melting Point | 42 - 44 °C / 107.6 - 111.2 °F | [1] |
| Boiling Point | 272 °C / 521.6 °F | [1] |
| Flash Point | 105 °C / 221 °F | [1] |
| Incompatible Materials | Strong oxidizing agents | [1] |
Operational and Disposal Protocol
This protocol outlines the standard operating procedure for managing this compound waste from generation to disposal. This process must align with federal and local hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5][6]
Methodology for Safe Disposal
Step 1: Waste Segregation
-
Action: Immediately segregate waste this compound from other waste streams at the point of generation.[4][7]
-
Rationale: To prevent dangerous chemical reactions, this compound must not be mixed with incompatible materials, particularly strong oxidizing agents.[1] Keep solid and liquid waste separate.[7]
Step 2: Container Selection and Management
-
Action: Collect waste in a designated, chemically compatible container that is in good condition and has a secure, leak-proof closure.[4][8] The original product container is often a suitable choice.
-
Rationale: Proper containment is crucial to prevent spills and environmental contamination. OSHA mandates the use of appropriate containers for hazardous waste.[4]
Step 3: Waste Labeling
-
Action: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Irritant," "Environmentally Hazardous").[9]
-
Rationale: The Environmental Protection Agency (EPA) requires proper labeling to ensure safe handling and to inform personnel of the container's contents and associated risks.[9]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Action: Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of waste generation and under the control of laboratory personnel.[8][10]
-
Rationale: SAAs are designated for the temporary storage of hazardous waste, ensuring it remains in a controlled environment until it is collected for disposal.[9][10] Ensure the SAA does not exceed the maximum volume limits (typically 55 gallons for total hazardous waste).[10]
Step 5: Handling Spills
-
Action: In the event of a spill, first remove all sources of ignition.[11] For minor spills, sweep up the solid material, place it into a suitable, sealed container for disposal, and ventilate the area.[1][11] Wash the spill site after material pickup is complete.
-
Rationale: Prompt and correct spill response minimizes exposure and prevents the spread of contamination.
Step 6: Arranging for Final Disposal
-
Action: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[8] Do not dispose of this compound in the regular trash or down the sewer system.[4]
-
Rationale: Final disposal must be conducted at an approved and licensed waste disposal facility in accordance with all federal, state, and local regulations.[1][2] Your EHS department manages the process of transferring waste to a licensed hazardous waste hauler.[9]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. This compound | C16H26O | CID 20087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. youtube.com [youtube.com]
- 6. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 7. acewaste.com.au [acewaste.com.au]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. odu.edu [odu.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Essential Safety and Operational Guide for 2,6-Di-tert-butyl-4-ethylphenol
This guide provides comprehensive safety and logistical information for the handling of 2,6-Di-tert-butyl-4-ethylphenol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for ensuring a safe laboratory environment.
I. Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize exposure. The following PPE is recommended based on safety data sheets and best practices for handling phenolic compounds.[1][2][3][4]
| PPE Category | Specification |
| Eye Protection | - Minimum: Safety glasses with side shields. - Splash Hazard: Chemical safety goggles.[5] - Significant Splash/Explosion Risk: A face shield worn over chemical safety goggles.[1] |
| Hand Protection | - Incidental Contact: Double-gloved nitrile exam-style gloves (minimum 8mil thickness). Gloves should be changed immediately upon contamination.[4] - Extended Contact/Immersion: Utility grade neoprene or butyl rubber gloves worn over nitrile gloves.[4][5][6] |
| Skin and Body Protection | - A fully buttoned laboratory coat.[1][4][5] - Long pants and closed-toe shoes.[1][4] - For potential body splashes, a butyl rubber or neoprene apron should be worn.[4][6] |
| Respiratory Protection | - If dust or aerosols may be generated or ventilation is inadequate: An air-purifying respirator with a Type A-P filter (organic vapor and particulate) is recommended.[1] Ensure the respirator is properly fit-tested. |
II. Safe Handling Workflow
Proper operational procedures are crucial to minimize exposure and prevent accidents. The following workflow outlines the safe handling of this compound from preparation to post-handling.
Caption: Workflow for the safe handling of this compound.
III. Experimental Protocols
A. Spill Clean-up Procedure
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated. For large spills, alert emergency responders.
-
Don Appropriate PPE: Before cleaning, don the appropriate PPE as outlined in the table above, including respiratory protection if necessary.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[7] Avoid generating dust.[7] For liquid spills, absorb with an inert material such as vermiculite (B1170534) or sand.
-
Decontaminate the Area: Clean the spill area with a strong soap and water solution.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.
B. First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing. If skin irritation persists, call a physician.[7] |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[9] |
IV. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container.[7] Arrange for disposal through a licensed professional waste disposal service.[10]
-
Contaminated Materials: All disposable PPE (gloves, etc.) and other materials (e.g., paper towels, weigh boats) contaminated with this compound should be collected in a separate, sealed container.[11] This contaminated solid waste should also be disposed of as hazardous waste.[10]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself. Follow your institution's procedures for the disposal of empty chemical containers.
V. Physical and Chemical Properties
The following table summarizes key physical and chemical properties for this compound.
| Property | Value |
| Physical State | Solid, White[7] |
| Molecular Formula | C16H26O[12] |
| Molecular Weight | 234.38 g/mol |
| Melting Point | 42 - 44 °C / 107.6 - 111.2 °F[7] |
| Boiling Point | 272 °C / 521.6 °F[7] |
| Flash Point | 105 °C / 221 °F[7] |
| Water Solubility | Insoluble |
References
- 1. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 2. trojanworld.com [trojanworld.com]
- 3. benchchem.com [benchchem.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. hpc-standards.com [hpc-standards.com]
- 6. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 7. fishersci.com [fishersci.com]
- 8. cpachem.com [cpachem.com]
- 9. archpdfs.lps.org [archpdfs.lps.org]
- 10. sds.metasci.ca [sds.metasci.ca]
- 11. 2 6-Di-tert-Butyl-4-Methylphenol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 12. This compound | C16H26O | CID 20087 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
